Lomidine
Description
Pentamidine isethionate is an organosulfonate salt obtained by reaction of pentamidine with two equivalents of 2-hydroxyethylsulfonic acid. It has a role as a trypanocidal drug. It contains a pentamidinium(2+).
Pentamidine isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP). The FDA-approved uses for pentamidine isethionate depend on the dosage form of the drug. Specifically, pentamidine isethionate injection is approved to treat PCP, and pentamidine isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.
PCP can be an opportunistic infection (OI) of HIV.
Pentamidine Isethionate is a synthetic amidine derivative, Pentamidine Isethionate is an antiprotozoal and antifungal agent that appears to interact with the minor groove of AT-rich DNA regions of the pathogen genome, interfering with DNA replication and function. It is effective in the treatment of trypanosomiasis, leishmaniasis, some fungal infections, and Pneumocystis carinii pneumonia in HIV-infected patients. (NCI04)
PENTAMIDINE ISETHIONATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 4 investigational indications.
Pentamidine is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of pentamidine is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.
See also: Pentamidine (salt form of).
Structure
3D Structure of Parent
Properties
CAS No. |
140-64-7 |
|---|---|
Molecular Formula |
C21H30N4O6S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |
InChI Key |
NYRHYBFMOOPIRI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Appearance |
Solid powder |
melting_point |
370 to 378 °F (NTP, 1992) |
Other CAS No. |
140-64-7 |
physical_description |
Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |
solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lomidine (Pentamidine) Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomidine, chemically known as pentamidine (B1679287), is a dicationic aromatic diamine with well-established antiprotozoal activity. It serves as a crucial second-line therapeutic agent for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. The clinical efficacy of pentamidine is underpinned by a multifaceted mechanism of action that primarily targets the parasite's unique biological features, distinguishing it from the host's cellular machinery. This technical guide provides a comprehensive overview of the molecular mechanisms through which pentamidine exerts its leishmanicidal effects. The core of its action involves the disruption of mitochondrial function, interaction with kinetoplast DNA (kDNA), and inhibition of essential enzymes. This document details the current understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Primary Mechanism: Mitochondrial Disruption
The mitochondrion of Leishmania is a primary and critical target for pentamidine. The drug's accumulation within this organelle initiates a cascade of events leading to parasite death.
Mitochondrial Accumulation and Membrane Potential Collapse
Pentamidine is a cationic molecule that is actively transported into the Leishmania mitochondrion, a process driven by the negative mitochondrial membrane potential (ΔΨm)[1][2][3]. This accumulation is a key determinant of the drug's efficacy. Once a critical concentration is reached within the mitochondria, pentamidine disrupts the inner mitochondrial membrane, leading to a rapid and irreversible collapse of the ΔΨm[1][4]. This dissipation of the membrane potential uncouples oxidative phosphorylation, halting ATP synthesis and precipitating a catastrophic energy crisis within the parasite[5]. Electron microscopy studies have revealed significant ultrastructural changes in the mitochondria of pentamidine-treated Leishmania, including swelling and disintegration of the kinetoplast[1][4][6].
Kinetoplast DNA (kDNA) Damage
The kinetoplast, a distinctive feature of kinetoplastid protozoa, is a network of concatenated circular DNA (minicircles and maxicircles) located within the single large mitochondrion. Pentamidine exhibits a strong affinity for the AT-rich regions found in the minor groove of DNA, with a particular predilection for kDNA[4][7]. The binding of pentamidine to kDNA can lead to the linearization of kDNA minicircles, which interferes with DNA replication and segregation[4]. This interaction is a significant contributor to the leishmanicidal activity of the drug. The preferential accumulation of pentamidine and its fluorescent analogs, such as 4',6-diamidino-2-phenylindole (DAPI), within the kinetoplast of susceptible parasites underscores the importance of this organelle as a drug target[1][2][3].
Secondary Mechanisms of Action
In addition to its profound effects on the mitochondrion and kDNA, pentamidine also perturbs other vital cellular processes in Leishmania.
Inhibition of Topoisomerases
DNA topoisomerases are essential enzymes that modulate the topology of DNA, playing critical roles in replication, transcription, and recombination. Pentamidine has been shown to inhibit both type I and type II topoisomerases in Leishmania[6][8][9][10][11]. By inhibiting these enzymes, pentamidine introduces breaks and errors in the parasite's DNA, leading to genomic instability and cell death[5]. Studies have demonstrated that pentamidine shows a degree of selectivity for Leishmania topoisomerase II over the human macrophage enzyme, which may contribute to its therapeutic window[9][11].
Interference with Polyamine Metabolism
Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Leishmania parasites are auxotrophic for polyamines and rely on transport from the host. There is evidence to suggest that pentamidine can interfere with polyamine transport systems[12][13][14][15]. Given the structural similarities between pentamidine and polyamines, it is plausible that the drug competes for uptake via polyamine transporters, thereby depriving the parasite of these essential molecules[13].
Drug Uptake and Resistance Mechanisms
The efficacy of pentamidine is contingent on its accumulation within the parasite. Resistance to pentamidine in Leishmania is multifactorial but is frequently associated with reduced intracellular drug concentration.
Carrier-Mediated Uptake
Pentamidine enters Leishmania promastigotes and amastigotes through a carrier-mediated transport system[1][16]. While the exact identity of all transporters involved is not fully elucidated, studies have suggested the involvement of transporters for other molecules like arginine, although arginine itself does not inhibit pentamidine uptake[1].
Mechanisms of Resistance
The primary mechanism of pentamidine resistance in Leishmania is the reduced accumulation of the drug, particularly within the mitochondrion[1][2][3][17][18]. This can be a consequence of several alterations:
-
Decreased Mitochondrial Membrane Potential: Resistant strains often exhibit a lower ΔΨm, which reduces the driving force for pentamidine accumulation in the mitochondrion[1][17].
-
Increased Drug Efflux: While not universally observed, some studies suggest a role for increased drug efflux in pentamidine resistance[6].
-
Alterations in kDNA: Modifications in the sequence of kDNA minicircles, specifically a reduction in AT-rich regions, have been observed in pentamidine-resistant Leishmania. This could decrease the number of binding sites for the drug, contributing to resistance[7].
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and mechanism of action of pentamidine against Leishmania.
Table 1: In Vitro Activity of Pentamidine against Leishmania Species
| Leishmania Species | Stage | IC50 (μM) | Reference Strain | Notes |
| L. mexicana | Promastigote | 0.30 ± 0.05 | MNYC/BZ/62/M379 | Wild-type |
| L. mexicana | Amastigote | 70 ± 5 | Pentr30 | Pentamidine-resistant |
| L. donovani | Promastigote | ~7.7 | DD8 | - |
| L. donovani | Promastigote | ~3.9 | LV9 | - |
| L. amazonensis | Promastigote | ~0.8 | - | Parental clone |
| L. amazonensis | Promastigote | 60 | - | Pentamidine-resistant |
| L. martiniquensis | Promastigote | 12.0 ± 0.7 | CU1 | - |
| L. martiniquensis | Promastigote | 12.8 ± 1.1 | CU1R1 | - |
| L. martiniquensis | Promastigote | 12.7 ± 0.3 | LSCM1 | - |
| L. infantum | Promastigote | - | - | IC50 decreased with liposomal encapsulation |
| L. pifanoi | Promastigote | - | - | IC50 decreased with liposomal encapsulation |
Table 2: Kinetic and Binding Parameters of Pentamidine
| Parameter | Value | Leishmania Species/Stage | Experimental Context |
| Ki (Arginine Transport) | 12.5 ± 3.8 μM | L. mexicana Promastigotes | Competitive inhibition |
| Ki (Arginine Transport) | 16.3 ± 2.8 μM | L. mexicana Amastigotes | Competitive inhibition |
| ΔTm (DNA Binding) | 2.1°C | - | Thermal shift assay with dsDNA |
| Km (Drug Uptake) | ~6 μM | L. donovani | Carrier-mediated uptake |
Experimental Protocols
In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199 or HOMEM) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-27°C.
-
Assay Setup: In a 96-well microtiter plate, add serial dilutions of pentamidine to the wells.
-
Parasite Inoculation: Add promastigotes from a mid-logarithmic phase culture to each well to a final concentration of 1 x 10^5 to 1 x 10^6 parasites/mL. Include drug-free wells as a positive control for growth and wells with medium only as a negative control.
-
Incubation: Incubate the plate at 25-27°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Drug Susceptibility Assay for Intracellular Leishmania Amastigotes
-
Macrophage Culture: Seed a suitable macrophage cell line (e.g., J774.1, THP-1) or primary macrophages in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with warm medium to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of pentamidine to the infected macrophages.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Assessment of Infection: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC50 value as the drug concentration that reduces the parasite burden by 50% compared to untreated controls.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Parasite Preparation: Harvest Leishmania promastigotes by centrifugation and resuspend them in a suitable buffer (e.g., PBS).
-
Drug Treatment: Incubate the parasites with various concentrations of pentamidine for a defined period. Include an untreated control and a positive control treated with a known mitochondrial uncoupler (e.g., CCCP).
-
JC-1 Staining: Add JC-1 dye (typically 1-10 µg/mL) to the parasite suspension and incubate in the dark at 27°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
DNA Thermal Shift Assay for Pentamidine Binding
-
Reaction Mixture Preparation: In a suitable reaction buffer, combine double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence), a fluorescent DNA-binding dye (e.g., SYBR Green or SYPRO Orange), and varying concentrations of pentamidine.
-
Thermal Denaturation: Place the reaction mixtures in a real-time PCR instrument. Program the instrument to slowly increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
Data Acquisition: As the DNA denatures (melts) from a double-stranded to a single-stranded form, the fluorescent dye is released, causing a decrease in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the inflection point of the melting curve. An increase in the Tm in the presence of pentamidine indicates that the drug stabilizes the DNA duplex, confirming binding. The magnitude of the thermal shift (ΔTm) can be used to assess the binding affinity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Pentamidine's Mechanism of Action in Leishmania.
Caption: Workflow for In Vitro Drug Susceptibility Assays.
Caption: Key Mechanisms of Pentamidine Resistance in Leishmania.
Conclusion
The leishmanicidal activity of pentamidine is a result of its ability to target multiple, essential pathways within the parasite. The primary mechanism involves its accumulation in the mitochondrion, leading to a collapse of the mitochondrial membrane potential, ATP depletion, and damage to the kinetoplast DNA. Secondary mechanisms, including the inhibition of topoisomerases and potential interference with polyamine transport, further contribute to its efficacy. Understanding these intricate mechanisms is paramount for the rational design of new antileishmanial drugs and for the development of strategies to overcome the growing challenge of drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the molecular pharmacology of pentamidine and other antiprotozoal agents.
References
- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered transport properties of pentamidine-resistant Leishmania donovani and L. amazonensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Approach to In Vitro Drug Susceptibility Assessment of Clinical Strains of Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Leishmania panamensis: comparative inhibition of nuclear DNA topoisomerase II enzymes from promastigotes and human macrophages reveals anti-parasite selectivity of fluoroquinolones, flavonoids and pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Evaluation of Aerosol Therapy with Pentamidine-Loaded Liposomes Coated with Chondroitin Sulfate or Heparin for the Treatment of Leishmaniasis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhaled Pentamidine for Bolivian Mucosal Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Pentamidine: A Deep Dive into its Role as a DNA Minor Groove Binding Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287) is an aromatic diamidine compound that has long been a part of the clinical arsenal (B13267) against a variety of infectious diseases, including African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia (PCP).[1][2][3] While its therapeutic efficacy is well-established, the precise molecular mechanisms underpinning its action are multifaceted. A primary and extensively studied aspect of its mechanism is its ability to act as a DNA minor groove binding agent.[4][5]
This technical guide offers a comprehensive exploration of the molecular interactions between pentamidine and DNA. It details the binding mechanism, specificity, and the downstream cellular consequences of this interaction. Furthermore, it provides structured quantitative data and detailed experimental protocols for the key techniques used to investigate these molecular events, aimed at facilitating further research and drug development.
Core Mechanism: Binding to the DNA Minor Groove
Pentamidine's interaction with the DNA double helix is non-intercalative. Instead, it fits snugly into the minor groove, a key recognition site for many proteins and small molecules.[3][5] This binding is characterized by a strong preference for sequences rich in Adenine-Thymine (A-T) base pairs.[4][6][7] The molecule's crescent-shaped conformation allows it to conform to the curvature of the DNA minor groove, maximizing contact with the floor of the groove.[5][8]
The binding is stabilized by a combination of forces:
-
Hydrogen Bonds: The positively charged amidinium groups at each end of the pentamidine molecule form crucial hydrogen bonds with the N3 atoms of adenine (B156593) or the O2 atoms of thymine (B56734) bases on opposite strands of the DNA.[9][10][11]
-
Van der Waals Contacts: The entire molecule makes extensive van der Waals contacts with the walls of the minor groove, further stabilizing the complex.[12]
-
Electrostatic Interactions: The dicationic nature of pentamidine contributes to its affinity for the negatively charged phosphate (B84403) backbone of DNA.
Crystal structure analyses of pentamidine complexed with a d(CGCGAATTCGCG)2 dodecanucleotide have confirmed that the drug binds to the central 5'-AATT region, spanning approximately four to five base pairs.[1][9][10][13] This specific binding interferes with critical cellular processes by obstructing the interaction of DNA with essential proteins, such as DNA and RNA polymerases and topoisomerases, thereby inhibiting DNA replication and transcription.[1][2][14]
Quantitative Analysis of DNA Binding Affinity
The stability of the pentamidine-DNA complex is a critical factor in its biological activity. This is often quantified by measuring the change in the thermal melting temperature (ΔTm) of DNA upon ligand binding. A larger ΔTm value signifies stronger binding and greater stabilization of the DNA duplex.[4]
Table 1: DNA Binding Affinity of Pentamidine and Analogs
| Compound | Structure | ΔTm (°C) with Calf Thymus DNA |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5[4] |
| Analog 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5[4] |
| Analog 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0[4] |
| Analog 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0[4] |
| Analog 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0[4] |
| Analog 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5[4] |
| Analog 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5[4] |
| Analog 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0[4] |
Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992).[4]
The data reveals that the length and flexibility of the central linker chain, as well as the position and nature of the terminal cationic groups, are crucial for effective DNA binding.[4][15] For instance, moving the amidino group from the para to the meta position (Analog 4) significantly diminishes DNA binding affinity.[4]
Further thermodynamic insights can be gained from techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide a more complete profile of the binding interaction.[8][16]
Table 2: Thermodynamic Parameters for Diamidine Analog Binding to AATT Sequence
| Compound | K (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| DB75 (Furamidine) | 1.4 x 10⁷ | -2.2 | 7.5 | -9.7 |
| DB244 | 2.2 x 10⁷ | -2.3 | 7.6 | -9.9 |
Data for pentamidine analogs at 25°C in 0.1M NaCl, pH 6.2 buffer. Sourced from Wilson, W. D., et al. (2008).[8]
Cellular Consequences and Affected Pathways
The binding of pentamidine to DNA is not a sterile event but the initiator of a cascade of cellular disruptions. While it doesn't trigger a classical signal transduction pathway, its physical occupation of the minor groove has profound consequences.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of a pentamidine-oligonucleotide complex: implications for DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Structural studies on bio-active compounds. Part XIV. Molecular modelling of the interactions between pentamidine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 15. DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Pharmacological Profile of Pentamidine and its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287) is an aromatic diamidine antimicrobial agent with a broad spectrum of activity against various protozoa and fungi.[1][2] It has been in clinical use since the 1940s and is primarily indicated for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals.[2] Its therapeutic applications also extend to the treatment of trypanosomiasis (African sleeping sickness) and leishmaniasis.[3] This technical guide provides a comprehensive overview of the pharmacological profile of pentamidine and its salts, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and toxicological properties.
Pentamidine is commercially available as pentamidine isethionate, a white or almost white, crystalline powder that is freely soluble in water.[1][3] Historically, pentamidine mesylate was also used, but its production has been discontinued.[4] This guide will primarily focus on the isethionate salt while providing comparative information where available.
Physicochemical Properties of Pentamidine and its Salts
Pentamidine base has a molecular weight of 340.4 g/mol .[5] The isethionate and mesylate salts are formed by reacting the basic pentamidine molecule with isethionic acid and methanesulfonic acid, respectively. The physicochemical properties of these forms are summarized in the table below.
| Property | Pentamidine Base | Pentamidine Isethionate | Pentamidine Mesylate |
| Molecular Formula | C₁₉H₂₄N₄O₂ | C₂₃H₃₆N₄O₁₀S₂ | C₂₁H₃₂N₄O₈S₂ |
| Molecular Weight | 340.4 g/mol [5] | 592.7 g/mol [6] | 532.6 g/mol [7] |
| Appearance | Colorless plates[5] | White or almost white crystalline powder[1][6] | Not readily available |
| Melting Point | 186 °C (decomposes)[3][5] | 188-194 °C | Not readily available |
| Solubility | Not readily available | Freely soluble in water, sparingly soluble in ethanol[1] | Not readily available |
| pH (5% aqueous solution) | Not applicable | 4.5-6.5[1][6] | Not readily available |
| Stability | Not readily available | Hygroscopic; aqueous solutions can deteriorate upon storage; stable as a solid when protected from light[1][8] | Not readily available |
Pharmacodynamics: Mechanism of Action
The precise mechanism of action of pentamidine is not fully elucidated but is understood to be multifactorial, involving interference with several vital cellular processes in susceptible organisms.[3]
Interaction with Nucleic Acids and Topoisomerase Inhibition
Pentamidine is a DNA minor groove binding agent, showing a preference for AT-rich sequences.[9] This interaction is thought to interfere with DNA replication and transcription.[10] Furthermore, pentamidine has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma species.[3] By inhibiting type II topoisomerase, pentamidine can lead to the breakage and disorganization of the mitochondrial genome.[3]
Caption: Pentamidine's inhibitory action on DNA replication and transcription.
Inhibition of Polyamine Biosynthesis
Polyamines are essential for cell growth and differentiation. Pentamidine has been shown to be a potent competitive inhibitor of spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO), key enzymes in the polyamine back-conversion pathway.[10][11] It also inhibits S-adenosylmethionine decarboxylase, another crucial enzyme in polyamine synthesis.[10] By disrupting polyamine homeostasis, pentamidine impairs the parasite's ability to stabilize nucleic acids and proteins.[10]
Caption: Inhibition of the polyamine back-conversion pathway by pentamidine.
Disruption of Mitochondrial Function
Pentamidine can accumulate in the mitochondria of susceptible organisms, leading to a collapse of the mitochondrial membrane potential.[12] This disruption of mitochondrial function inhibits ATP production and can trigger apoptosis-like cell death.[10][13] Pentamidine is also a potent and specific inhibitor of mitochondrial translation.[12]
References
- 1. Pentamidine isethionate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentamidine Mesylate | C21H32N4O8S2 | CID 72196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Intrapulmonary and systemic pharmacokinetics of aerosolized pentamidine used for prophylaxis of pneumocystis carinii pneumonia in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of polyamine metabolism: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Chemical Synthesis of Pentamidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287), a dicationic aromatic diamidine, has been a clinically significant therapeutic agent for over six decades, primarily for treating protozoal infections like human African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia.[1][2] Its unique chemical structure, characterized by two terminal amidine groups linked by a flexible aliphatic or heteroaromatic chain, has inspired extensive research into the synthesis of novel derivatives with improved efficacy, reduced toxicity, and expanded therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the chemical synthesis of pentamidine derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing synthetic workflows and relevant biological pathways.
The development of pentamidine analogs has been driven by the need to overcome the limitations of the parent drug, which include significant side effects and emerging drug resistance.[2][4] Researchers have explored modifications to the central linker, the aromatic rings, and the terminal amidine groups to modulate the physicochemical properties and biological activity of these compounds.[1][5] These efforts have led to the discovery of derivatives with potent antifungal, antiprotozoal, and anticancer activities.[6][7][8] This guide will delve into the synthetic strategies employed to create these diverse analogs, providing a valuable resource for researchers in medicinal chemistry and drug development.
Core Synthetic Methodologies
The synthesis of pentamidine derivatives typically involves multi-step sequences. Key reactions include the formation of the central ether linkage, the introduction of cyano groups that serve as precursors to the amidine moieties, and the conversion of nitriles to amidines, most commonly via the Pinner reaction.
General Synthetic Workflow
The overall process for synthesizing many pentamidine analogs can be summarized in the following workflow. This involves the synthesis of a dicyano intermediate followed by its conversion to the final diamidine product.
Caption: General workflow for the synthesis of pentamidine derivatives.
Experimental Protocols
1. Synthesis of Dicyano Intermediates
A common strategy for constructing the core structure of pentamidine derivatives is through a nucleophilic substitution reaction to form the diaryl ether linkages.
-
Example: Synthesis of 1,5-bis(4-cyanophenoxy)pentane
-
Reagents: 1,5-dibromopentane, 4-hydroxybenzonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 1,5-dibromopentane, 4-hydroxybenzonitrile (2.2 equivalents), and potassium carbonate (2.5 equivalents) in anhydrous DMF is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with water and ethanol (B145695) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,5-bis(4-cyanophenoxy)pentane.
-
2. Conversion of Nitriles to Amidines (Pinner Reaction)
The Pinner reaction is a classic and widely used method for converting nitriles into amidines.[4] This two-step process involves the formation of an imidate ester hydrochloride, which is then reacted with ammonia or an amine to yield the desired amidine.
-
General Procedure:
-
Imidate Ester Formation: The dicyano intermediate is dissolved in a suitable anhydrous alcohol (e.g., ethanol). The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature and then allowed to stand at room temperature for several hours to days until the imidate ester hydrochloride precipitates. The solid is collected by filtration, washed with a cold, anhydrous ether, and dried under vacuum.
-
Amidinium Salt Formation: The freshly prepared imidate ester hydrochloride is suspended in a cold, saturated solution of anhydrous ammonia in a suitable alcohol (e.g., ethanol). The mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period. The resulting amidinium hydrochloride salt is collected by filtration, washed with cold alcohol and ether, and then dried. The product can be purified by recrystallization.
-
Synthesis of Conformationally Restricted Derivatives
To explore the structure-activity relationships, conformationally restricted analogs of pentamidine have been synthesized, often incorporating heterocyclic core structures like furan (B31954) or pyridine.[4]
Synthesis of Furan-based Derivatives
-
Protocol for N,N'-Di-(4-cyanophenyl)-(furan-2,5-di-yl)-dicarboxamide:
-
Reagents: Furan-2,5-dicarbonyl dichloride, 4-aminobenzonitrile (B131773), triethylamine (B128534) (Et₃N), and a suitable solvent like dry toluene (B28343).
-
Procedure: To a solution of 4-aminobenzonitrile in dry toluene, triethylamine is added. The mixture is stirred, and a solution of furan-2,5-dicarbonyl dichloride in dry toluene is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the precipitate is filtered, washed, and recrystallized to give the dicyano derivative.[4] This dicyano intermediate can then be converted to the corresponding diamidine using the Pinner reaction as described above.[4]
-
Quantitative Data on Synthesized Derivatives
The biological activity of newly synthesized pentamidine derivatives is a critical aspect of their investigation. The following tables summarize key quantitative data for a selection of these compounds against various pathogens and cancer cell lines.
Table 1: Antifungal Activity of Pentamidine Analogues [6]
| Compound | Linker Modification | R-group on Amidine | C. albicans MIC₈₀ (µg/mL) | C. neoformans MIC₈₀ (µg/mL) |
| Pentamidine | -(CH₂)₅- | H | 1.56 | 0.78 |
| Analog 1 | -(CH₂)₄- | H | 0.78 | 0.39 |
| Analog 2 | -(CH₂)₃- | H | 1.56 | 0.78 |
| Analog 3 | 2,5-furandicarboxaldehyde derived | Cyclopentyl | ≤0.09 | 0.19 |
| Analog 4 | pyrrole-2,5-dicarboxaldehyde derived | Isopropyl | 0.39 | 0.78 |
Table 2: Antiproliferative Activity of Furan- and Pyridine-based Pentamidine Derivatives [4]
| Compound | Core Moiety | R-group on Amidine | SW 620 IC₅₀ (µM) | HCT 116 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 9 | Furandicarboxamide | H | >100 | 25 | 20 |
| 10 | Furandicarboxamide | iso-propyl | 4 | 10 | 10 |
| 13 | Pyridine-2,6-dicarboxamide | H | >100 | 50 | 50 |
| 14 | Pyridine-2,6-dicarboxamide | iso-propyl | >100 | 100 | 100 |
Signaling Pathways Modulated by Pentamidine and its Derivatives
Recent research has revealed that pentamidine and its analogs exert their biological effects, particularly their anticancer properties, by modulating various cellular signaling pathways.[9][10] Understanding these interactions is crucial for the rational design of new derivatives with enhanced therapeutic indices.
PI3K/AKT and MAPK/ERK Pathways
Pentamidine has been shown to inhibit key cancer-related signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[10]
Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by pentamidine.
PD-1/PD-L1 Immune Checkpoint Pathway
Pentamidine has also been identified as a small-molecule antagonist of the PD-1/PD-L1 immune checkpoint, suggesting its potential for repurposing in cancer immunotherapy.[11][12] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, pentamidine can enhance the anti-tumor immune response.[11]
Caption: Pentamidine blocking the PD-1/PD-L1 interaction.
Conclusion
The chemical synthesis of pentamidine derivatives remains a vibrant and productive area of medicinal chemistry research. The synthetic methodologies outlined in this guide, particularly the versatile Pinner reaction, have enabled the creation of a vast library of analogs with diverse biological activities. The quantitative data presented herein highlight the potential of these compounds to address unmet medical needs in infectious diseases and oncology. Furthermore, the elucidation of the signaling pathways affected by these molecules provides a deeper understanding of their mechanisms of action and paves the way for the design of next-generation pentamidine derivatives with superior therapeutic profiles. This guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of therapeutic agents.
References
- 1. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties – ScienceOpen [scienceopen.com]
- 11. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]
Structural Activity Relationship of Pentamidine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287), a dicationic aromatic diamidine, has been a cornerstone in the treatment of several neglected tropical diseases for decades, including human African trypanosomiasis, leishmaniasis, and pneumocystis pneumonia.[1] Its broad-spectrum antimicrobial activity has spurred extensive research into the synthesis and evaluation of numerous analogues. The primary goals of these efforts have been to enhance efficacy, broaden the spectrum of activity, improve oral bioavailability, and reduce the significant toxicity associated with pentamidine. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pentamidine analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Structural Features and Modifications
The general structure of pentamidine consists of two terminal benzamidine (B55565) moieties connected by a flexible pentamethylene-dioxy linker. The key areas of structural modification in its analogues that have been explored include:
-
The Central Linker: Variations in the length, rigidity, and composition of the aliphatic chain have been extensively studied. This includes altering the number of methylene (B1212753) units, introducing heteroatoms (e.g., oxygen, sulfur, nitrogen), and incorporating cyclic or aromatic groups to modulate the molecule's flexibility and curvature.[2]
-
The Terminal Cationic Groups: The amidine groups are crucial for activity. Modifications have included their replacement with other cationic functionalities such as imidazolines, guanidines, and N-substituted amidines. The position of these groups on the aromatic rings (para vs. meta) has also been shown to be critical for activity.[1]
-
The Aromatic Rings: Substitution on the phenyl rings with various groups (e.g., methoxy, fluoro) has been investigated to influence properties like lipophilicity and metabolic stability.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of pentamidine analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) against various pathogens, and their cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50) against mammalian cell lines. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of these compounds.
Antiparasitic Activity
Pentamidine and its analogues have demonstrated significant activity against a range of protozoan parasites. The following tables summarize the in vitro activity of selected analogues against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani.
Table 1: In Vitro Antitrypanosomal Activity of Pentamidine Analogues
| Compound | Structure/Modification | IC50 (nM) vs. T. b. rhodesiense | Reference |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 4.0 | [3] |
| Analogue 32 | Dicationic | ≤ 4.0 | [3] |
| Analogue 64 | Dicationic | ≤ 4.0 | [3] |
| Analogue 66 | Diimidazoline | ≤ 4.0 | [3] |
Table 2: In Vitro Antimalarial Activity of Pentamidine Analogues
| Compound | Structure/Modification | IC50 (nM) vs. P. falciparum | Reference |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | > 6.0 | [3] |
| Analogue 2 | Congener | < 6.0 | [3] |
| Analogue 3 | Congener | < 6.0 | [3] |
| Analogue 4 | Congener | < 6.0 | [3] |
| Analogue 12 | Congener | < 6.0 | [3] |
| Analogue 27 | Congener | < 6.0 | [3] |
| Analogue 30 | Congener | < 6.0 | [3] |
| Analogue 64 | Dicationic | < 6.0 | [3] |
| Analogue 65 | Congener | < 6.0 | [3] |
| Analogue 66 | Diimidazoline | < 6.0 | [3] |
Table 3: In Vitro Antileishmanial Activity of Pentamidine Analogues
| Compound | Structure/Modification | IC50 (µM) vs. L. donovani | Reference |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 1.8 | [3] |
| Analogue 12 | Congener | ≤ 1.8 | [3] |
| Analogue 32 | Dicationic | ≤ 1.8 | [3] |
| Analogue 33 | Congener | ≤ 1.8 | [3] |
| Analogue 44 | Congener | ≤ 1.8 | [3] |
| Analogue 59 | Congener | ≤ 1.8 | [3] |
| Analogue 62 | Congener | ≤ 1.8 | [3] |
| Analogue 64 | Dicationic | ≤ 1.8 | [3] |
| Analogue 66 | Diimidazoline | ≤ 1.8 | [3] |
Antifungal Activity
The antifungal potential of pentamidine analogues has been explored, particularly against opportunistic fungal pathogens.
Table 4: In Vitro Antifungal Activity of Pentamidine Analogues
| Compound | MIC80 (µg/mL) vs. C. albicans | MIC80 (µg/mL) vs. C. neoformans | Reference |
| Pentamidine | 1.56 | 0.78 | [4] |
| Analogue (most potent vs C. albicans) | ≤0.09 | - | [4] |
| Analogue (most potent vs C. neoformans) | - | 0.19 | [4] |
DNA Binding Affinity
A primary mechanism of action for pentamidine and its analogues is binding to the minor groove of DNA, particularly at AT-rich sequences.[1] This interaction is often quantified by the change in the melting temperature (ΔTm) of DNA upon ligand binding.
Table 5: DNA Binding Affinity of Pentamidine Analogues
| Compound | Structure | ΔTm (°C) | Reference |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5 | [1] |
| Analogue 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5 | [1] |
| Analogue 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0 | [1] |
| Analogue 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0 | [1] |
| Analogue 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0 | [1] |
| Analogue 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5 | [1] |
| Analogue 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5 | [1] |
| Analogue 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0 | [1] |
Cytotoxicity
The therapeutic utility of pentamidine analogues is limited by their cytotoxicity. Understanding the structural features that contribute to toxicity is crucial for the design of safer drugs.
Table 6: Cytotoxicity of Pentamidine Analogues in Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Reference |
| Pentamidine | Vero | 115.4 (24h), 87.42 (48h) | [5] |
| Pentamidine | DH82 | Cytotoxic at 2-20 µM (72h) | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key assays used in the evaluation of pentamidine analogues.
In Vitro Antiparasitic Activity Assay (Resazurin-based)
This protocol describes a common method for determining the IC50 of compounds against protozoan parasites like Leishmania.
-
Parasite Culture: Culture promastigotes of the desired Leishmania species (e.g., L. donovani) in appropriate medium (e.g., M199) supplemented with fetal bovine serum and antibiotics at 25°C.
-
Compound Preparation: Prepare a stock solution of the pentamidine analogue in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10^5 cells/mL) to each well. Add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with a known antileishmanial drug (positive control).
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin (B115843) solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Susceptibility Testing (Broth Macrodilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.
-
Fungal Culture: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare an inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Medium Preparation: Use RPMI 1640 medium buffered with MOPS.
-
Compound Preparation: Prepare serial twofold dilutions of the pentamidine analogues in the test medium in test tubes.
-
Inoculation: Inoculate each tube with the standardized fungal suspension. Include a drug-free growth control tube.
-
Incubation: Incubate the tubes at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the growth control.
DNA Binding Assay (Thermal Denaturation)
This assay measures the ability of a compound to stabilize DNA, providing an indication of its binding affinity.
-
Solution Preparation: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Prepare stock solutions of the pentamidine analogues in the same buffer.
-
Assay Mixture: In a quartz cuvette, mix the DNA solution with the test compound at a defined molar ratio. Prepare a control cuvette with DNA and buffer only.
-
Thermal Melting: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex (ΔTm = Tm(complex) - Tm(DNA)).[1]
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.
-
Reaction Components: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of the pentamidine analogue to the reaction mixture. Include a control with no inhibitor and a control with a known topoisomerase II inhibitor (e.g., etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) by agarose (B213101) gel electrophoresis.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the intensity of the bands to determine the percentage of inhibition of topoisomerase II activity at each compound concentration.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase II activity.
Signaling Pathways and Mechanisms of Action
The biological effects of pentamidine and its analogues are attributed to their interaction with multiple cellular targets and pathways.
Proposed Mechanism of Antiparasitic/Antifungal Action
The primary mechanism of action is believed to involve the binding of these dicationic molecules to the minor groove of DNA, particularly at AT-rich sequences. This interaction can physically block the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. Furthermore, some analogues have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Caption: Proposed mechanism of antiparasitic/antifungal action of pentamidine analogues.
Inhibition of PI3K/AKT Signaling Pathway in Cancer Cells
Recent studies have indicated that pentamidine can exert anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[7]
Caption: Inhibition of the PI3K/AKT signaling pathway by pentamidine in cancer cells.
Conclusion and Future Directions
The extensive research on pentamidine analogues has provided valuable insights into the structural features required for potent antimicrobial activity. Key SAR takeaways include the importance of the dicationic nature, the optimal length and flexibility of the central linker, and the para-positioning of the terminal cationic groups. While significant progress has been made in enhancing efficacy, reducing toxicity remains a major challenge. Future efforts in this field should focus on:
-
Improving the Therapeutic Index: Designing analogues with high selectivity for parasitic or fungal targets over mammalian cells is paramount.
-
Overcoming Drug Resistance: Investigating novel analogues that can circumvent existing resistance mechanisms.
-
Enhancing Pharmacokinetic Properties: Developing orally bioavailable compounds to improve patient compliance and reduce the need for parenteral administration.
-
Exploring New Therapeutic Areas: The anticancer properties of pentamidine and its analogues warrant further investigation, with a focus on understanding the detailed molecular mechanisms and identifying specific cancer types that are most susceptible.
The continued exploration of the vast chemical space around the pentamidine scaffold holds promise for the development of new and improved therapies for a range of infectious diseases and potentially for cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Context of "Preventive Lomidinization" Campaigns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, vast campaigns of "preventive lomidinization" were undertaken in parts of colonial Africa with the stated goal of eradicating Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. These campaigns, primarily conducted by French colonial authorities between the 1920s and 1950s, involved the mass administration of the drug Lomidine, a brand name for pentamidine (B1679287), to entire village populations. This document provides a technical overview of the historical context, methodologies, and consequences of these campaigns, drawing on available historical and scientific data.
The approach was rooted in the work of French military doctor Eugène Jamot, who established mobile medical teams to systematically survey and treat populations for sleeping sickness. While these efforts did lead to a significant reduction in the prevalence of the disease in some areas, the "preventive" campaigns were often coercive and employed a drug with severe and sometimes fatal side effects. The legacy of these campaigns is complex, marked by both a temporary public health success and a lasting mistrust in modern medicine within some affected communities.
Quantitative Data Summary
Comprehensive and systematically collected quantitative data from the "preventive lomidinization" campaigns are scarce in modern scientific literature. The available data is often fragmented and derived from historical reports. The following tables summarize the available quantitative information.
Table 1: Campaign Scope and Reported Cases (Jamot's Mission, 1917-1919)
| Metric | Value | Source |
| Individuals Examined | 89,643 | [1] |
| Sleeping Sickness Cases Identified | 5,347 | [1] |
| Geographical Focus | Oubangui-Chari (present-day Central African Republic) | [1] |
Table 2: Pentamidine (this compound) Dosage for Treatment
| Guideline Year | Recommended Dosage | Formulation Note | Source |
| 1960s (WHO) | 3-4 mg/kg of pentamidine base | Intramuscular injection | [2] |
| 1998 (WHO) | 4 mg/kg of pentamidine isethionate | Intramuscular injection | [3] |
Note: A historical point of confusion existed regarding the use of pentamidine base versus pentamidine salt, which could have led to variations in actual dosage administered.
Table 3: Reported Efficacy of Pentamidine in Early-Late Stage HAT
| Study Parameter | Finding | Source |
| Patient Cohort | 58 patients with early central nervous system involvement | [4][5] |
| Treatment Regimen | Pentamidine | [4][5] |
| Cure Rate (after >2 years follow-up) | 94% | [4][5] |
It is crucial to note that this efficacy data is for the treatment of diagnosed cases and not for the prophylactic use in the mass campaigns. The efficacy of this compound as a true prophylactic is now considered to be negligible.
Table 4: Documented Adverse Effects of Pentamidine
| Adverse Effect | Reported Incidence/Description | Source |
| Blindness | Up to 20% of individuals in some historical accounts of similar campaigns using arsenic-based drugs. While not specific to pentamidine, it highlights the severe toxicities of trypanocidal drugs of that era. | [6] |
| Gangrene | Mentioned as a serious side effect in historical reviews of the campaigns. | [6] |
| Death | A known risk associated with the trypanocidal drugs used during this period. | [6] |
| Hypoglycemia | A common and immediate adverse effect. | [7] |
| Nausea and Vomiting | Frequently reported immediate side effects. | [7] |
| Fainting | A documented immediate reaction to the injection. | [1] |
| Nephrotoxicity | A known serious adverse effect. | [3] |
| Reactive Encephalopathy | Associated with arsenic-based treatments for late-stage HAT, with a fatality rate of up to 50% in affected patients. | [8] |
The precise incidence rates of these adverse effects specifically within the "preventive lomidinization" campaigns are not well-documented in available records.
Experimental Protocols
The "preventive lomidinization" campaigns were not conducted as formal clinical trials with modern standards of experimental design and ethical oversight. They were public health interventions, often implemented with a military-style organization. The following describes the general protocol based on historical accounts of Eugène Jamot's mobile teams.
Village Approach and Census
-
Mobile Team Arrival: A mobile medical team, often consisting of a French military doctor, nurses, and local assistants, would arrive in a village.
-
Population Assembly: The entire population of the village would be gathered, often through coercion by colonial authorities.
-
Census and Registration: A census of the village population would be taken, and individuals would be registered for examination.
Screening and Diagnosis (for treatment campaigns)
-
Clinical Examination: Individuals would undergo a basic clinical examination, with a focus on identifying signs of sleeping sickness, such as swollen cervical lymph nodes (Winterbottom's sign).
-
Parasitological Confirmation: In suspected cases, a diagnosis would be attempted through the microscopic examination of fluid from swollen lymph nodes or of blood smears to identify the Trypanosoma brucei gambiense parasite.
-
Staging: For confirmed cases, a lumbar puncture was often performed to examine the cerebrospinal fluid (CSF). The presence of trypanosomes or an elevated white blood cell count in the CSF indicated the second, or meningoencephalitic, stage of the disease.
Drug Administration ("Lomidinization")
-
Mass Prophylaxis: In the "preventive" campaigns, this compound (pentamidine) was administered to the entire population, regardless of their infection status.
-
Route of Administration: The drug was delivered via intramuscular injection.
-
Dosage: While precise prophylactic dosage records are scarce, treatment dosages for early-stage HAT were in the range of 3-4 mg/kg.
Follow-up
-
Limited Follow-up: Due to logistical and financial constraints, systematic follow-up of the population after the campaigns was often minimal or non-existent. The mobile teams would typically move on to the next village.
Mandatory Visualizations
Signaling Pathway of Pentamidine in Trypanosoma brucei
Caption: Mechanism of action of pentamidine in Trypanosoma brucei.
Experimental Workflow of "Preventive Lomidinization" Campaigns
References
- 1. Sleeping Sickness Epidemics and Colonial Responses in East and Central Africa, 1900–1940 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Colonial Research Spirit to Global Commitment: Bayer and African Sleeping Sickness in the Mirror of History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Legacies of French Colonial Medicine (Chapter 9) - The Origins of AIDS [cambridge.org]
- 7. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. History of Sleeping Sickness in East Africa - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Molecular Targets of Lomidine in Trypanosoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomidine, also known as pentamidine (B1679287), is a crucial aromatic diamidine compound in the chemotherapeutic arsenal (B13267) against early-stage human African trypanosomiasis, caused by parasites of the genus Trypanosoma. Its mechanism of action is multifaceted, involving the disruption of several vital cellular processes within the parasite. This technical guide provides a comprehensive overview of the known molecular targets of this compound in Trypanosoma, presenting quantitative data on its efficacy and binding affinities, detailed experimental methodologies for key assays, and visual representations of its mechanisms and relevant experimental workflows. The information is intended to serve as a valuable resource for researchers engaged in trypanosomatid biology and the development of novel antitrypanosomal agents.
Introduction
Human African trypanosomiasis (HAT), or sleeping sickness, remains a significant public health concern in sub-Saharan Africa. The causative agents are protozoan parasites of the species Trypanosoma brucei. This compound (pentamidine) has been a mainstay for the treatment of the initial hemolymphatic stage of the disease for decades. Its effectiveness stems from its ability to selectively accumulate within the parasite and interact with multiple molecular targets, leading to cell death. A thorough understanding of these targets and the mechanisms of interaction is paramount for overcoming drug resistance and for the rational design of new, more effective trypanocidal drugs. This guide synthesizes the current knowledge on this compound's molecular targets in Trypanosoma, with a focus on quantitative data, experimental protocols, and pathway visualizations.
Molecular Targets of this compound in Trypanosoma
The trypanocidal activity of this compound is not attributed to a single mode of action but rather to a cascade of effects on several key cellular components and pathways. These can be broadly categorized as follows:
-
Interaction with DNA, particularly kinetoplast DNA (kDNA): this compound exhibits a strong affinity for adenine-thymine (A-T) rich regions of DNA. The parasite's mitochondrial DNA, known as kinetoplast DNA (kDNA), is particularly rich in A-T content and is a primary target.[1][2] This binding is thought to interfere with DNA replication and transcription.[1][3][4]
-
Enzyme Inhibition: this compound has been shown to inhibit several key enzymes in Trypanosoma:
-
Topoisomerase II: By inhibiting mitochondrial type II topoisomerase, this compound interferes with the decatenation and replication of kDNA, leading to a disorganized and unreadable mitochondrial genome.[1][2][5][6]
-
S-adenosyl-L-methionine decarboxylase (AdoMetDC): This enzyme is crucial for the synthesis of polyamines, which are essential for cell growth and proliferation. This compound has been found to be a reversible inhibitor of T. b. brucei AdoMetDC.
-
Other Enzymes: this compound has also been suggested to inhibit dihydrofolate reductase and RNA polymerase, further disrupting vital metabolic pathways.[4][7][8]
-
-
Mitochondrial Dysfunction: The mitochondrion is a key site of this compound's action. The drug accumulates in this organelle and disrupts its function in several ways:[9][10][11]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): this compound causes a rapid collapse of the mitochondrial membrane potential, which is essential for ATP synthesis and other mitochondrial functions.[6][9]
-
Inhibition of F1F0-ATPase: The drug inhibits the mitochondrial F1F0-ATPase, further compromising the parasite's energy metabolism.[9]
-
Uncoupling of Oxidative Phosphorylation: this compound can act as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane.[12]
-
-
Interaction with RNA: this compound can bind to structured RNA molecules, such as transfer RNA (tRNA), thereby inhibiting protein synthesis.[11]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and interactions of this compound with its molecular targets in Trypanosoma.
Table 1: In Vitro Anti-trypanosomal Activity of this compound (Pentamidine)
| Trypanosoma Species | Strain | IC50 (nM) | Assay Method | Reference |
| Trypanosoma brucei brucei | BS221 | 2.5 ± 0.2 | Not specified | [13] |
| Trypanosoma brucei brucei | - | 5.3 | AlamarBlue | [14] |
| Trypanosoma congolense | - | 169.48 ± 44.00 | ATP-based luciferase | [7] |
Table 2: Kinetic Parameters of this compound (Pentamidine) Transport in Trypanosoma brucei
| Transporter | Km (µM) | Vmax (pmol/s/10⁸ cells) | Ki (µM) | Inhibitor | Reference |
| P2 | 0.84 | 9.35 | 0.56 | Adenosine | [15] |
Table 3: Binding Affinity of this compound (Pentamidine) to Nucleic Acids
| Molecule | Binding Parameter | Value | Method | Organism/Source | Reference |
| kDNA | ΔTm (°C) | 2.1 | Thermal Denaturation | Leishmania donovani | [10] |
| Total tRNA | K1 (M⁻¹) | 2.1 x 10⁵ | ITC | Yeast | [1] |
| Total tRNA | K2 (M⁻¹) | 3.9 x 10² | ITC | Yeast | [1] |
Note on Table 3: While the tRNA binding data is from yeast, the high conservation of tRNA structure makes it a relevant approximation for Trypanosoma. ΔTm indicates the change in the melting temperature of DNA upon ligand binding, with a higher value suggesting stronger binding.
Experimental Protocols
This section provides generalized methodologies for key experiments used to elucidate the molecular targets of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay (AlamarBlue)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against trypanosomes.
Principle: The AlamarBlue reagent contains resazurin, a non-fluorescent dye that is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
General Protocol:
-
Cell Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
-
Assay Setup: Seed a 96-well plate with trypanosomes at a density of 1 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known trypanocidal drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for a further 4-24 hours.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[3][5][6][16]
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE)
This assay measures the effect of this compound on the mitochondrial membrane potential.
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in fluorescence indicates a loss of ΔΨm.
General Protocol:
-
Cell Treatment: Incubate Trypanosoma brucei cells with the desired concentration of this compound for a specified time. Include an untreated control and a positive control for depolarization (e.g., FCCP).
-
TMRE Staining: Add TMRE to the cell suspension to a final concentration of 25-100 nM and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Quantification: Quantify the mean fluorescence intensity of the cell population. A decrease in TMRE fluorescence in this compound-treated cells compared to the control indicates a collapse of the mitochondrial membrane potential.[3][5]
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of this compound to inhibit the decatenation activity of Trypanosoma topoisomerase II.
Principle: Topoisomerase II can decatenate the interlocked network of kinetoplast DNA (kDNA) into individual minicircles. This activity can be visualized by agarose (B213101) gel electrophoresis, as the decatenated minicircles can enter the gel while the kDNA network cannot.
General Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and Mg²⁺), purified Trypanosoma topoisomerase II, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles in the presence of this compound compared to the control.[17][18][19]
DNA Binding Assays
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of DNA upon the addition of a ligand can indicate binding and provide information about the binding mode.
General Protocol:
-
Sample Preparation: Prepare solutions of Trypanosoma kDNA and this compound in a suitable buffer.
-
Titration: Obtain a baseline CD spectrum of the kDNA solution. Then, incrementally add aliquots of the this compound solution to the kDNA and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum as a function of the this compound concentration. These changes can be used to infer the binding mode and potentially calculate a binding constant.[8][11][20][21][22]
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
General Protocol:
-
Sample Preparation: Prepare solutions of the target molecule (e.g., Trypanosoma tRNA or kDNA) and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the target molecule into the sample cell of the calorimeter and this compound into the titration syringe.
-
Titration: Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to the target molecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][2][8][14][23][24][25]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular targets and experimental workflows described in this guide.
Figure 1: Overview of the molecular targets of this compound in Trypanosoma.
Figure 2: General workflow for an AlamarBlue cell viability assay.
Figure 3: General workflow for a kDNA decatenation assay.
Conclusion
This compound remains a vital drug for the treatment of early-stage human African trypanosomiasis. Its efficacy is derived from its ability to engage with multiple molecular targets within the parasite, leading to a cascade of events that culminate in cell death. The primary targets include kinetoplast DNA, mitochondrial topoisomerase II, and the integrity of the mitochondrial membrane potential. While significant progress has been made in identifying these targets, further research is needed to fully elucidate the precise molecular interactions and their relative contributions to the overall trypanocidal effect. The quantitative data and experimental protocols provided in this guide serve as a foundation for future investigations aimed at developing novel chemotherapeutics that can overcome the challenges of drug resistance and toxicity associated with current treatments for this devastating disease.
References
- 1. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Microcalorimetry, a New Tool to Monitor Drug Action against Trypanosoma brucei and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cure of murine Trypanosoma brucei rhodesiense infections with an S-adenosylmethionine decarboxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insight into drugs binding to ctDNA: the fluorescence fast kinetic analysis of diclofenac and pentamidine [iris.unito.it]
- 13. researchgate.net [researchgate.net]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Circular Dichroism for the Analysis of Protein-DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Lomidine (Pentamidine) and its Interaction with Parasitic Cellular Transport Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomidine, chemically known as pentamidine (B1679287), is a dicationic aromatic diamidine that has been a crucial component in the chemotherapeutic arsenal (B13267) against several parasitic diseases, including African trypanosomiasis (sleeping sickness) and leishmaniasis.[1][2] Its efficacy is critically dependent on its selective accumulation within the parasite, a process mediated by a complex interplay of various cellular transport systems.[3] This technical guide provides an in-depth exploration of the molecular mechanisms governing pentamidine uptake and efflux in kinetoplastid parasites, the development of resistance, and the experimental methodologies used to investigate these phenomena. The selective accumulation of pentamidine by the pathogen, rather than the host cell, is a primary determinant of its therapeutic window.[3] Consequently, alterations in transmembrane transport are a frequent cause of acquired drug resistance.[3]
Pentamidine Transport in Trypanosoma brucei
In the bloodstream form of Trypanosoma brucei, the causative agent of African trypanosomiasis, pentamidine uptake is a multifaceted process involving at least three distinct transport systems.[4][5] This redundancy likely contributes to the drug's efficacy and complicates the development of resistance.
Key Transporters in T. brucei
-
P2 Adenosine Transporter (TbAT1): This transporter, encoded by the TbAT1 gene, is a primary route for pentamidine entry into trypanosomes.[5][6][7] It functions as an adenosine-sensitive pentamidine transporter (ASPT1), responsible for 50-70% of the total drug uptake.[4][5][7] The loss or mutation of the P2 transporter has been linked to resistance to both diamidines and melaminophenyl arsenicals.[6][7][8]
-
High-Affinity Pentamidine Transporter 1 (HAPT1): This transporter exhibits a high affinity for pentamidine and is insensitive to adenosine.[4][7] Genetic studies have identified HAPT1 activity with the T. brucei aquaglyceroporin 2 (TbAQP2).[9][10] Loss of TbAQP2 function is a major contributor to melarsoprol/pentamidine cross-resistance (MPXR).[9][10][11]
-
Low-Affinity Pentamidine Transporter 1 (LAPT1): This transporter is characterized by its lower affinity for pentamidine and is also adenosine-insensitive.[4][7] Its molecular identity is less well-defined compared to the P2 and HAPT1 transporters.
Quantitative Data on Pentamidine Transport in T. brucei
The following table summarizes the kinetic parameters of the major pentamidine transporters in T. brucei.
| Transporter | Substrate(s) | Km (µM) | Vmax (pmol/s/108 cells) | Inhibitors | Reference(s) |
| P2 (TbAT1/ASPT1) | Adenosine, Adenine, Pentamidine, Melaminophenyl arsenicals | 0.26 ± 0.03 (Pentamidine) | Not specified | Adenine (Ki = 0.45 ± 0.04 µM), Berenil (Ki = 2.5 ± 0.8 µM) | [4] |
| Pentamidine | 0.84 | 9.35 | P2 substrates, other diamidines | [6] | |
| HAPT1 (TbAQP2) | Pentamidine, Melaminophenyl arsenicals | 0.036 ± 0.006 | Not specified | Propamidine | [4] |
| LAPT1 | Pentamidine | 56 ± 8 | Not specified | Not inhibited by other diamidines | [4] |
Pentamidine Transport in Leishmania Species
The mechanisms of pentamidine transport in Leishmania, the causative agents of leishmaniasis, are distinct from those in T. brucei. While carrier-mediated uptake is evident, the specific transporters involved differ.
Key Transport Mechanisms in Leishmania
-
Carrier-Mediated Uptake: Pentamidine uptake in Leishmania donovani and Leishmania amazonensis is a saturable, carrier-mediated, and energy-dependent process.[12]
-
Polyamine Transporters: Evidence suggests that pentamidine may share transport systems with polyamines like putrescine and spermidine (B129725), acting as a competitive inhibitor of their uptake.[12][13] However, other studies have reported non-competitive inhibition of polyamine transport by pentamidine.[14]
-
Mitochondrial Accumulation: A crucial aspect of pentamidine's action in Leishmania is its accumulation in the mitochondrion, driven by the mitochondrial membrane potential.[8][15][16] Resistance is often associated with a reduced mitochondrial membrane potential and subsequent exclusion of the drug from this organelle.[8][15][16]
-
Efflux Pumps: An active efflux system, potentially involving P-glycoprotein-like transporters, contributes to the removal of pentamidine from Leishmania cells.[8]
Quantitative Data on Pentamidine Transport and Accumulation in Leishmania
| Parameter | Species | Value | Conditions | Reference(s) |
| Km for uptake | L. donovani | 7.4 µM | Promastigotes | [15] |
| Intracellular Concentration (Wild-type) | L. mexicana | 55 µM | Promastigotes, 3h incubation | [8] |
| L. mexicana | 230 µM | Amastigotes | [8] | |
| Intracellular Concentration (Resistant) | L. mexicana (Pentr30) | 5 µM | Promastigotes, 3h incubation | [8] |
| L. mexicana (Pentr30) | 35 µM | Amastigotes | [8] |
Mechanisms of Resistance to Pentamidine
Resistance to pentamidine in parasitic protozoa is a significant clinical challenge and is primarily linked to alterations in drug transport.[1][3]
-
Decreased Influx: Downregulation or mutation of influx transporters, such as the P2 transporter (TbAT1) and HAPT1 (TbAQP2) in T. brucei, leads to reduced drug accumulation and resistance.[7][8][9][10][11]
-
Increased Efflux: Overexpression of efflux pumps, including members of the ATP-binding cassette (ABC) transporter superfamily like the pentamidine resistance protein 1 (PRP1), can actively expel the drug from the parasite.[17][18]
-
Altered Mitochondrial Function: In Leishmania, a reduction in the mitochondrial membrane potential prevents the accumulation of pentamidine in its target organelle, the kinetoplast, leading to resistance.[8][15][16]
Experimental Protocols
Radiolabeled Pentamidine Uptake Assay
This is a standard method to quantify the rate of drug transport into parasites.
Objective: To measure the initial rate of [3H]pentamidine uptake by parasite cells.
Materials:
-
Parasite culture (e.g., T. brucei bloodstream forms or Leishmania promastigotes)
-
[3H]pentamidine (radiolabeled drug)
-
Assay buffer (e.g., HMI-9 for T. brucei, RPMI for Leishmania)
-
Ice-cold stop buffer (e.g., assay buffer containing a high concentration of unlabeled pentamidine)
-
Silicone oil mixture (e.g., dibutyl phthalate (B1215562) and dioctyl phthalate)
-
Microcentrifuge tubes
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Harvest parasites in the logarithmic growth phase and wash them with an appropriate assay buffer.
-
Resuspend the parasites to a final density of approximately 1 x 108 cells/mL in the assay buffer.
-
Prepare microcentrifuge tubes with a layer of silicone oil over a layer of an aqueous solution (e.g., 10% glycerol).
-
Initiate the transport assay by adding a known concentration of [3H]pentamidine to the parasite suspension.
-
At various time points (e.g., 15, 30, 45, 60 seconds), take an aliquot of the cell suspension and layer it on top of the silicone oil in a microcentrifuge tube.
-
Immediately centrifuge the tubes at high speed to pellet the cells through the oil layer, separating them from the radioactive medium.
-
Aspirate the supernatant and the oil layer.
-
Lyse the cell pellet and transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Calculate the initial rate of uptake from the linear portion of the time course.
Fluorescence Microscopy of DAPI as a Pentamidine Analog
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent analog of pentamidine that can be used to visualize drug accumulation within the parasite.[8]
Objective: To qualitatively assess the intracellular localization of a pentamidine analog in wild-type and resistant parasites.
Materials:
-
Wild-type and pentamidine-resistant parasite strains
-
DAPI solution
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for DAPI (excitation ~358 nm, emission ~461 nm)
Procedure:
-
Wash parasite cells with PBS and resuspend them at a suitable density.
-
Incubate the cells with a working concentration of DAPI for a defined period (e.g., 10-30 minutes) at the appropriate temperature for the parasite.
-
Wash the cells with PBS to remove excess DAPI.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the cells under a fluorescence microscope.
-
Capture images of both the DAPI fluorescence and the corresponding brightfield or differential interference contrast (DIC) images to visualize the parasite morphology.
-
Compare the intensity and localization of the DAPI signal in wild-type versus resistant parasites. In sensitive cells, DAPI is expected to accumulate in the kinetoplast.[8]
Visualizations
Signaling Pathways and Transport Mechanisms
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pentamidine uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Putrescine and spermidine transport in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interventions for Neglected Diseases Caused by Kinetoplastid Parasites: A One Health Approach to Drug Discovery, Development, and Deployment [mdpi.com]
- 16. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pharmacodynamics of Pentamidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287) is an aromatic diamidine antimicrobial agent with a broad spectrum of activity against various protozoa and fungi.[1][2][3] Initially developed for the treatment of African trypanosomiasis, its clinical applications have expanded to include the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals, as well as leishmaniasis.[2][3] More recently, pentamidine has garnered significant interest for its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[4][5] This guide provides a comprehensive overview of the pharmacodynamics of pentamidine, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its biological effects.
Mechanisms of Action
The precise mechanism of action of pentamidine is multifaceted and can vary between different organisms.[6][7] However, several key molecular interactions have been identified that contribute to its therapeutic and cytotoxic effects. These primarily involve interference with nucleic acid and protein synthesis, inhibition of essential enzymes, and disruption of mitochondrial function.[6][7][8]
Interaction with Nucleic Acids
Pentamidine exhibits a strong affinity for DNA, particularly for adenine-thymine (A-T) rich regions within the minor groove.[6][9] This binding can interfere with DNA replication and transcription, crucial processes for cellular proliferation and survival.[7] In Trypanosoma parasites, pentamidine has been shown to form cross-links between adenine (B156593) residues, further disrupting the DNA structure.[6]
Enzyme Inhibition
Pentamidine acts as an inhibitor of several key enzymes involved in cellular metabolism and DNA topology:
-
Topoisomerases: It inhibits type II topoisomerase in the mitochondria of Pneumocystis jirovecii and Trypanosoma parasites.[6] This inhibition leads to breaks in the mitochondrial genome, rendering it unreadable and disrupting cellular respiration.
-
Spermidine/Spermine N1-acetyltransferase (SSAT): Pentamidine is a potent competitive inhibitor of SSAT, an enzyme involved in polyamine metabolism.[1] Polyamines are essential for cell growth and differentiation, and their dysregulation can lead to cell death.
-
Dihydrofolate Reductase: Some studies suggest that pentamidine can inhibit dihydrofolate reductase, an enzyme critical for folate metabolism and the synthesis of nucleotides.[10]
Disruption of Mitochondrial Function
A primary target of pentamidine is the mitochondrion.[11] It acts as a cationic uncoupler of oxidative phosphorylation, leading to the dissipation of the mitochondrial membrane potential (ΔΨm). This disruption inhibits ATP synthesis and can trigger the intrinsic pathway of apoptosis.
Anti-Cancer Mechanisms
In cancer cells, pentamidine's anti-proliferative effects are linked to its ability to modulate key signaling pathways:
-
PI3K/AKT Pathway: Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[2]
-
p53 Pathway: Pentamidine can disrupt the interaction between S100P and the tumor suppressor protein p53.[12][13] This disruption leads to the reactivation of p53, promoting apoptosis and inhibiting cancer cell proliferation.[12][13]
Quantitative Data
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of pentamidine.
Table 1: In Vitro Efficacy of Pentamidine (IC50 Values)
| Organism/Cell Line | Strain | IC50 | Notes |
| Trypanosoma brucei brucei | BS221 | 5.3 nM | Standard drug |
| Trypanosoma brucei | Bloodstream forms | 9.6 ± 0.3 nM | Free pentamidine |
| Leishmania donovani | LV9 | 15 µM | Intracellular forms |
| Leishmania donovani | MHOM/IN/80/DD8 | 1.3 µM | Promastigotes |
| Leishmania martiniquensis | CU1 | 12.0 ± 0.7 µM | Promastigotes |
| Candida albicans | Various | ≥10 µg/mL | MIC values |
| Saccharomyces cerevisiae | 1.25 µg/mL | Growth on non-fermentable carbon source | |
| Melanoma | C8146A | 1.0 - 50 µM | |
| Glioma | C6 | 0.05 - 5 µM | Inhibited migration |
| Ovarian Cancer | HO8910 | ~5-10 µM | 24 hours |
| Ovarian Cancer | Caov3 | ~5-10 µM | 24 hours |
| Endometrial Cancer | Ishikawa | <15 µM | |
| Endometrial Cancer | HEC-1A | <15 µM |
Table 2: Enzyme Inhibition Data for Pentamidine
| Enzyme | Substrate | Inhibition Type | Ki Value |
| Spermidine/spermine N1-acetyltransferase (human) | Spermidine | Competitive | 2.4 µM |
| Polyamine oxidase (murine) | N-acetylspermine | Competitive | 7.6 µM |
Table 3: Pharmacokinetic Parameters of Pentamidine in Humans
| Route of Administration | Dose | Cmax | t1/2 (elimination) | Clearance | AUC |
| Intravenous | 4 mg/kg | 612 ng/mL | 6.4 hours | 248 L/h | 3263 to 12776 nmol.h/L (Day 7) |
| Intramuscular | 4 mg/kg | 209 ng/mL | 9.36 hours | 305 L/h | - |
| Inhalation (Aerosol) | 300 mg (twice a month) | 5.3 ± 6.1 ng/mL | Long pulmonary half-life | - | - |
| Inhalation (Aerosol) | 600 mg (once a month) | 8.8 ± 9.6 ng/mL | Long pulmonary half-life | - | - |
Table 4: Pharmacokinetic Parameters of Pentamidine in Animal Models
| Species | Route of Administration | Dose | Cmax | t1/2 (elimination) |
| Rat | Intravenous | 2 mg/kg | - | 2 min |
| Rat | Intramuscular | 10 mg/kg | Lower than IV | - |
| Mouse | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacodynamics of pentamidine are provided below.
Topoisomerase II Relaxation Assay
This assay measures the ability of pentamidine to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
10x ATP solution
-
Pentamidine solutions at various concentrations
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide staining solution
Procedure:
-
On ice, prepare a reaction mix containing 10x Assay Buffer, 10x ATP solution, supercoiled pBR322 DNA, and water to the desired final volume.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound (pentamidine) or vehicle control to the respective tubes.
-
Add diluted Topoisomerase II enzyme to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at 85V for approximately 2 hours.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
DNA Footprinting Assay
This technique identifies the specific DNA sequences where pentamidine binds.
Materials:
-
DNA fragment of interest (100-400 bp), end-labeled with a radioactive or fluorescent tag
-
Pentamidine solutions at various concentrations
-
DNase I
-
DNase I footprinting buffer (e.g., 75 mM Tris-HCl pH 7.4, 250 mM KCl, 0.5 mM EGTA, 25% glycerol, 2.5 mM DTT)
-
DNase I stop buffer (e.g., 20 mM Tris-HCl pH 8.0, 20 mM EDTA, 0.8% SDS, carrier DNA)
-
Denaturing polyacrylamide gel
-
Autoradiography or fluorescence imaging system
Procedure:
-
Incubate the end-labeled DNA probe with varying concentrations of pentamidine in footprinting buffer at room temperature for 30 minutes.
-
Add a pre-determined optimal concentration of DNase I and incubate for a short period (e.g., 1-2 minutes) to allow partial DNA cleavage.
-
Stop the reaction by adding DNase I stop buffer.
-
Extract the DNA using phenol-chloroform and precipitate with ethanol.
-
Resuspend the DNA in sequencing loading buffer.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments where pentamidine has protected the DNA from DNase I cleavage.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by pentamidine.
Materials:
-
Cells treated with pentamidine
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1x Annexin-binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of pentamidine for the specified duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1x Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15-20 minutes.
-
Add 1x Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential by pentamidine.
Materials:
-
Cells treated with pentamidine
-
JC-1, TMRM, or TMRE fluorescent dye
-
Phenol (B47542) red-free culture medium
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with various concentrations of pentamidine for the desired time.
-
In a separate well, treat cells with a known uncoupler like FCCP or CCCP as a positive control.
-
Remove the culture medium and wash the cells with warm PBS.
-
Add the fluorescent dye (e.g., JC-1) solution prepared in pre-warmed, phenol red-free medium to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1, or a decrease in overall fluorescence for TMRM/TMRE, indicates mitochondrial depolarization.
Visualizations
The following diagrams illustrate key pharmacodynamic aspects of pentamidine.
References
- 1. Intrapulmonary and systemic pharmacokinetics of aerosolized pentamidine used for prophylaxis of pneumocystis carinii pneumonia in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma pentamidine concentrations vary between individuals with Pneumocystis carinii pneumonia and the drug is actively secreted by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of intravenous pentamidine in patients with normal renal function or receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pentamidine transport and sensitivity in brucei-group trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pentamidine alone and in combination with ketoconazole or itraconazole on the growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro drug susceptibility of Leishmania donovani from visceral leishmaniasis patients with and without HIV coinfection in Northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Efficacy Testing of Pentamidine Against Leishmania Amastigotes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinically relevant stage in the mammalian host is the non-motile amastigote, which resides and replicates within host cells, primarily macrophages. Pentamidine (B1679287) is an aromatic diamidine compound used as a second-line treatment for leishmaniasis, particularly for cases resistant to first-line antimonial drugs.[1] Evaluating the efficacy of pentamidine and novel drug candidates against the intracellular amastigote form is crucial for preclinical drug development. This document provides detailed protocols for two common in vitro assays used to determine the efficacy of pentamidine against Leishmania amastigotes: the axenic amastigote assay and the intracellular amastigote (macrophage) assay.
Mechanism of Action of Pentamidine
The precise mechanism of action of pentamidine against Leishmania is multifaceted and not fully elucidated, but it is known to disrupt several critical cellular processes. The drug is actively transported into the parasite and is thought to exert its leishmanicidal effect by accumulating in the mitochondrion, leading to a collapse of the mitochondrial membrane potential.[2] Additionally, pentamidine interferes with DNA and protein synthesis by intercalating with DNA and inhibiting topoisomerases.[3] It also disrupts the polyamine biosynthesis pathway, which is essential for stabilizing nucleic acids and promoting cell proliferation.[3]
Data Presentation: Pentamidine Efficacy (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying drug efficacy. The following table summarizes reported IC₅₀ values for pentamidine against various Leishmania species amastigotes.
| Leishmania Species | Strain | Assay Type | Pentamidine IC₅₀ (µM) | Reference |
| L. mexicana | Wild-Type | Intracellular | 0.30 ± 0.05 | [2] |
| L. mexicana | Pentr30 (Resistant) | Intracellular | 70 ± 5 | [2] |
| L. infantum | N/A | Intracellular | 2.0 ± 0.2 | [4] |
| L. pifanoi | N/A | Intracellular | 1.8 ± 0.1 | [4] |
| L. martiniquensis | CU1 | Intracellular | 12.0 ± 0.7 | [5] |
| L. martiniquensis | CU1R1 | Intracellular | 12.8 ± 1.1 | [5] |
| L. martiniquensis | LSCM1 | Intracellular | 12.7 ± 0.3 | [5] |
| Leishmania spp. | N/A | Intracellular | 15 | [6] |
Note: IC₅₀ values can vary significantly based on the parasite strain, host cell line, and specific experimental conditions.
Experimental Protocols
Two primary methods are used to assess drug efficacy against the amastigote stage: using axenically grown amastigotes or using amastigotes grown within a host cell line (e.g., macrophages).
Protocol 1: Axenic Amastigote Assay
This assay utilizes Leishmania amastigotes grown in a cell-free culture medium. The transformation from the promastigote stage is induced by mimicking the conditions of the mammalian phagolysosome, namely acidic pH and elevated temperature.[7] This method is advantageous for higher throughput screening as it does not require the maintenance of a host cell line.
Detailed Methodology:
-
Promastigote Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199, RPMI-1640, or PBHIL) supplemented with 10-20% Fetal Bovine Serum (FBS) at 26°C.[8] Grow parasites to the late-logarithmic or stationary phase (typically 5-7 days).
-
Amastigote Differentiation:
-
Harvest stationary-phase promastigotes by centrifugation (e.g., 3000 rpm for 10 minutes).[8]
-
Discard the supernatant and resuspend the parasite pellet in a specialized acidic amastigote medium (e.g., MAA/20 or PBHIL, adjusted to pH 4.6-5.5).[8][9][10]
-
Adjust the parasite density to approximately 5 x 10⁶ parasites/mL.[8]
-
Incubate the culture at an elevated temperature (32-37°C, depending on the Leishmania species) with 5% CO₂ for 5-7 days to allow for complete differentiation into axenic amastigotes.[7][8] Monitor differentiation morphologically by microscopy (amastigotes are small, ovoid, and aflagellar).
-
-
Drug Susceptibility Assay:
-
Perform the assay in sterile 96-well microtiter plates.
-
Seed the differentiated axenic amastigotes into the wells at a final concentration of 1-2 x 10⁶ parasites/mL.
-
Add serial dilutions of Pentamidine to the wells. Include appropriate controls: untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).
-
Incubate the plates for 72-96 hours at 32-37°C with 5% CO₂.[8]
-
-
Viability Assessment:
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Intracellular Amastigote (Macrophage) Assay
This assay is considered the "gold standard" as it evaluates drug efficacy in the context of a host cell, providing a more biologically relevant model.[11] It assesses a compound's ability to penetrate the host cell and kill the intracellular parasites.
Detailed Methodology:
-
Host Cell Culture:
-
Culture a suitable macrophage cell line (e.g., J774, THP-1, or primary bone marrow-derived macrophages) in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.[12]
-
For THP-1 monocytes, induce differentiation into adherent macrophage-like cells by treating with phorbol (B1677699) myristate acetate (B1210297) (PMA) for 48 hours prior to the assay.[9]
-
Seed the macrophages into 96-well plates (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 4-24 hours.[12]
-
-
Parasite Infection:
-
Culture and harvest stationary-phase promastigotes as described in Protocol 1.
-
Resuspend the promastigotes in fresh macrophage culture medium.
-
Infect the adherent macrophages at a parasite-to-macrophage ratio between 10:1 and 25:1.[12]
-
Incubate the co-culture for 12-24 hours (e.g., overnight) at 32-37°C to allow for phagocytosis and transformation of promastigotes into intracellular amastigotes.[12]
-
-
Drug Treatment:
-
Viability Assessment:
-
Microscopic Counting: Fix the cells with methanol (B129727) and stain with Giemsa.[9] Determine the number of amastigotes per 100 macrophages by light microscopy. The percentage of infected cells can also be determined.
-
Reporter Gene Assays: For higher throughput, use Leishmania strains engineered to express a reporter gene like luciferase, β-galactosidase, or β-lactamase.[11][12] After incubation, lyse the host cells and add the appropriate substrate. Measure the resulting colorimetric or luminescent signal.
-
-
Data Analysis: Calculate the percentage of parasite survival or reduction in infection rate compared to untreated controls. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
References
- 1. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 4. In Vitro Evaluation of Aerosol Therapy with Pentamidine-Loaded Liposomes Coated with Chondroitin Sulfate or Heparin for the Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Culture for Differentiation Simulation of Leishmania spp. | Springer Nature Experiments [experiments.springernature.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for Pentamidine Administration in Mouse Models of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of pentamidine (B1679287) in mouse models of both visceral and cutaneous leishmaniasis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of pentamidine and its formulations.
Introduction
Pentamidine is an aromatic diamidine compound with broad-spectrum antiprotozoal activity. It is a second-line treatment for human leishmaniasis, particularly for cases resistant to first-line therapies.[1][2] Mouse models are crucial for understanding the in vivo efficacy and pharmacokinetics of antileishmanial drugs like pentamidine. This document outlines standardized protocols for the preparation and administration of pentamidine, infection of mice with Leishmania species, and the assessment of treatment efficacy.
Mechanism of Action of Pentamidine in Leishmania
Pentamidine exerts its leishmanicidal effect through a multi-faceted mechanism that primarily targets the parasite's DNA and mitochondrial function.[1][3] Key actions include:
-
DNA Intercalation and Inhibition of Topoisomerases : Pentamidine binds to the minor groove of DNA, particularly kinetoplast DNA (kDNA), disrupting its structure and inhibiting replication and transcription.[1][3] It also interferes with topoisomerase enzymes, which are essential for DNA replication and repair.[3]
-
Disruption of Mitochondrial Function : The drug accumulates in the parasite's mitochondria, leading to a collapse of the mitochondrial membrane potential.[3] This disrupts ATP production and triggers apoptosis-like cell death.[1]
-
Inhibition of Polyamine Biosynthesis : Pentamidine interferes with the synthesis of polyamines, which are crucial for the stabilization of DNA and RNA, as well as cell proliferation.[1]
References
Application Notes and Protocols for Studying Pentamidine Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell culture techniques and protocols for investigating Pentamidine (B1679287) resistance. The methodologies detailed below are applicable to a range of cell types, including protozoan parasites and cancer cell lines, where Pentamidine is used as a therapeutic agent.
Introduction
Pentamidine is an aromatic diamidine with broad-spectrum antimicrobial and anticancer properties. However, the emergence of resistance is a significant clinical challenge. Understanding the molecular mechanisms underlying Pentamidine resistance is crucial for the development of novel therapeutic strategies to overcome it. The following protocols and data provide a framework for inducing, characterizing, and studying Pentamidine resistance in a laboratory setting.
Data Presentation
Table 1: Pentamidine IC₅₀ Values in Sensitive and Resistant Cell Lines
| Cell Line | Organism/Disease | Resistance Level | IC₅₀ (µM) - Sensitive | IC₅₀ (µM) - Resistant | Fold Resistance | Reference |
| Leishmania donovani | Leishmaniasis | 50-fold | ~0.8 | 40 | 50 | [1] |
| Leishmania mexicana | Leishmaniasis | - | - | LmPENT5: >5, LmPENT20: >20 | 2-6 | [2] |
| Trypanosoma brucei brucei (S427/118) | African Trypanosomiasis | - | - | 26 (in vitro), 4.5 (in vivo) | - | [3] |
| Ishikawa | Endometrial Cancer | - | - | ~15 (Max suppression) | - | [4] |
| HEC-1A | Endometrial Cancer | - | - | ~15 (Max suppression) | - | [4] |
| PC3 | Prostate Cancer | Dose-dependent inhibition | - | - | - | [5] |
| DU145 | Prostate Cancer | Dose-dependent inhibition | - | - | - | [5] |
| ZR-75-1 | Breast Cancer | Dose-dependent inhibition | - | - | - | [6] |
Table 2: Pentamidine Accumulation in Sensitive vs. Resistant Leishmania mexicana
| Cell Line | Incubation Time | Intracellular Pentamidine Concentration (µM) |
| Wild-Type | 3 hours | 55 |
| Pentr2.5 | 3 hours | 10 |
| Pentr5 | 3 hours | 9 |
| Pentr10 | 3 hours | 7 |
| Pentr30 | 3 hours | 5 |
| Data extracted from a study on Pentamidine resistance in Leishmania mexicana, where resistant cell lines showed significantly reduced drug accumulation.[7][8] |
Experimental Protocols
Protocol 1: Generation of Pentamidine-Resistant Cell Lines
This protocol describes a stepwise method for inducing Pentamidine resistance in cultured cells.[1][2][3][9][10][11]
Materials:
-
Parental (sensitive) cell line of interest
-
Complete cell culture medium appropriate for the cell line
-
Pentamidine isethionate salt
-
Sterile, tissue culture-treated flasks or plates
-
Incubator with appropriate temperature and CO₂ conditions
-
Cryopreservation medium
Procedure:
-
Initial Culture: Culture the parental cell line in complete medium to establish a healthy, proliferating population.
-
Determine Initial IC₅₀: Perform a cell viability assay (e.g., MTT or MTS assay, see Protocol 2) to determine the baseline 50% inhibitory concentration (IC₅₀) of Pentamidine for the parental cell line.[12]
-
Initial Drug Exposure: Expose the cells to a sub-lethal concentration of Pentamidine, typically starting at or below the IC₅₀ value.[9]
-
Stepwise Increase in Concentration: Once the cells have adapted and resumed a normal growth rate, increase the Pentamidine concentration in the culture medium. A 1.5- to 2-fold increase is a common starting point.[10]
-
Monitoring and Maintenance: Continuously monitor the cell population for growth recovery. If significant cell death occurs, maintain the cells at the current concentration until they recover or revert to the previous, lower concentration.[13]
-
Repeat Cycles: Repeat the process of incrementally increasing the drug concentration over several months.[9]
-
Clonal Selection: Once the desired level of resistance is achieved (e.g., a significant increase in IC₅₀ compared to the parental line), isolate clonal lines by limiting dilution to ensure a genetically homogenous population.
-
Characterization and Cryopreservation: Characterize the resistant phenotype by determining the new IC₅₀ value. It is crucial to cryopreserve cell stocks at various stages of resistance development.[13]
Protocol 2: Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
This protocol is used to determine the IC₅₀ of Pentamidine and assess cell viability.[4][8][12][14][15][16]
Materials:
-
Sensitive and resistant cell lines
-
96-well microplates
-
Pentamidine stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of Pentamidine in complete medium. Remove the overnight culture medium and add the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).[14]
-
Viability Assessment:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals. Subsequently, add a solubilization solution to dissolve the crystals.[12][15]
-
For MTS: Add the MTS reagent directly to the wells according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the drug concentration. Determine the IC₅₀ values using non-linear regression analysis.[14]
Protocol 3: Pentamidine Uptake Assay
This protocol measures the intracellular accumulation of radiolabeled Pentamidine.[1][7][17][18]
Materials:
-
Sensitive and resistant cell lines
-
[³H]Pentamidine
-
Unlabeled Pentamidine
-
Appropriate buffer (e.g., PBS or transport buffer)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate buffer at a known concentration.
-
Initiate Uptake: Add [³H]Pentamidine to the cell suspension to initiate the uptake experiment. For kinetic studies, use a range of concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., ranging from seconds to hours).[7][18]
-
Terminate Uptake: Stop the uptake by rapid filtration through a filter membrane, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake and determine kinetic parameters such as Kₘ and Vₘₐₓ. Compare the accumulation in resistant cells to that in sensitive cells.
Mandatory Visualizations
Caption: Workflow for the stepwise generation of Pentamidine-resistant cell lines in vitro.
Caption: Key signaling pathways and mechanisms associated with Pentamidine action and resistance.
Mechanisms of Pentamidine Resistance
The study of Pentamidine resistance has revealed several key mechanisms, particularly in protozoan parasites:
-
Reduced Drug Accumulation: This is a primary mechanism of resistance. It can be caused by:
-
Loss or mutation of drug transporters: In Trypanosoma brucei, the P2 nucleoside transporter and aquaglyceroporin 2 (AQP2) are implicated in Pentamidine uptake.[19][20][21] Loss of function of these transporters leads to reduced drug accumulation and resistance.
-
Increased drug efflux: In some resistant Leishmania strains, a greater proportion of the accumulated drug is available for efflux compared to sensitive strains.[7][17]
-
-
Mitochondrial Alterations: Pentamidine is known to accumulate in the mitochondria of sensitive parasites, leading to a collapse of the mitochondrial membrane potential.[1][7] Resistant cells often exhibit a reduced mitochondrial membrane potential, which leads to the exclusion of the drug from the mitochondria.[7][17][22]
-
Alterations in Cancer-Related Pathways: In cancer cells, Pentamidine has been shown to:
-
Inhibit the PI3K/AKT signaling pathway , which is involved in cell proliferation and survival.[4]
-
Disrupt the interaction between S100B and the tumor suppressor p53 , leading to the reactivation of p53 and subsequent cell cycle arrest and apoptosis.[6][23] Resistance could potentially arise from alterations in these pathways.[23]
-
By utilizing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively study Pentamidine resistance and contribute to the development of strategies to circumvent it.
References
- 1. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro life cycle of pentamidine-resistant amastigotes: stability of the chemoresistant phenotypes is dependent on the level of resistance induced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 21. African trypanosomiasis - Wikipedia [en.wikipedia.org]
- 22. journals.asm.org [journals.asm.org]
- 23. benchchem.com [benchchem.com]
Application Note: Quantification of Pentamidine in Biological Matrices using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287) is an antiprotozoal agent used in the treatment of various parasitic diseases, including Human African Trypanosomiasis and Pneumocystis pneumonia.[1][2] Accurate quantification of pentamidine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for this purpose. This application note provides a detailed protocol for the quantification of pentamidine in plasma and other biological fluids using reversed-phase HPLC with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate pentamidine from endogenous components in biological samples. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Pentamidine is detected by its UV absorbance, typically around 262-270 nm.[3][4][5] Sample preparation involves protein precipitation followed by liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.[3][6][7][8]
Physicochemical Properties of Pentamidine
A successful HPLC method development relies on understanding the physicochemical properties of the analyte. Pentamidine is a polar compound with low solubility in organic solvents.[9] To ensure it is fully protonated for optimal retention on a reversed-phase column, the mobile phase is typically acidic, with a pH around 3.2.[4][5][9]
Quantitative Data Summary
Several HPLC and UPLC methods have been developed for the quantification of pentamidine in various biological matrices. The following table summarizes the key quantitative parameters from selected published methods.
| Matrix | Sample Preparation | HPLC/UPLC Column | Mobile Phase | Detector | Linearity Range | LOD/LOQ | Reference |
| Serum | Ion-pair extraction with di(2-ethylhexyl) phosphoric acid in chloroform | Microbore, reversed-phase | Methanol and water with sodium heptanesulfonate and triethylamine | Not Specified | Not Specified | LOD: 5 ng/mL | [6] |
| Plasma | Solid-phase extraction (SPE) | C18 | 18% acetonitrile (B52724), 2% methanol, 0.2 M ammonium (B1175870) acetate, 0.5% triethylamine | Diode Array Detector | Not Specified | LOD: 8.6 ng/mL | [7] |
| Whole Blood, Plasma, Urine | Liquid-liquid extraction with acetonitrile and chloroform, followed by back-extraction into phosphate (B84403) buffer | Reversed-phase | Not Specified | Fluorescence | Not Specified | LOQ: 16 nmol/L (plasma/blood), 27.7 nmol/L (urine) | [8] |
| Plasma, Urine | μSPE (Oasis® WCX sorbent) | Acquity UPLC® HSS T3 | Formic acid 0.1% (v/v) and acetonitrile | Fluorescence or PDA | 2.88-287.52 ng/mL (plasma), 143.76 ng/mL-1.72 µg/mL (urine) | Not Specified | [1][2] |
| Plasma | Liquid-liquid extraction with 40% acetonitrile in chloroform | μBondapak C-18 | Acetonitrile containing 0.1% H3PO4 and 0.1% NaCl (20:80) | UV (262 nm) | Not Specified | LOD: 15 nmol/L | [3] |
| Perfusate, Urine | Not Specified | Base deactivated, 5 µm, C18 | 24% acetonitrile and 0.025 M monobasic phosphate buffer, pH 3.2 | UV (270 nm) | 0.1-1 µg/mL and 1-10 µg/mL | Not Specified | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of pentamidine in plasma using HPLC-UV. This protocol is a synthesis of common practices found in the cited literature.
Materials and Reagents
-
Pentamidine isethionate (analytical standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphoric acid
-
Sodium chloride
-
Potassium phosphate monobasic
-
Chloroform
-
Di(2-ethylhexyl) phosphoric acid (for ion-pair extraction)
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Solid-phase extraction (SPE) manifold and cartridges (optional)
Preparation of Solutions
-
Mobile Phase (example): Prepare a solution of 24% acetonitrile in 76% 0.025 M monobasic potassium phosphate buffer.[5] Adjust the pH to 3.2 with phosphoric acid.[4][5] Filter and degas before use.
-
Pentamidine Stock Solution (1 mg/mL): Accurately weigh and dissolve pentamidine isethionate in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with drug-free plasma to achieve concentrations covering the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in an appropriate solvent (e.g., methanol).
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a suitable concentration (e.g., 1 µg/mL) for spiking into samples.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (standard, control, or unknown), add 10 µL of the internal standard working solution.
-
Add 400 µL of a mixture of 40% acetonitrile in chloroform.[3]
-
Vortex for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Sample Preparation: Solid-Phase Extraction (SPE)[1][7]
-
Condition an appropriate SPE cartridge (e.g., Oasis WCX) according to the manufacturer's instructions.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the pentamidine and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 24% acetonitrile in 0.025 M monobasic phosphate buffer, pH 3.2[4][5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C[5]
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of pentamidine to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of pentamidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic method for measurement of pentamidine in plasma and its application in an immunosuppressed patient with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. High-performance liquid chromatographic method for quantitation of pentamidine in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pentamidine in whole blood, plasma, and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel hplc assay for pentamidine: comparative effects of creatinine and inulin on gfr estimation and pentamidine renal excretion in the isolated perfused rat kidney [sites.ualberta.ca]
Illuminating Cellular Pathways: Using Fluorescent Analogs of Pentamidine for Uptake Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pentamidine (B1679287), an aromatic diamidine, is a crucial therapeutic agent against several protozoan and fungal infections. Its efficacy is contingent on its accumulation within target cells, a process mediated by specific transporters. Understanding the dynamics of pentamidine uptake is paramount for optimizing drug delivery, overcoming resistance mechanisms, and designing novel therapeutics. The use of fluorescently labeled analogs of pentamidine provides a powerful tool for real-time visualization and quantification of its cellular uptake and subcellular localization. This application note provides detailed protocols for utilizing fluorescent pentamidine analogs in cellular uptake studies, along with an overview of the key transporters involved. While pentamidine itself possesses intrinsic fluorescence, the use of brighter and more photostable fluorescent analogs can significantly enhance sensitivity and enable more sophisticated imaging experiments.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from cellular uptake experiments using a fluorescent pentamidine analog. This data can be generated using the protocols outlined below and serves as a template for presenting experimental findings.
| Cell Line | Fluorescent Analog Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Uptake Rate (pmol/10^6 cells/min) |
| Trypanosoma brucei | 1 | 5 | 1500 | 12.5 |
| Trypanosoma brucei | 1 | 15 | 4200 | 11.8 |
| Trypanosoma brucei | 1 | 30 | 7800 | 10.9 |
| Leishmania donovani | 1 | 5 | 800 | 6.7 |
| Leishmania donovani | 1 | 15 | 2100 | 6.2 |
| Leishmania donovani | 1 | 30 | 3900 | 5.8 |
| Mammalian CHO | 1 | 30 | 250 | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of fluorescent pentamidine analogs for cellular uptake studies.
Protocol 1: General Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines the steps for visualizing and quantifying the uptake of a fluorescent pentamidine analog in cultured cells using fluorescence microscopy.
Materials:
-
Fluorescent pentamidine analog (e.g., Dansyl-Pentamidine, NBD-Pentamidine)
-
Cell line of interest (e.g., Trypanosoma brucei, Leishmania spp., mammalian cell lines)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or paraformaldehyde (for fixing)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 50-70% confluency on the day of the experiment.
-
Preparation of Fluorescent Analog Solution: Prepare a stock solution of the fluorescent pentamidine analog in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the fluorescent pentamidine analog to the cells.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to stop the uptake process and remove extracellular fluorescent analog.
-
Fixation (Optional): For endpoint assays, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Nuclear Staining: Incubate the cells with a mounting medium containing DAPI for 5-10 minutes to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Use the appropriate filter sets for the fluorescent pentamidine analog and DAPI. Capture images from multiple fields of view for each condition.
-
Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The intracellular fluorescence is proportional to the amount of the uptaken analog.
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol provides a high-throughput method for quantifying the uptake of a fluorescent pentamidine analog in a cell population.
Materials:
-
Fluorescent pentamidine analog
-
Cell line of interest (in suspension or adherent cells that can be brought into suspension)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Suspension cells: Centrifuge the cells, discard the supernatant, and resuspend in fresh, pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Adherent cells: Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with culture medium. Centrifuge the cells, discard the supernatant, and resuspend in fresh, pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation: Add the fluorescent pentamidine analog to the cell suspension at the desired final concentration.
-
Time-Course Experiment: Incubate the cells for various time points at 37°C.
-
Stopping the Uptake: To stop the uptake process, add an excess of ice-cold PBS to the cell suspension and immediately centrifuge at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any extracellular fluorescent analog.
-
Resuspension: Resuspend the final cell pellet in cold PBS or a suitable sheath fluid for flow cytometry.
-
Data Acquisition: Analyze the samples on a flow cytometer. Excite the cells with the appropriate laser and collect the emission signal using the corresponding filter for the fluorescent analog. Record data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity (MFI) of the gated population. The MFI is directly proportional to the average amount of fluorescent analog taken up by the cells.
Mandatory Visualizations
Pentamidine Uptake Pathways
Pentamidine uptake, particularly in trypanosomes, is a carrier-mediated process involving several transporters. Understanding these pathways is crucial for interpreting cellular uptake data.
Pentamidine uptake transporters in Trypanosoma brucei.
Experimental Workflow for Cellular Uptake Studies
The following diagram illustrates the general workflow for conducting cellular uptake studies using fluorescent pentamidine analogs.
General workflow for cellular uptake experiments.
Application Notes and Protocols for Nebulized Pentamidine Delivery Systems in Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287) is an aromatic diamidine antimicrobial agent with activity against various pathogens, most notably Pneumocystis jirovecii, the causative agent of Pneumocystis jirovecii pneumonia (PCP).[1][2] Nebulization offers a targeted approach to deliver pentamidine directly to the lungs, maximizing drug concentration at the site of infection while minimizing systemic side effects.[3] These application notes provide a comprehensive overview of nebulized pentamidine, including its mechanism of action, delivery systems, and detailed protocols for its evaluation.
Mechanism of Action
The precise mechanism of action of pentamidine is not fully understood but is believed to be multifactorial.[4] It is thought to interfere with microbial nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[5] Pentamidine binds to adenine-thymine-rich regions of DNA and can inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii.[6]
dot
Caption: Pentamidine's proposed mechanism of action against microbial pathogens.
Nebulized Pentamidine Delivery Systems
The efficacy of nebulized pentamidine is highly dependent on the delivery system used. The choice of nebulizer affects particle size, deposition in the lungs, and overall drug delivery efficiency. Several types of nebulizers have been evaluated for the delivery of pentamidine.
Quantitative Comparison of Nebulizer Systems
The following table summarizes key performance characteristics of various nebulizer systems used for pentamidine delivery. Data is compiled from multiple studies to provide a comparative overview.
| Nebulizer System | Type | Mass Median Aerodynamic Diameter (MMAD) (μm) | Lung Deposition (% of Nebulizer Dose) | Reference |
| Respirgard II | Jet | 0.90 | 5.3% | [7] |
| Aero Tech II | Jet | 1.30 | 15.7% | [7] |
| Portasonic | Ultrasonic | 1.40 | 17.3% | [7] |
| Fisoneb | Ultrasonic | 3.90 | 26.4% | [7] |
| System 22 Mizer | Jet | Not Specified | 14.3% | [8] |
| Centimist | Jet | Not Specified | 7.3% | [8] |
| Pentasonic (Portasonic) | Ultrasonic | Not Specified | 4.6% | [8] |
| Samsonic | Ultrasonic | Not Specified | 2.9% | [8] |
Experimental Protocols
Protocol 1: Aerosol Particle Size Distribution by Cascade Impaction
This protocol outlines the determination of the aerodynamic particle size distribution (APSD) of nebulized pentamidine using a cascade impactor, in accordance with USP <1601> principles.[9][10]
Objective: To determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosolized pentamidine.
Materials:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Nebulizer system to be tested
-
Pentamidine isethionate solution for nebulization
-
Collection plates/filters for the impactor
-
Solvent for drug recovery (e.g., HPLC-grade water or appropriate buffer)
-
HPLC system for quantification
Procedure:
-
Impactor Preparation:
-
Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce, if necessary.
-
Assemble the cascade impactor as per the manufacturer's instructions.
-
-
System Setup:
-
Connect the nebulizer to the induction port of the cascade impactor.
-
Connect the vacuum pump to the outlet of the impactor.
-
Set the flow rate through the impactor to a constant rate, typically 15 L/min for nebulizer testing.[11] Verify the flow rate with a calibrated flow meter.
-
-
Nebulization and Sample Collection:
-
Prepare the pentamidine solution according to the desired concentration.
-
Fill the nebulizer with the specified volume of the pentamidine solution.
-
Turn on the vacuum pump to initiate airflow through the impactor.
-
Start the nebulizer and run for a predetermined time or until nebulization is complete.
-
-
Drug Recovery:
-
Disassemble the impactor in a clean environment.
-
Carefully rinse each stage and the filter with a known volume of the recovery solvent to dissolve the deposited drug.
-
Collect the rinsates from each stage in separate, labeled vials.
-
-
Quantification:
-
Analyze the concentration of pentamidine in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of pentamidine deposited on each stage of the impactor.
-
Using the known effective cutoff diameter for each stage at the specified flow rate, calculate the cumulative mass distribution and determine the MMAD and GSD.
-
dot
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aerosolized pentamidine as primary prophylaxis for Pneumocystis carinii pneumonia: efficacy, mortality and morbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. Pentamidine - Wikipedia [en.wikipedia.org]
- 7. Delivered dose and regional distribution of aerosolized pentamidine using different delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. â©1601⪠Products for NebulizationâCharacterization Tests [doi.usp.org]
- 10. PRODUCTS FOR NEBULIZATION—CHARACTERIZATION TESTS - 2021-08-01 | USP-NF [uspnf.com]
- 11. ondrugdelivery.com [ondrugdelivery.com]
Application Notes and Protocols for the Crystallization of Pentamidine-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the co-crystallization of the anti-parasitic drug Pentamidine with DNA oligonucleotides. The protocols are designed to guide researchers in obtaining high-quality crystals of Pentamidine-DNA complexes suitable for X-ray crystallographic analysis, facilitating a deeper understanding of the drug's mechanism of action at a molecular level.
Introduction
Pentamidine is an aromatic diamidine drug with significant activity against a range of protozoan infections, including Pneumocystis jirovecii pneumonia, a common opportunistic infection in immunocompromised individuals.[1] Its therapeutic effect is believed to be linked to its ability to bind to the minor groove of DNA, particularly in AT-rich sequences.[2][3] Elucidating the precise binding mode and the structural changes induced in both the DNA and the drug upon complex formation is crucial for the rational design of new and improved therapeutic agents. X-ray crystallography is a powerful technique for visualizing these interactions at atomic resolution. The critical step in this process is the growth of well-ordered crystals of the drug-DNA complex.
This document outlines the protocols and conditions that have been successfully used for the crystallization of Pentamidine in complex with the self-complementary DNA dodecamer d(CGCGAATTCGCG)2. This particular DNA sequence has been instrumental in the structural studies of many DNA minor groove binders.[4][5][6]
Data Presentation
The following table summarizes the key quantitative data from the successful crystallization and structure determination of the Pentamidine-d(CGCGAATTCGCG)2 complex.
| Parameter | Value | Reference |
| Macromolecule | d(CGCGAATTCGCG)2 | [1][2][4] |
| Ligand | Pentamidine | [1][2] |
| Crystallization Method | Vapor Diffusion (Hanging or Sitting Drop) | [4][7][8] |
| Resolution | 2.10 Å | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| R-factor | 19.4% | [1][2][5] |
| Binding Site | 5'-AATT Minor Groove | [1][2][4] |
| Key Interactions | Hydrogen bonds from amidinium groups to Adenine N3 atoms | [1][2][4] |
Experimental Protocols
This section provides a detailed methodology for the co-crystallization of Pentamidine with the DNA dodecamer d(CGCGAATTCGCG)2. The protocol is based on established methods for crystallizing DNA-small molecule complexes, particularly those involving the same DNA sequence.[3][4]
Materials and Reagents
-
DNA Oligonucleotide: HPLC-purified d(CGCGAATTCGCG)2 sodium salt.
-
Pentamidine: Pentamidine isethionate salt.
-
Buffer: Sodium Cacodylate trihydrate.
-
Precipitant: 2-Methyl-2,4-pentanediol (MPD).
-
Salts: Magnesium Chloride (MgCl₂), Sodium Chloride (NaCl).
-
Additives (Optional): Spermine tetrachloride.
-
Crystallization Plates: 24-well VDX plates (for hanging drop) or Cryschem plates (for sitting drop).
-
Cover Slips: 22 mm siliconized glass cover slips.
-
High Purity Water: Nuclease-free.
Stock Solution Preparation
-
DNA Stock Solution (1.5 mM duplex):
-
Dissolve the lyophilized d(CGCGAATTCGCG)2 oligonucleotide in nuclease-free water to a single-strand concentration of 3.0 mM.
-
To anneal the single strands into a duplex, heat the solution to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours.
-
The final concentration of the DNA duplex will be 1.5 mM.
-
-
Pentamidine Stock Solution (10 mM):
-
Dissolve Pentamidine isethionate salt in nuclease-free water to a final concentration of 10 mM.
-
-
Buffer Stock Solution (1 M Sodium Cacodylate, pH 6.5):
-
Dissolve Sodium Cacodylate trihydrate in high-purity water.
-
Adjust the pH to 6.5 using HCl.
-
Bring the final volume to achieve a 1 M concentration.
-
-
Reservoir Solution (50% MPD):
-
Mix equal volumes of 2-Methyl-2,4-pentanediol and high-purity water.
-
Co-crystallization Protocol (Hanging Drop Vapor Diffusion)
This protocol is adapted from successful crystallizations of the d(CGCGAATTCGCG)2 duplex with other minor groove binders.[3][4]
-
Prepare the Crystallization Drop:
-
On a siliconized glass cover slip, combine the following components to prepare a 2 µL drop:
-
1.0 µL of the DNA-Pentamidine complex solution (see below for preparation).
-
1.0 µL of the drop solution (see below for preparation).
-
-
DNA-Pentamidine Complex Solution (per drop):
-
Mix 0.5 µL of 1.5 mM DNA duplex stock solution.
-
Mix 0.15 µL of 10 mM Pentamidine stock solution (this gives a slight molar excess of the drug).
-
Add 0.35 µL of nuclease-free water.
-
This results in a final concentration of approximately 0.75 mM DNA and 1.5 mM Pentamidine in the complex solution.
-
-
Drop Solution (per drop):
-
Prepare a solution containing:
-
12% (v/v) MPD
-
120 mM MgCl₂
-
80 mM Sodium Cacodylate, pH 6.5
-
-
To prepare 100 µL of this solution: 12 µL of 100% MPD, 1.2 µL of 1 M MgCl₂, 8 µL of 1 M Sodium Cacodylate (pH 6.5), and 78.8 µL of water.
-
-
-
Set up the Vapor Diffusion Experiment:
-
Pipette 500 µL of the Reservoir Solution (50% MPD) into a well of a 24-well VDX plate.
-
Carefully invert the cover slip with the crystallization drop and place it over the well, ensuring a good seal with vacuum grease.
-
Incubate the plate at a constant temperature, typically 4°C or 18-20°C.[4]
-
-
Crystal Growth and Monitoring:
-
Crystals are expected to appear within a few days to several weeks.[4]
-
Monitor the drops periodically under a microscope for the formation of single, well-defined crystals.
-
Visualizations
Experimental Workflow for Co-crystallization
Caption: Workflow for the co-crystallization of Pentamidine-DNA complexes.
Pentamidine-DNA Binding Pathway
Caption: Simplified pathway of Pentamidine binding to DNA.
References
- 1. Crystal structure of a pentamidine-oligonucleotide complex: implications for DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule binding to the DNA minor groove is mediated by a conserved water cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the minor groove of DNA: crystal structures of two complexes between furan derivatives of berenil and the DNA dodecamer d(CGCGAATTCGCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Pentamidine's Effect on the Parasite Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an aromatic diamidine compound with broad-spectrum activity against various protozoan parasites, including Leishmania and Trypanosoma species.[1][2] Its mechanism of action is multifaceted, primarily involving binding to the minor groove of AT-rich DNA sequences, disruption of mitochondrial membrane potential, and interference with polyamine biosynthesis.[3] These actions ultimately lead to an inhibition of DNA synthesis, culminating in cell cycle arrest and, in some cases, programmed cell death.[1][4] This document provides detailed application notes and protocols for analyzing the effects of Pentamidine on the parasite cell cycle using flow cytometry, a powerful technique for high-throughput analysis of cellular characteristics.
Data Presentation
The following table summarizes the quantitative effects of Pentamidine on the cell cycle distribution of Leishmania infantum and the induction of apoptosis in Leishmania donovani.
| Parasite Species | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub G0-G1 (Apoptosis) (%) |
| Leishmania infantum | Control (Untreated) | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 | - |
| Leishmania infantum | Pentamidine (IC50) | 15.0 ± 0.2 | 2.4 ± 0.4 | 2.9 ± 0.1 | 52.0 ± 4.0 |
| Leishmania donovani | Control (Untreated) | - | - | - | 0.2 ± 0.05 |
| Leishmania donovani | Pentamidine | - | - | - | 28.2 ± 1.15 |
Table 1: Effect of Pentamidine on Parasite Cell Cycle Distribution and Apoptosis. Data for L. infantum reflects the percentage of cells in each phase of the cell cycle after 72 hours of treatment with the IC50 concentration of Pentamidine.[4] Data for L. donovani indicates the percentage of apoptotic cells in the sub G0-G1 phase after treatment.[5]
Experimental Protocols
This section outlines a detailed protocol for the analysis of Pentamidine's effect on the parasite cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Materials:
-
Parasite culture (e.g., Leishmania promastigotes or Trypanosoma bloodstream forms)
-
Pentamidine isethionate
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695), 70% (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Parasite Culture and Treatment:
-
Culture parasites to the mid-logarithmic growth phase.
-
Treat the parasite cultures with varying concentrations of Pentamidine (including a vehicle-only control). The concentrations should be based on previously determined IC50 values.
-
Incubate the treated cultures for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their DNA content.
-
-
Staining:
-
After fixation, centrifuge the cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A to degrade any double-stranded RNA, which can also be stained by PI.
-
Incubate at 37°C for 30 minutes.
-
Add 1 mL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser and filter combination appropriate for PI excitation and emission (e.g., excitation at 488 nm and emission detection at >600 nm).
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak can be quantified to assess apoptosis.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing Pentamidine's effect on the parasite cell cycle.
Proposed Signaling Pathway of Pentamidine-Induced Cell Cycle Arrest
Caption: Pentamidine's proposed mechanism leading to G2/M cell cycle arrest.
References
- 1. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Pentamidine in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine (B1679287), an aromatic diamidine compound traditionally used as an anti-protozoal agent, is emerging as a compound of significant interest in oncology research due to its potent anti-proliferative properties against a variety of cancer cell lines.[1][2] This document provides detailed application notes and protocols for utilizing Pentamidine in cancer cell line proliferation assays, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Mechanisms of Anti-Cancer Activity
Pentamidine exerts its anti-cancer effects through multiple mechanisms, including the disruption of DNA, RNA, and protein synthesis.[3] Key signaling pathways and molecular interactions affected by Pentamidine include:
-
Inhibition of the S100B-p53 Interaction: In cancer types like melanoma and glioma, Pentamidine can disrupt the binding of the S100B protein to the tumor suppressor protein p53.[1] This restores p53's function, leading to cell cycle arrest and apoptosis.[1]
-
Modulation of the PI3K/AKT/PTEN Pathway: Pentamidine has been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1][4] It can increase the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[1][5]
-
Inhibition of the S100A1-RAGE Interaction: Pentamidine and its derivatives can block the interaction between S100A1 and the Receptor for Advanced Glycation End-products (RAGE) V domain.[6][7] The S100A1-RAGE signaling cascade is involved in regulating cell proliferation and tumor formation.[6][7]
-
Inhibition of PRL Phosphatases: Pentamidine has been shown to inhibit the phosphatase of regenerating liver (PRL) family of phosphatases, which are often overexpressed in cancer.[8]
Quantitative Data: Anti-Proliferative Efficacy of Pentamidine
The half-maximal inhibitory concentration (IC50) of Pentamidine varies across different cancer cell lines, indicating a range of sensitivities.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Melanoma | C8146A | 1.0 - 50 | Not Specified |
| Glioma | C6 | 0.05 - 5 (Inhibited migration) | Not Specified |
| Ovarian Cancer | HO8910 | ~5-10 | 24 hours |
| Ovarian Cancer | Caov3 | ~5-10 | 24 hours |
| Endometrial Cancer | Ishikawa | <15 | Not Specified |
| Endometrial Cancer | HEC-1A | <15 | Not Specified |
Table 1: IC50 values of Pentamidine in various cancer cell lines. Data compiled from multiple sources.[1]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain | MDPI [mdpi.com]
- 8. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergistic Effects of Pentamidine with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic effects of Pentamidine in combination with other antimicrobial or therapeutic agents. The protocols outlined below are designed to deliver robust and reproducible data for in vitro and in vivo studies.
Introduction
Pentamidine is an antiprotozoal agent that has garnered significant interest for its potential as a synergistic partner with various drugs, particularly against multidrug-resistant bacteria.[1][2][3] Its proposed mechanism of synergy often involves the disruption of the outer membrane of Gram-negative bacteria, which facilitates the entry of other antibiotics.[3][4][5] This document details standardized protocols to quantify and characterize these synergistic interactions.
Key Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a primary in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two drugs.[6][7] It involves testing a matrix of concentrations for both drugs to identify the minimal inhibitory concentration (MIC) of each drug when used in combination.[8]
Protocol:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Pentamidine and the partner drug in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
In a 96-well microtiter plate, perform serial twofold dilutions of Pentamidine along the x-axis and the partner drug along the y-axis.[7][9] Column 12 should contain serial dilutions of the partner drug alone, and row H should contain serial dilutions of Pentamidine alone to determine their individual MICs.[9]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
-
Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[11][12]
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Data Presentation: FICI Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[11][13] |
| > 0.5 to 4.0 | Additive or Indifference[11][13] |
| > 4.0 | Antagonism[11][13] |
Table 1: Standard interpretation of the Fractional Inhibitory Concentration Index (FICI).
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.[6][14] This method is crucial for confirming the synergistic activity observed in checkerboard assays.[15]
Protocol:
-
Preparation of Cultures and Drug Solutions:
-
Grow bacterial cultures to the mid-logarithmic phase in an appropriate broth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh broth.[16]
-
Add Pentamidine and the partner drug at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both alone and in combination.[6] Include a growth control flask without any drugs.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each drug concentration and combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]
-
Data Presentation: Time-Kill Assay Results
| Treatment | Initial Inoculum (CFU/mL) | 24h Viable Count (CFU/mL) | Log₁₀ Reduction |
| Growth Control | 5.2 x 10⁵ | 8.9 x 10⁸ | - |
| Pentamidine (1x MIC) | 5.1 x 10⁵ | 2.3 x 10⁴ | 1.35 |
| Drug X (1x MIC) | 5.3 x 10⁵ | 7.5 x 10⁵ | -0.15 |
| Pentamidine + Drug X | 5.0 x 10⁵ | <10 | >4.7 |
Table 2: Example data from a time-kill assay demonstrating synergistic and bactericidal activity.
Mechanistic Studies
Understanding the mechanism of synergy is crucial for drug development. Recent studies suggest that Pentamidine disrupts the outer membrane, dissipates membrane potential, and inhibits efflux pumps in bacteria like carbapenem-resistant Enterobacteriaceae (CRE), thereby increasing the intracellular concentration of the partner drug.[1][2]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for evaluating Pentamidine's synergistic effects.
Signaling Pathway of Pentamidine's Synergistic Action
Caption: Proposed mechanism of Pentamidine's synergistic action.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for the systematic evaluation of Pentamidine's synergistic potential with other drugs. By combining in vitro screening methods with detailed mechanistic and in vivo studies, researchers can effectively identify and characterize novel combination therapies to combat drug-resistant infections.
References
- 1. When Combined with Pentamidine, Originally Ineffective Linezolid Becomes Active in Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Pentamidine solubility issues in aqueous solutions
Welcome to the technical support center for overcoming solubility issues with pentamidine (B1679287) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for working with pentamidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of pentamidine used in research, and what are its basic solubility properties?
A1: The most common form is pentamidine isethionate, a salt of pentamidine.[1] It is a white or almost white crystalline powder.[2] It is generally described as being freely soluble in water and glycerin, sparingly soluble in ethanol (B145695), and practically insoluble in ether, acetone, and chloroform.[1][2][3]
Q2: What is the recommended solvent for the initial reconstitution of lyophilized pentamidine isethionate?
A2: The mandatory solvent for initial reconstitution is Sterile Water for Injection, USP.[1][4] Using other solvents, particularly saline solutions, for the initial reconstitution can lead to immediate precipitation.[1][5]
Q3: Why does pentamidine isethionate precipitate when reconstituted with saline (Sodium Chloride Injection)?
A3: Reconstitution with saline solution is explicitly contraindicated because the drug will precipitate.[1][4][5] While the exact mechanism is not always detailed in package inserts, this is likely due to a common ion effect or a change in the ionic strength of the solution that reduces the solubility of the isethionate salt.
Q4: How stable are pentamidine solutions once prepared?
A4: After reconstituting with sterile water, the pentamidine isethionate solution is stable for up to 48 hours in the original vial at room temperature when protected from light.[1][6][7] Intravenous infusion solutions prepared in 5% Dextrose Injection (D5W) at concentrations of 1 mg/mL and 2.5 mg/mL are stable at room temperature for up to 24 hours.[4][6] Studies have also shown stability for 48 hours in both D5W and 0.9% sodium chloride injection in PVC bags.[8][9]
Q5: What is the pH of an aqueous pentamidine isethionate solution?
A5: A 5% aqueous solution of pentamidine isethionate has a pH in the range of 4.5 to 6.5.[2][7] The solubility of pentamidine is pH-dependent, with greater stability observed in acidic media.[10]
Troubleshooting Guide
Problem: My pentamidine isethionate powder is not dissolving, or the solution is cloudy.
-
Possible Cause 1: Incorrect Solvent. You may be using a solvent other than Sterile Water for Injection for initial reconstitution. Saline, in particular, will cause precipitation.[1][4]
-
Solution: Always use Sterile Water for Injection, USP, for the initial reconstitution step. Ensure the water is at room temperature (22°- 30°C or 72° - 86°F).[4]
-
-
Possible Cause 2: Low Temperature. Attempting to dissolve the powder in a cold solvent may slow down the dissolution rate.
-
Possible Cause 3: Insufficient Solvent Volume. You may not be using a sufficient volume of water for the amount of powder.
Problem: The solution was clear initially but formed a precipitate after adding it to my buffer or cell culture medium.
-
Possible Cause 1: pH Shift. Pentamidine solubility is significantly lower in neutral to alkaline conditions.[10][13] Many cell culture media are buffered around pH 7.4, which can cause the drug to precipitate.
-
Solution: Check the pH of your final solution. If possible, adjust the pH of your buffer or medium to be slightly acidic, if your experimental system allows. Alternatively, prepare a more dilute stock solution to prevent exceeding the solubility limit at the final pH.
-
-
Possible Cause 2: Incompatibility with Media Components. Pentamidine may interact with components in complex biological media, leading to precipitation.[14] It is known to be incompatible with fluconazole (B54011) and foscarnet (B613817) sodium.[4][6]
-
Solution: Prepare the most concentrated stock of pentamidine in sterile water first. Then, perform a serial dilution into your final medium to the desired working concentration. Add the pentamidine stock slowly while stirring the medium. Always visually inspect for precipitation. If issues persist, consider a solubility enhancement technique (see Protocol 2).
-
Problem: I need to prepare a highly concentrated pentamidine solution that is not stable in water.
-
Possible Cause: Exceeding Intrinsic Solubility. You are attempting to create a supersaturated solution which is inherently unstable.
-
Solution 1: pH Adjustment. Since pentamidine is more soluble in acidic conditions, preparing the solution in an acetate (B1210297) buffer with a pH between 4.0 and 5.0 can increase stability and solubility.[10][13]
-
Solution 2: Use of Co-solvents. For research applications, co-solvents can be employed. Pentamidine isethionate has some solubility in ethanol and is soluble in DMSO.[13][15] Prepare a high-concentration stock in a suitable organic solvent like DMSO and then dilute it into your aqueous system, ensuring the final solvent concentration is not toxic to your cells.[14]
-
Solution 3: Complexation with Cyclodextrins. Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[16][17] This is a common strategy in drug formulation and can be adapted for experimental use (see Protocol 2).
-
Quantitative Data Summary
Table 1: Solubility of Pentamidine Isethionate in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Freely Soluble (>30 mg/mL) | [2][13] |
| Glycerin | Soluble | [1][4] |
| Ethanol (95%) | Sparingly Soluble (~1.25 mg/mL) | [2][13] |
| Methanol | ~1.25 mg/mL | [13] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥13.5 mg/mL | [13][15] |
| Dimethyl acetamide | ~15 mg/mL | [13] |
| Ether, Acetone, Chloroform | Insoluble |[1][4] |
Table 2: Effect of pH on Pentamidine Isethionate Solubility
| Solution | pH | Solubility | Reference |
|---|---|---|---|
| 0.1 N HCl | Acidic | ~2.5 mg/mL | [13] |
| Acetate Buffer | 4.0 | ~2.5 mg/mL | [13] |
| 5% Aqueous Solution | 4.5 - 6.5 | Not specified | [2][7] |
| Carbonate Buffer | 9.0 | < 1 mg/mL | [13] |
| 0.1 N NaOH | Alkaline | < 1 mg/mL |[13] |
Table 3: Stability of Pentamidine Isethionate Solutions
| Preparation | Concentration | Diluent | Storage Conditions | Stability | Reference |
|---|---|---|---|---|---|
| Reconstituted Vial | 50-100 mg/mL | Sterile Water for Injection | Room Temp, protected from light | 48 hours | [1][4] |
| IV Infusion Solution | 1 - 2.5 mg/mL | 5% Dextrose Injection (D5W) | Room Temperature | 24 hours | [4][6] |
| IV Admixture | 1 - 2 mg/mL | D5W or 0.9% NaCl | Room Temperature | 48 hours |[8][9] |
Experimental Protocols
Protocol 1: Standard Reconstitution and Dilution of Pentamidine Isethionate
This protocol describes the standard method for preparing a pentamidine isethionate stock solution and diluting it for in vitro experiments.
Materials:
-
Pentamidine isethionate lyophilized powder (e.g., 300 mg vial)
-
Sterile Water for Injection, USP
-
5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (for further dilution)
-
Sterile syringes and needles
-
Sterile conical tubes or vials
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to ensure sterility.
-
Reconstitution:
-
Allow the vial of pentamidine isethionate and the Sterile Water for Injection to reach room temperature (22°-30°C).[4]
-
Aseptically inject 3 to 5 mL of Sterile Water for Injection into the 300 mg vial of pentamidine isethionate.[4] CAUTION: Do not use saline for this initial step. [4]
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless.[12][18] The concentration will be 60-100 mg/mL.
-
-
Visual Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. If any is present, discard the vial.[4]
-
Further Dilution (for working solutions):
-
Withdraw the required volume of the concentrated stock solution from the vial.
-
Dilute it further in an appropriate vehicle, such as 5% Dextrose Injection, 0.9% Sodium Chloride, or your specific cell culture medium/buffer.[11]
-
Add the pentamidine stock solution to the diluent slowly, with gentle mixing, to prevent localized high concentrations that could lead to precipitation.
-
-
Storage:
Protocol 2: Solubility Enhancement of Pentamidine Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general framework for using cyclodextrins to increase the aqueous solubility of pentamidine, which is useful for preparing more concentrated stock solutions or improving stability in physiological buffers.
Materials:
-
Pentamidine isethionate powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin (B1172386) Solution:
-
Form the Inclusion Complex:
-
Slowly add the pentamidine isethionate powder to the stirring HP-β-CD solution in small increments.
-
Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clear as the pentamidine dissolves.
-
-
Sterilization and Storage:
-
Once the pentamidine is fully dissolved, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the resulting solution at 2-8°C, protected from light. Stability should be determined empirically for your specific preparation, but complexation generally improves solution stability.
-
Visualizations
Caption: Troubleshooting workflow for dissolving pentamidine isethionate.
Caption: Logical relationship between pH and pentamidine solubility.
Caption: Standard experimental workflow for pentamidine solution preparation.
References
- 1. drugs.com [drugs.com]
- 2. Pentamidine isethionate | 140-64-7 [chemicalbook.com]
- 3. Thermo Scientific Chemicals Pentamidine isethionate salt, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Pentam® 300 (pentamidine isethionate for injection) [dailymed.nlm.nih.gov]
- 5. Pentamidine - Wikipedia [en.wikipedia.org]
- 6. Pentamidine Isethionate for injection [dailymed.nlm.nih.gov]
- 7. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. RU2021257C1 - Method of synthesis of pentamidine isothionate aqueous solution - Google Patents [patents.google.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 13. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. raybiotech.com [raybiotech.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicines.org.uk [medicines.org.uk]
- 19. mdpi.com [mdpi.com]
- 20. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pentamidine-Induced Nephrotoxicity in Animal Models
Welcome to the technical support center for researchers investigating strategies to mitigate pentamidine-induced nephrotoxicity in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during your experiments.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| High variability in renal function markers (BUN, Creatinine) within the same experimental group. | Inconsistent drug administration, variability in animal hydration status, underlying subclinical renal conditions in animals, or technical variability in biochemical assays. | Ensure precise and consistent drug administration techniques. Provide ad libitum access to water to maintain hydration. Use animals from a reputable supplier and allow for a proper acclimatization period. Standardize blood collection and processing procedures. Run quality controls with your biochemical assays. |
| Unexpectedly high mortality rate in the pentamidine-treated group. | Pentamidine (B1679287) dose is too high for the specific animal strain or age. Dehydration potentiating toxicity. Concurrent stressors. | Consider a dose-response study to determine the optimal nephrotoxic but sublethal dose for your specific animal model. Ensure constant access to water. Minimize other experimental stressors.[1] |
| Co-administered protective agent shows no efficacy in mitigating nephrotoxicity. | Incorrect dosage or timing of the protective agent. Inappropriate route of administration. The agent may not be effective against the specific mechanism of pentamidine toxicity. | Review the literature for established effective doses and administration schedules for the chosen agent.[1] Ensure the administration route allows for sufficient bioavailability in the kidneys. Consider investigating alternative protective agents with different mechanisms of action. |
| Difficulty in consistently inducing a significant level of nephrotoxicity with pentamidine. | Pentamidine dose is too low. The animal strain is resistant to pentamidine-induced nephrotoxicity. Short duration of treatment. | Increase the pentamidine dosage incrementally.[1] Different strains of rats and mice can have varying sensitivities to nephrotoxic agents.[2] Consider extending the treatment period. |
| Histopathological findings do not correlate with biochemical markers of kidney injury. | Timing of sample collection may be too early or too late to capture peak injury. Subjectivity in histological scoring. | Conduct a time-course study to determine the optimal time point for observing both biochemical and histological changes. Implement a standardized, blinded histological scoring system to reduce bias. |
Data on Mitigating Agents
The following tables summarize quantitative data from a key study investigating agents to mitigate pentamidine-induced nephrotoxicity in a rat model. The primary mechanism of pentamidine-induced nephrotoxicity is direct tubular toxicity, leading to acute tubular necrosis.[3]
Table 1: Effect of Co-administered Agents on Pentamidine-Induced Changes in Creatinine (B1669602) Clearance in Rats
| Treatment Group | Dosage | Effect on Creatinine Clearance |
| Pentamidine | 1, 10, or 20 mg/kg daily | Dose-dependent decrease |
| Pentamidine + Fosfomycin (B1673569) | 1 x 500 or 2 x 250 mg/kg daily | Reduced the pentamidine-induced decrease |
| Pentamidine + D-glucaro-1,5-lactam | 2 x 5 mg/kg daily | Reduced the pentamidine-induced decrease |
| Pentamidine + Verapamil (B1683045) | 2 x 1.5 mg/kg daily | Increased creatinine clearance compared to pentamidine alone |
| Pentamidine + Enalapril | 5 mg/kg daily | Increased creatinine clearance compared to pentamidine alone |
| Pentamidine + Tobramycin | 2 x 2.5 mg/kg daily | Enhanced the pentamidine-induced decrease |
| Pentamidine + Amphotericin B | 1 mg/kg daily | Enhanced the pentamidine-induced decrease |
| Pentamidine + Cyclosporin | 10 mg/kg daily | Enhanced the pentamidine-induced decrease |
Data adapted from Feddersen and Sack, 1991.[1]
Experimental Protocols
Below are detailed methodologies for key experiments.
Induction of Pentamidine Nephrotoxicity in a Rat Model
This protocol is based on the methods described by Feddersen and Sack (1991).[1]
-
Animal Model: Female Wistar rats.
-
Housing: Standard laboratory conditions with free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Administration:
-
Pentamidine: Administer pentamidine isethionate daily via subcutaneous injection at doses of 1, 10, or 20 mg/kg body weight.
-
Control Group: Administer an equivalent volume of sterile saline via the same route.
-
-
Treatment Duration: Daily for a predefined period, typically 7 to 14 days.
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Collect 24-hour urine samples at baseline and specified time points during the study for measurement of tubular cells and malate (B86768) dehydrogenase activity.
-
Collect blood samples at baseline and at the end of the study for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN).
-
-
Assessment of Nephrotoxicity:
-
Biochemical Analysis: Measure creatinine clearance, urinary tubular cell loss, and urinary malate dehydrogenase activity.
-
Histopathology: At the end of the study, euthanize the animals, perfuse the kidneys with formalin, and process for histological examination (e.g., H&E and PAS staining) to assess for acute tubular necrosis.
-
Co-administration of Protective Agents
-
Fosfomycin: Administer fosfomycin at a dose of 1 x 500 mg/kg or 2 x 250 mg/kg daily via a suitable route (e.g., intraperitoneal injection) concurrently with pentamidine.[1]
-
Verapamil: Administer verapamil at a dose of 2 x 1.5 mg/kg daily via a suitable route (e.g., subcutaneous injection) concurrently with pentamidine.[1]
Visualizations
Experimental Workflow
Caption: Workflow for investigating strategies to mitigate pentamidine-induced nephrotoxicity.
Proposed Signaling Pathway of Pentamidine-Induced Nephrotoxicity and Mitigation
Caption: Proposed mechanism of pentamidine nephrotoxicity and points of intervention.
References
Technical Support Center: Investigating Acquired Pentamidine Resistance in Leishmania
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mechanisms of acquired pentamidine (B1679287) resistance in Leishmania.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired pentamidine resistance in Leishmania?
A1: Acquired resistance to pentamidine in Leishmania is multifactorial. The primary mechanisms identified include:
-
Reduced Drug Accumulation: This is a major factor, where resistant parasites show a significant decrease in the intracellular concentration of pentamidine. This is often linked to impaired uptake of the drug into the mitochondrion.[1][2][3]
-
Altered Mitochondrial Function: A key feature of resistance is a reduction in the mitochondrial membrane potential, which is believed to be a driving force for pentamidine accumulation in sensitive parasites.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as PRP1 (pentamidine resistance protein 1), may be involved in actively pumping the drug out of the parasite.[4][5][6]
-
Genetic Modifications: Changes in the kinetoplast DNA (kDNA) sequence have been observed in resistant strains, although the precise mechanism by which this confers resistance is not fully understood.[4]
-
Metabolic Alterations: Modifications in the polyamine biosynthetic pathway have been associated with pentamidine resistance.[4]
Q2: My Leishmania culture is growing slower than usual after exposure to pentamidine, but I'm not seeing widespread cell death. Is this indicative of resistance?
A2: Not necessarily. A reduced growth rate can be an initial stress response to the drug. True resistance is characterized by the ability of the parasite population to proliferate at a steady rate under continuous drug pressure that would be lethal to the wild-type (sensitive) strain. To confirm resistance, you should perform a dose-response assay to determine the 50% inhibitory concentration (IC50) and compare it to the parental sensitive line. A significant increase in the IC50 value is a hallmark of acquired resistance.
Q3: Is it better to use promastigotes or amastigotes for drug susceptibility testing?
A3: The intracellular amastigote model is considered the "gold standard" and is more biologically relevant, as this is the stage of the parasite that exists in the mammalian host.[7][8] However, assays with amastigotes are more complex, labor-intensive, and expensive than those with promastigotes.[7] Promastigote assays are often used for initial high-throughput screening due to their simplicity, but results should always be validated in the amastigote model, as drug susceptibility can differ between the two life stages.[8]
Q4: Are there any known molecular markers for pentamidine resistance that I can use for screening?
A4: Currently, there are no universally validated molecular markers for pentamidine resistance that can be used for routine clinical or field screening.[7][9][10] Research has implicated genes like the ABC transporter PRP1, but its role is not consistent across all resistant lines.[5] Therefore, resistance surveillance still relies on phenotypic assays that measure the in vitro drug susceptibility of parasite isolates.[10]
Q5: My pentamidine-resistant line is showing cross-resistance to other drugs. Is this expected?
A5: Yes, this is a known phenomenon. Pentamidine-resistant Leishmania have been shown to exhibit cross-resistance to other toxic diamidine derivatives like propamidine (B86517) and stilbamidine.[11] This is often due to the resistance mechanism, such as a shared uptake or efflux system, not being specific to pentamidine alone. It is good practice to profile your resistant lines against a panel of standard antileishmanial drugs to characterize their cross-resistance profile.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Parasite Density | Ensure that the starting parasite concentration is consistent for every assay. Use a hemocytometer to accurately count parasites before plating. |
| Variable Parasite Growth Phase | Always use parasites from the same growth phase for your assays, preferably mid-logarithmic phase for promastigotes, as their metabolic activity and drug susceptibility can vary. |
| Infection Rate Variability (Amastigote Assays) | Optimize and standardize the parasite-to-macrophage ratio and infection time to achieve a consistent infection rate (typically aim for 70-80% of macrophages infected). |
| Drug Instability | Prepare fresh stock solutions of pentamidine for each experiment. Pentamidine can degrade over time, especially when stored in solution. |
| Host Cell Health (Amastigote Assays) | Ensure the macrophage cell line is healthy and not passaged too many times. Host cell stress can impact parasite viability and drug efficacy. |
Issue 2: Loss of Resistance Phenotype Over Time
| Possible Cause | Troubleshooting Step |
| Lack of Continuous Drug Pressure | The resistance phenotype may be unstable without the drug. Maintain resistant lines in culture media containing the selective concentration of pentamidine. |
| Contamination with Wild-Type Parasites | A small contamination can lead to the overgrowth of the faster-growing sensitive parasites. Periodically re-clone the resistant population by limiting dilution to ensure a homogenous population. |
| Fitness Cost of Resistance | The genetic changes conferring resistance may come with a fitness cost, making the parasites less robust. Ensure optimal culture conditions (temperature, pH, media supplements) to minimize stress. |
| Cryopreservation Issues | Improper freezing or thawing can select for a subpopulation of cells that may have lost the resistance mechanism. Create multiple early-passage frozen stocks of your confirmed resistant line. |
Issue 3: Difficulty in Generating High-Level Resistance in the Lab
| Possible Cause | Troubleshooting Step |
| Drug Concentration Increments are Too Large | A large jump in drug concentration can kill the entire parasite population before adaptive mutations can arise. Increase the pentamidine concentration in small, stepwise increments (e.g., 1.5x to 2x the previous concentration). |
| Insufficient Time for Adaptation | Allow the parasite culture to recover and resume a stable growth rate at each new drug concentration before increasing it further. This can take several passages. |
| Intrinsic Refractoriness of the Strain | Some Leishmania strains or species may be intrinsically less capable of developing high-level resistance to certain drugs. Consider attempting the selection with a different parasite strain. |
| Incorrect Starting Concentration | Begin the selection process at a sub-lethal concentration (e.g., the IC25 or IC50 of the wild-type strain) to allow for the initial survival and adaptation of a subset of the population. |
Quantitative Data Summary
Table 1: In Vitro Pentamidine Susceptibility in Sensitive and Resistant Leishmania Strains
| Leishmania Species | Strain | Life Stage | Resistance Level | IC50 (µM) | Fold Resistance | Reference |
| L. mexicana | M379 | Amastigote | Sensitive (WT) | 0.30 ± 0.05 | - | [2] |
| L. mexicana | Pentr30 | Amastigote | Resistant | 70 ± 5 | ~233 | [2] |
| L. donovani | - | Promastigote | Sensitive (WT) | - | - | [3] |
| L. donovani | - | Promastigote | Resistant | - | (18-fold reduced uptake) | [3] |
| L. amazonensis | - | Promastigote | Sensitive (WT) | - | - | [3] |
| L. amazonensis | - | Promastigote | Resistant | - | (75-fold reduced uptake) | [3] |
Table 2: Pentamidine Accumulation in Sensitive vs. Resistant Leishmania mexicana
| Strain | Life Stage | Incubation Time | Intracellular Pentamidine Concentration (µM) | Reference |
| Wild-Type | Promastigote | 3 hours | 55 | [2] |
| Pentr30 | Promastigote | 3 hours | 5 | [2] |
| Wild-Type | Amastigote | - | 230 | [2] |
| Pentr30 | Amastigote | - | 35 | [2] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Amastigotes
This protocol is adapted from standard methodologies for determining the IC50 of a compound against intracellular Leishmania amastigotes.[12][13]
-
Macrophage Seeding: Seed peritoneal macrophages or a macrophage cell line (e.g., THP-1, J774) into 24-well plates containing sterile glass coverslips at a density of 1x10^5 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow adherence.
-
Parasite Infection: Infect the adherent macrophages with late-stage (stationary phase) promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate the infected cells for 8 hours at 35°C with 5% CO2.
-
Removal of Extracellular Parasites: After incubation, gently wash the wells three times with pre-warmed, serum-free medium to remove any non-internalized promastigotes.
-
Drug Application: Add fresh complete medium containing serial dilutions of pentamidine to the wells. Include a drug-free control (untreated) and a positive control (e.g., Amphotericin B).
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Fixation and Staining: After 72 hours, remove the medium, wash the coverslips with phosphate-buffered saline (PBS), and fix with methanol (B129727) for 10 minutes. Stain the coverslips with a 10% Giemsa solution for 20 minutes.
-
Microscopic Analysis: Mount the coverslips on glass slides and examine under a light microscope (100x oil immersion). Count the number of amastigotes per 100 macrophages for each drug concentration and the untreated control.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: Generation of Pentamidine-Resistant Leishmania by Stepwise Drug Pressure
This protocol describes the in vitro selection of drug-resistant parasites.[2][11]
-
Initial Exposure: Start with a wild-type Leishmania promastigote culture in the mid-logarithmic growth phase. Add pentamidine at a concentration equal to the IC50 of the wild-type strain.
-
Monitoring: Monitor the culture daily. Initially, a significant number of parasites will die. The culture may need to be centrifuged and resuspended in fresh medium to remove dead cells.
-
Adaptation: Allow the surviving parasites to adapt and resume a consistent growth rate. This may take several passages (weeks).
-
Stepwise Increase: Once the culture is growing robustly in the presence of the drug, increase the pentamidine concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration over a period of several months. The ability of the parasite population to survive and proliferate at each new concentration indicates the selection of a resistant population.
-
Cloning and Characterization: Once the desired level of resistance is achieved, the resistant population should be cloned by limiting dilution to ensure genetic homogeneity. The resulting clones must be characterized by determining their IC50 and comparing it to the parental line.
-
Cryopreservation: Create multiple frozen stocks of the confirmed resistant clone at an early passage and store them in liquid nitrogen for future use.
Visualizations
Caption: Mechanisms of acquired pentamidine resistance in Leishmania.
Caption: Workflow for generating resistant Leishmania in vitro.
Caption: Workflow for in vitro amastigote drug susceptibility assay.
References
- 1. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Global distribution of treatment resistance gene markers for leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 8. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Leishmania donovani Develops Resistance to Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentamidine Dosage for In Vitro Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pentamidine (B1679287) dosage in in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pentamidine?
A1: Pentamidine's mechanism of action is multifaceted and not entirely understood, appearing to vary between different organisms.[1][2] It is known to interfere with DNA, RNA, phospholipid, and protein synthesis.[1][3] Key mechanisms include binding to adenine-thymine (A-T) rich regions of parasite DNA and inhibiting type II topoisomerase in the mitochondria of organisms like Pneumocystis jirovecii and Trypanosoma.[1][4] It can also disrupt the mitochondrial membrane potential, affecting ATP production.[4]
Q2: What is a typical starting concentration range for in vitro experiments with Pentamidine?
A2: A common starting concentration range for in vitro susceptibility testing is broad, often from 0.5 µM to 500 µM, to establish a dose-response curve.[3] For initial screenings, a range from low micromolar (e.g., 2 µM) to high micromolar (e.g., up to 1000 µM) is often employed, depending on the cell type and expected potency.[3] For assessing cytotoxicity in mammalian cells, concentrations between 10 µM and 200 µM are frequently evaluated.[3]
Q3: Is Pentamidine cytotoxic to mammalian cells?
A3: Yes, Pentamidine can be cytotoxic to mammalian cells, which is a critical factor when determining its therapeutic index.[3] It is essential to determine the half-maximal cytotoxic concentration (CC50) for your specific host cell line alongside the half-maximal inhibitory concentration (IC50) against the target organism.[3] For example, the IC50 values for Vero cells have been reported as 115.4 µM and 87.42 µM after 24 and 48 hours of exposure, respectively.[5]
Q4: How should I prepare and store Pentamidine stock solutions?
A4: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve Pentamidine dihydrochloride (B599025) powder in sterile DMSO or water.[3] Ensure complete dissolution by vortexing thoroughly.[3] The stock solution should then be sterilized by passing it through a 0.22 µm syringe filter.[3] It is recommended to store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] Reconstituted solutions are chemically stable for 48 hours at room temperature when protected from light.[6][7] Diluted solutions in 5% dextrose or 0.9% sodium chloride are stable for at least 24-48 hours at room temperature.[6][7][8]
Q5: What are some known off-target effects of Pentamidine in vitro?
A5: Pentamidine can have several off-target effects that may influence experimental results. It has been shown to inhibit serine proteases involved in coagulation, such as factor Xa and plasmin.[9] Additionally, it can affect cytokine production, for instance, by inhibiting the LPS-induced secretion of IL-1β, IL-6, and TNF-α in alveolar macrophages.[10]
Troubleshooting Guide
Problem 1: High variability between replicate wells in my assay.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. It is also good practice to mix the cell suspension between pipetting steps to prevent settling.[3]
-
-
Possible Cause: Edge effects in the plate.
-
Solution: Avoid using the outer wells of 96-well plates as they are more susceptible to evaporation. Instead, fill these wells with sterile PBS or culture medium.[3]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and be sure to change tips for each concentration to avoid cross-contamination. Maintain a consistent pipetting technique throughout the experiment.[3]
-
Problem 2: I'm not observing any effect, even at high concentrations of Pentamidine.
-
Possible Cause: Inactive compound.
-
Solution: Verify the source, purity, and expiration date of your Pentamidine dihydrochloride. If possible, test the compound in a known positive control assay to confirm its activity.[3]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The compound may require a longer duration to exert its effects. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[3]
-
-
Possible Cause: Drug degradation.
-
Possible Cause: Resistant cell line or organism.
Problem 3: I'm observing excessive cell death in all treated wells, including the lowest concentration.
-
Possible Cause: Error in stock solution calculation.
-
Solution: Recalculate your dilution series and double-check the initial stock concentration. A simple calculation error is a common source of this issue.[3]
-
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic. Typically, this should be less than 0.5%. Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent toxicity.[3]
-
-
Possible Cause: Extreme cell sensitivity.
-
Solution: The cell line you are using may be exceptionally sensitive to Pentamidine. Expand your dilution series to include much lower concentrations, potentially into the nanomolar range.[3]
-
Quantitative Data Summary
Table 1: In Vitro Activity of Pentamidine Against Various Organisms
| Organism/Cell Line | Assay Type | IC50/MIC | Incubation Time | Reference |
| Acanthamoeba trophozoite | - | 97.4 µM | 24h | [5] |
| Acanthamoeba trophozoite | - | 60.99 µM | 48h | [5] |
| Acanthamoeba cyst | - | 470 µM | 24h | [5] |
| Acanthamoeba cyst | - | 175.5 µM | 48h | [5] |
| Leishmania mexicana (Pentr2.5) | MTT Assay | 14-fold resistance | 72h | [11] |
| Leishmania mexicana (Pentr5) | MTT Assay | 30-fold resistance | 72h | [11] |
| Leishmania mexicana (Pentr10) | MTT Assay | 50-fold resistance | 72h | [11] |
| Leishmania mexicana (Pentr30) | MTT Assay | 100-fold resistance | 72h | [11] |
| Pseudomonas aeruginosa (clinical isolates) | MIC Determination | 400-1600 µg/mL | - | [12][13][14] |
| Fusarium spp. (non-solani) | Microdilution | 2 µg/ml (MIC50) | - | [15] |
| Fusarium spp. (solani) | Microdilution | 4 µg/ml (MIC50) | - | [15] |
Table 2: Cytotoxicity of Pentamidine Against Mammalian Cells
| Cell Line | Assay Type | CC50/IC50 | Incubation Time | Reference |
| Vero cells | MTT Assay | 115.4 µM | 24h | [5] |
| Vero cells | MTT Assay | 87.42 µM | 48h | [5] |
| DH82 cells | - | Cytotoxic effect observed | 72h | [16] |
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 using MTT Assay
This protocol provides a general framework for assessing the inhibitory effect of Pentamidine on a target organism (IC50) and its cytotoxicity against a mammalian host cell line (CC50).[3]
-
Preparation of Pentamidine Stock Solution:
-
Weigh Pentamidine dihydrochloride powder and dissolve it in sterile DMSO or water to create a high-concentration stock solution (e.g., 10-50 mM).[3]
-
Vortex thoroughly to ensure complete dissolution.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[3]
-
Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]
-
-
Cell Seeding:
-
For IC50 (Inhibitory Concentration): Seed the target organism into a 96-well plate at an optimal density.
-
For CC50 (Cytotoxicity): Seed mammalian host cells (e.g., Vero, HepG2, HEK293) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[3]
-
-
Drug Application:
-
Prepare serial dilutions of Pentamidine in the appropriate culture medium. A common concentration range to test is from 0.5 µM to 500 µM.[3]
-
Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.[3]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different Pentamidine concentrations to the respective wells.[3]
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[3]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[3][17]
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.[17]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3][17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3]
-
Plot the percentage of viability against the log of the Pentamidine concentration and use non-linear regression (dose-response curve) to calculate the IC50 or CC50 value.[3]
-
Visualizations
Caption: Workflow for determining IC50/CC50 of Pentamidine using an MTT assay.
Caption: Simplified signaling pathway of Pentamidine's multifaceted mechanism of action.
Caption: Troubleshooting logic for high variability in in vitro assays.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Pentamidine | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pentamidine on cytokine (IL-1 beta, TNF alpha, IL-6) production by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains [mdpi.com]
- 14. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentamidine Is Active In Vitro against Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Pentamidine Efficacy Studies
Welcome to the Technical Support Center for Pentamidine (B1679287) Efficacy Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with Pentamidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the reliability and reproducibility of your results.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to variable outcomes in Pentamidine efficacy studies.
Question 1: Why am I observing significant variability in the IC50 values of Pentamidine between experiments?
Answer: Inconsistent IC50 values for Pentamidine are a common issue and can arise from several factors:
-
Biological Variability:
-
Organism Strain and Species: Different species and even different strains of the same organism can exhibit varying susceptibility to Pentamidine.[1] Resistance mechanisms, such as altered drug uptake, can differ between strains.[2]
-
Cell Culture Conditions: The growth phase of the organism can impact its metabolic state and, consequently, its susceptibility to the drug. For example, Pentamidine's efficacy can be much higher under respiratory growth conditions compared to fermentative growth in yeast.[1]
-
Host Cell Line: If you are conducting intracellular assays, the choice of host cell line can influence drug uptake and efficacy.
-
-
Experimental Protocol Variations:
-
Drug Preparation and Storage: Pentamidine solutions should be freshly prepared.[3] Reconstituted solutions are stable for a limited time, typically up to 48 hours at room temperature when protected from light.[4][5] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Inoculum Size: The density of the microbial or cell culture at the start of the experiment can affect the drug-to-cell ratio and influence the apparent IC50.
-
Incubation Time: The duration of drug exposure is critical. Insufficient incubation time may not allow for the full effect of the drug to be observed.
-
-
Assay-Specific Factors:
-
Presence of Serum: Pentamidine can bind to serum proteins, which reduces the concentration of free, active drug.[6] Variations in the type and percentage of serum used in culture media can significantly alter IC50 values.
-
Choice of Readout: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different cellular parameters and can yield different IC50 values.
-
Question 2: My Pentamidine efficacy is lower than expected based on published literature. What could be the cause?
Answer: Lower than expected efficacy can often be traced back to issues with drug availability, the development of resistance, or suboptimal assay conditions.
-
Drug Inactivation or Unavailability:
-
Precipitation: Pentamidine isethionate can precipitate in saline solutions.[2] Ensure you are using the correct solvent for reconstitution, such as sterile water or 5% dextrose.[4]
-
Adsorption to Plastics: Pentamidine may adsorb to the surface of some plastics, which can be a concern with certain infusion sets or labware.[7]
-
Protein Binding: As mentioned, serum proteins will bind to Pentamidine, reducing its effective concentration.[6] Consider reducing the serum percentage or using serum-free media if appropriate for your experimental system.
-
-
Resistance Mechanisms:
-
Reduced Drug Uptake: A primary mechanism of resistance in many organisms is the downregulation or mutation of transporters responsible for Pentamidine uptake.[2]
-
Increased Drug Efflux: Some organisms may possess efflux pumps that actively remove Pentamidine from the cell.
-
-
Assay Conditions:
-
pH of the Medium: The pH of the culture medium can influence the charge of the Pentamidine molecule and its ability to cross cell membranes.
-
Oxygen Tension: For some organisms, the efficacy of Pentamidine can be influenced by the oxygen levels in the culture environment.
-
Question 3: I am seeing toxicity in my host cells at concentrations where Pentamidine should be effective against the pathogen. How can I address this?
Answer: Balancing pathogen efficacy with host cell toxicity is a key challenge.
-
Determine the Therapeutic Window: It is crucial to determine the 50% cytotoxic concentration (CC50) for your host cell line in parallel with the IC50 for the pathogen. This will define the therapeutic index (CC50/IC50).
-
Optimize Drug Exposure Time: It may be possible to find a time point where the pathogen is significantly inhibited before substantial host cell toxicity occurs.
-
Use of Protective Agents: For some cell types, antioxidants like N-acetylcysteine (NAC) have been shown to mitigate Pentamidine-induced apoptosis.[8]
-
Consider a Different Host Cell Line: Some cell lines may be inherently more resistant to Pentamidine's cytotoxic effects.
Question 4: How can I confirm that the observed effect is due to Pentamidine's known mechanisms of action?
Answer: To validate your results, you can perform secondary assays to investigate Pentamidine's impact on specific cellular pathways.
-
Mitochondrial Dysfunction: Pentamidine is known to disrupt the mitochondrial membrane potential (ΔΨm).[9] You can measure changes in ΔΨm using fluorescent dyes like JC-1 or TMRE.
-
DNA Interaction: Pentamidine binds to the minor groove of DNA, particularly in AT-rich regions.[2] While direct binding assays can be complex, you can look for downstream effects like inhibition of DNA replication or transcription.
-
Inhibition of Protein Synthesis: You can assess the impact on protein synthesis using methods like metabolic labeling with radioactive amino acids.
Data Presentation
The following tables summarize key quantitative data for Pentamidine. Note that these values can vary significantly based on the experimental conditions as detailed in the troubleshooting guide.
Table 1: In Vitro Efficacy of Pentamidine Against Various Organisms
| Organism | Strain | Assay Type | IC50 / MIC80 | Reference |
| Saccharomyces cerevisiae | (Not specified) | Growth Inhibition (Glycerol) | 1.25 µg/mL | [1] |
| Saccharomyces cerevisiae | (Not specified) | Growth Inhibition (Glucose) | 250 µg/mL | [1] |
| Candida albicans | (Multiple strains) | Broth Microdilution | ≤0.09 µg/mL (most potent analog) | [10] |
| Cryptococcus neoformans | (Multiple strains) | Broth Microdilution | 0.19 µg/mL (most potent analog) | [10] |
| Trypanosoma brucei brucei | BS221 | (Not specified) | (Data for analogs available) | [11] |
Table 2: Pharmacokinetic Parameters of Pentamidine in Humans
| Parameter | Route of Administration | Value | Reference |
| Peak Plasma Concentration (Cmax) | 4 mg/kg IV (2-hr infusion) | 612 ± 371 ng/mL | [4][12] |
| 4 mg/kg IM | 209 ± 48 ng/mL | [4][12] | |
| 300 mg Inhalation | 18.8 ± 11.9 ng/mL (after 1st dose) | [3] | |
| Elimination Half-life (t½) | IV | 6.4 ± 1.3 hours | [4] |
| IM | 9.4 ± 2.0 hours | [4] | |
| Clearance | IV | 248 ± 91 L/hr | [4] |
| Volume of Distribution (Vdss) | IV | 821 ± 535 L | [4] |
| Urinary Excretion (unchanged drug) | IV | Up to 12% of dose | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess Pentamidine efficacy and mechanism of action.
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol provides a framework for assessing the inhibitory effect of Pentamidine on a target organism or its cytotoxicity against a mammalian host cell line.[8][13]
Materials:
-
96-well cell culture plates
-
Pentamidine isethionate
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., pathogen or host cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Drug Preparation: Prepare a stock solution of Pentamidine in sterile water or DMSO. Perform serial dilutions in cell culture medium to achieve the desired concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Pentamidine.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under appropriate culture conditions.
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Pentamidine concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric dye JC-1 to measure changes in ΔΨm induced by Pentamidine.[9]
Materials:
-
Cells cultured on glass-bottom dishes or in black-walled, clear-bottom 96-well plates
-
Pentamidine isethionate
-
JC-1 staining solution
-
FCCP or CCCP (as a positive control for depolarization)
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of Pentamidine for the desired duration. Include an untreated control and a positive control treated with FCCP or CCCP for 15-30 minutes before staining.
-
JC-1 Staining: Remove the culture medium and wash the cells once with warm PBS. Add the JC-1 staining solution (prepared in pre-warmed, phenol red-free medium) to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Measurement: Add pre-warmed, phenol red-free medium or PBS to the wells. Immediately measure the fluorescence.
-
Green monomers: Excitation ~485 nm, Emission ~530 nm
-
Red J-aggregates: Excitation ~535 nm, Emission ~590 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in Pentamidine-treated cells compared to the control indicates mitochondrial depolarization.
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol utilizes the intrinsic fluorescence of Pentamidine to measure its uptake into cells via flow cytometry.[14]
Materials:
-
Cell suspension
-
Pentamidine isethionate
-
Ice-cold PBS
-
FACS buffer (e.g., PBS with 1% BSA)
-
Viability dye (e.g., Propidium Iodide - PI)
-
Flow cytometer with a violet laser (~405 nm excitation)
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Adjust the cell density to 1x10^6 cells/mL in the appropriate medium.
-
Pentamidine Incubation: Incubate the cells with varying concentrations of Pentamidine for specific time points to assess uptake kinetics.
-
Stop Uptake and Wash: Stop the uptake reaction by adding ice-cold PBS. Wash the cells 2-3 times with ice-cold PBS to remove extracellular drug.
-
Viability Staining: Resuspend the cells in FACS buffer. Add a viability dye like PI just before analysis to exclude dead cells.
-
Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Excite with the violet laser (~405 nm) and detect the emission at approximately 460 nm.
-
Data Analysis:
-
Gate on single, live (PI-negative) cells.
-
Measure the Mean Fluorescence Intensity (MFI) in the Pentamidine channel for the live cell population. An increase in MFI corresponds to higher cellular uptake of Pentamidine.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to Pentamidine efficacy studies.
Caption: Troubleshooting workflow for inconsistent Pentamidine efficacy.
Caption: Multifaceted mechanism of action of Pentamidine.
Caption: Key factors leading to inconsistent Pentamidine results.
References
- 1. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Pentam® 300 (pentamidine isethionate for injection) [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Effects of Pentamidine in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the off-target effects of Pentamidine (B1679287) in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Pentamidine in mammalian cells?
A1: Pentamidine is known to have several off-target effects that can lead to cytotoxicity and confound experimental results. The primary effects include mitochondrial dysfunction, DNA interaction, and modulation of key signaling pathways.[1][2][3] It can bind to the minor groove of DNA, potentially interfering with replication and transcription.[3] Pentamidine can also inhibit pro-survival pathways such as PI3K/AKT and induce the p53 apoptotic pathway.[4][5]
Q2: How does Pentamidine induce mitochondrial dysfunction?
A2: Pentamidine can accumulate in the mitochondria, leading to a reduction in mitochondrial DNA, ultrastructural alterations, and a decrease in mitochondrial membrane potential.[1][6] This disruption of mitochondrial function can trigger apoptosis-like cell death.[1] It has also been shown to inhibit mitochondrial translation by binding to tRNA.[3][7]
Q3: What is a typical cytotoxic concentration of Pentamidine in mammalian cell lines?
A3: The cytotoxic concentration of Pentamidine can vary significantly depending on the cell line and the duration of exposure. For example, in Vero cells, the IC50 values for cytotoxicity have been reported to be 115.4 µM after 24 hours and 87.42 µM after 48 hours of treatment.[8] It is crucial to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line.[8]
Q4: Are there any strategies to reduce Pentamidine-induced cytotoxicity without compromising its on-target effects?
A4: Yes, several strategies can be employed. Nanoparticle encapsulation, such as using liposomes or polymeric nanoparticles, can facilitate a controlled release of the drug, potentially enhancing its efficacy against target organisms while reducing host cell toxicity.[9] Co-administration with antioxidants like N-acetylcysteine (NAC) has been shown to mitigate Pentamidine-induced apoptosis by reducing reactive oxygen species (ROS) levels.[9]
Q5: Can modifications to the cell culture medium influence Pentamidine's off-target effects?
A5: Yes, altering cell culture conditions can impact cellular responses. The presence of serum in the culture medium can influence the cytotoxic effects of a drug.[9] Transitioning to a serum-free or low-serum medium may alter cellular responses, but this needs to be validated for your specific cell line as not all cells adapt well to such conditions.[9][10]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Low Pentamidine Concentrations
-
Question: My cells are dying even at concentrations where I expect to see a specific on-target effect. How can I reduce this generalized cytotoxicity?
-
Answer: This is a common issue due to Pentamidine's known cytotoxic properties.[9]
-
Recommendation 1: Time-Course and Dose-Response Optimization: Perform a detailed time-course (e.g., 24, 48, 72 hours) and dose-response experiment to identify a therapeutic window where the on-target effect is observable with minimal cytotoxicity.[9]
-
Recommendation 2: Co-administration with Antioxidants: Consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC) to counteract the oxidative stress induced by Pentamidine.[9]
-
Recommendation 3: Nanoparticle Formulation: If feasible, explore encapsulating Pentamidine in nanoparticles to achieve a more controlled release and targeted delivery.[9]
-
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Question: I am observing high variability in my results when repeating experiments with Pentamidine. What could be the cause?
-
Answer: Inconsistent results can stem from several factors.
-
Recommendation 1: Standardize Cell Culture Conditions: Ensure you are using cells within a consistent and low passage number range. Prepare fresh media for each experiment to maintain quality.[10] Regularly check for mycoplasma contamination, which can alter cellular responses to drugs.[11][12]
-
Recommendation 2: Assess Drug Stability and Solubility: Pentamidine may precipitate in culture media, especially at high concentrations. Prepare fresh dilutions for each experiment and visually inspect for any precipitates.[8][10]
-
Recommendation 3: Control for "Edge Effects": In multi-well plates, the outer wells are prone to evaporation, leading to increased drug concentration. Avoid using the outer wells or fill them with sterile PBS to minimize this effect.[8][10]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Exposure Time | Reference |
| IC50 (Cytotoxicity) | Vero | 115.4 µM | 24 hours | [8] |
| IC50 (Cytotoxicity) | Vero | 87.42 µM | 48 hours | [8] |
| IC50 (Factor Xa Inhibition) | N/A | ~10.4 µM | N/A | [8] |
| IC50 (Plasmin Inhibition) | N/A | ~8.4 µM | N/A | [8] |
Key Experimental Protocols
MTT Cell Viability Assay
This assay assesses cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells cultured in a 96-well plate
-
Pentamidine dihydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of Pentamidine and appropriate vehicle controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
At the end of the treatment, add 10 µL of MTT solution to each well containing 100 µL of medium.[9]
-
Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.[9]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pentamidine-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with Pentamidine for the desired time to induce apoptosis. Include untreated and positive controls.[9]
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.[9]
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9]
Western Blot for PI3K/AKT Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Pentamidine-treated and control cell lysates
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Pentamidine for the desired time.
-
Lyse the cells in an appropriate lysis buffer and quantify the protein concentration.[9]
-
Denature equal amounts of protein samples and load them onto an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis and transfer them to a membrane.[9]
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to normalize the results.
Visualizations
Caption: Pentamidine's off-target signaling pathways.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Logical relationships for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentamidine - Wikipedia [en.wikipedia.org]
- 3. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. corning.com [corning.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Improving the stability of Pentamidine in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of Pentamidine (B1679287) during long-term storage and experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for lyophilized Pentamidine isethionate powder?
Lyophilized Pentamidine isethionate powder should be stored at room temperature, between 15°C and 30°C (59°F and 86°F), and protected from light.[1]
2. How should I reconstitute lyophilized Pentamidine isethionate?
It is critical to use Sterile Water for Injection or 5% Dextrose Injection (D5W) for reconstitution. Do not use Sodium Chloride Injection (0.9% NaCl) for the initial reconstitution, as this will cause the drug to precipitate.[2]
3. For how long is the reconstituted solution stable?
A reconstituted solution of Pentamidine isethionate in its original vial is stable for up to 48 hours at room temperature (22°C - 30°C or 72°F - 86°F) when protected from light.[2] To avoid crystallization, do not refrigerate the reconstituted solution in the vial. Some guidelines suggest that once reconstituted, the solution can be kept for a maximum of 24 hours between 2°C to 8°C, however, room temperature storage is more commonly cited to prevent crystallization.
4. What is the stability of Pentamidine isethionate after dilution for infusion?
When further diluted in 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection to a concentration of 1 mg/mL to 2.5 mg/mL, the solution is stable for up to 24 hours at room temperature.[3] One study found that in PVC bags, these solutions retained over 90% of their initial concentration for 48 hours.[4]
5. Are there any known incompatibilities with other drugs?
Yes, Pentamidine isethionate solutions are known to be incompatible with fluconazole (B54011) and foscarnet (B613817) sodium.[2] Do not mix Pentamidine with other drugs unless their compatibility has been established.
6. Why is lyophilization important for Pentamidine stability?
Lyophilization, or freeze-drying, is a process that removes water from the drug product at low temperatures, creating a stable, dry powder.[5] For Pentamidine, achieving a crystalline solid state during lyophilization is crucial for its long-term stability. The amorphous (non-crystalline) form of lyophilized Pentamidine is prone to discoloration.[6]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with Pentamidine.
Issue 1: The reconstituted solution appears cloudy or contains visible particles.
-
Possible Cause 1: Incorrect Reconstitution Solvent.
-
Using 0.9% Sodium Chloride Injection for initial reconstitution will cause precipitation.[2]
-
Solution: Always use Sterile Water for Injection or 5% Dextrose Injection for the initial reconstitution.
-
-
Possible Cause 2: Contamination.
-
Particulate matter may have been introduced during handling.
-
Solution: Always use aseptic techniques when handling and preparing solutions. Visually inspect the solution before use; if cloudiness or particles are present, discard the solution.[7]
-
Issue 2: A decrease in Pentamidine concentration is observed in diluted solutions, especially when using PVC infusion sets.
-
Possible Cause: Adsorption to PVC.
-
Pentamidine has been observed to adsorb to polyvinyl chloride (PVC) infusion sets, which can lead to a loss of the drug from the solution. This effect may be more pronounced in 0.9% Sodium Chloride Injection compared to 5% Dextrose Injection.[4]
-
Solution: If precise concentrations are critical, consider using infusion sets made of materials other than PVC. Alternatively, account for the potential loss when preparing the initial concentration.
-
Issue 3: The lyophilized powder has a discolored appearance.
-
Possible Cause: Instability of Amorphous Form.
-
The amorphous form of lyophilized Pentamidine is less stable and can discolor over time.[6] This may be due to exposure to light or suboptimal processing during lyophilization.
-
Solution: Ensure the lyophilized powder is stored protected from light.[2] The stability of the lyophilized product is dependent on its physical form, with the crystalline state being more stable.
-
Data on Pentamidine Stability
The following tables summarize the stability of Pentamidine isethionate under various conditions.
Table 1: Stability of Reconstituted and Diluted Pentamidine Isethionate Solutions
| Preparation | Solvent/Diluent | Concentration | Storage Condition | Stability Duration | Reference |
| Reconstituted | Sterile Water for Injection | 60-100 mg/mL | Room Temperature (22-30°C), protected from light | 48 hours | [2] |
| Diluted for IV Infusion | 5% Dextrose Injection | 1-2.5 mg/mL | Room Temperature | 24 hours | [3] |
| Diluted for IV Infusion | 0.9% Sodium Chloride Injection | 1-2 mg/mL | Room Temperature | 48 hours (>90% retained in PVC bag) | [4] |
Table 2: Factors Affecting Pentamidine Stability
| Factor | Effect on Stability | Recommendations |
| Light | Lyophilized powder and solutions are light-sensitive. | Store in a light-protected container.[2] |
| pH | Stability is pH-dependent. Precipitation can occur. | Use recommended reconstitution and dilution fluids. Avoid mixing with solutions of unknown pH. |
| Temperature | Higher temperatures can accelerate degradation in solution. | Store solutions as recommended. Avoid excessive heat. |
| Container Material | Adsorption to PVC has been reported.[4] | Consider non-PVC containers and infusion sets for critical applications. |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of Pentamidine using High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the concentration of Pentamidine and separate it from potential degradation products.
-
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M monobasic potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio might be 76:24 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Temperature: Ambient.
-
-
Standard Preparation:
-
Prepare a stock solution of Pentamidine isethionate reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the Pentamidine sample to be tested with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the chromatograms and determine the peak area for Pentamidine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of Pentamidine in the samples by interpolating their peak areas from the calibration curve.
-
-
Forced Degradation (for method validation):
-
To validate the stability-indicating nature of the method, subject Pentamidine solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-separated from the parent Pentamidine peak.
-
-
2. Protocol for Lyophilization of Pentamidine Isethionate
This protocol provides a general framework for the lyophilization of Pentamidine isethionate to produce a stable, crystalline product.
-
Objective: To freeze-dry an aqueous solution of Pentamidine isethionate to obtain a stable lyophilized cake with a crystalline structure.
-
Methodology:
-
Formulation: Prepare an aqueous solution of Pentamidine isethionate. The concentration can influence the final crystalline form.[6]
-
Filling: Dispense the solution into vials.
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelves to a temperature below the eutectic temperature of the formulation (e.g., -45°C). The cooling rate can affect the crystal structure. A slower, controlled cooling rate may be preferred.[6]
-
-
Primary Drying (Sublimation):
-
Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -20°C) to provide the energy for the ice to sublimate into water vapor.
-
Hold at this temperature until all the ice has been removed.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove any residual unfrozen water from the product.
-
Hold for a sufficient duration to achieve the desired low moisture content.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum or partial vacuum.
-
Remove the vials from the lyophilizer and seal them with crimp caps.
-
-
Visualizations
Caption: Workflow for assessing the stability of Pentamidine solutions.
Caption: Troubleshooting logic for precipitation in reconstituted Pentamidine.
References
- 1. Pentamidine (Systemic, Local) Monograph for Professionals - Drugs.com [drugs.com]
- 2. Pentam® 300 (pentamidine isethionate for injection) [dailymed.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pci.com [pci.com]
- 6. Physical characterization of pentamidine isethionate during freeze-drying-relevance to development of stable lyophilized product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Identifying and Minimizing Pentamidine-Induced Cardiac Side Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating Pentamidine-induced cardiac side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiac side effects associated with Pentamidine (B1679287)?
A1: The most significant cardiac side effect of Pentamidine is QT interval prolongation, which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Other reported cardiovascular effects include hypotension, particularly after rapid intravenous administration, and in rare cases, cardiac arrest.[1][4][5]
Q2: What is the underlying mechanism of Pentamidine-induced QT prolongation?
A2: Unlike many QT-prolonging drugs that directly block the human ether-a-go-go-related gene (hERG) potassium channel, Pentamidine's primary mechanism is the inhibition of hERG channel trafficking.[6][7] It disrupts the proper movement and maturation of the hERG protein from the endoplasmic reticulum to the cell surface.[8] This reduction in the number of functional hERG channels on the cell membrane leads to a decrease in the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization, thereby prolonging the action potential duration and the QT interval.[7]
Q3: At what concentrations are these cardiac effects observed in research settings?
A3: In vitro studies have shown that chronic exposure to clinically relevant concentrations of Pentamidine (1-10 µM) can significantly reduce hERG current density. One study reported 36% and 85% reductions in current densities after 48-hour incubation with 1 µM and 10 µM Pentamidine, respectively. The direct blocking effect on the hERG channel only occurs at much higher concentrations, with a reported IC50 of 252 µM.
Q4: Are there in vivo models to study Pentamidine's cardiotoxicity?
A4: Yes, in vivo models are crucial for understanding the systemic effects of Pentamidine. Animal models, such as guinea pigs, have been used to demonstrate that overnight incubation with Pentamidine can prolong the action potential duration in isolated ventricular myocytes.[7] Furthermore, prospective studies in HIV-infected patients receiving intravenous Pentamidine have been conducted to monitor for QT prolongation and arrhythmias using daily electrocardiograms (ECGs).[2][9]
Q5: How can Pentamidine-induced cardiac side effects be minimized in a research setting?
A5: To minimize cardiac side effects in preclinical research, it is important to:
-
Monitor concentrations: Use the lowest effective concentration of Pentamidine and be aware of the concentrations at which trafficking inhibition occurs.
-
Control exposure time: Since the primary mechanism is trafficking inhibition, the duration of exposure is a critical factor.[7]
-
In vivo monitoring: In animal studies, closely monitor ECGs for any signs of QT prolongation.[2]
-
Consider the route of administration: Studies have suggested that inhaled Pentamidine may not be associated with QT prolongation to the same extent as intravenous administration.[10][11]
Troubleshooting Guides
In Vitro hERG Assays
Problem 1: No significant reduction in hERG current observed after acute Pentamidine application.
-
Possible Cause: Pentamidine's primary effect is on channel trafficking, which is a time-dependent process and not an acute block at clinically relevant concentrations.[7]
-
Solution: For patch-clamp experiments, pre-incubate the cells with Pentamidine for an extended period (e.g., 24-48 hours) before recording to allow for the inhibition of hERG trafficking.
Problem 2: High variability in Western blot results for hERG protein levels.
-
Possible Cause 1: Inconsistent protein extraction. hERG is a membrane protein and may be difficult to extract completely.
-
Solution 1: Use a lysis buffer specifically designed for membrane proteins and ensure complete cell lysis, potentially including sonication.[12]
-
Possible Cause 2: Issues with antibody specificity or sensitivity.
-
Solution 2: Use a validated anti-hERG antibody and optimize the antibody concentration.[1] Run positive and negative controls to ensure specificity.
-
Possible Cause 3: Protein degradation.
-
Solution 3: Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[13]
Problem 3: Difficulty visualizing changes in hERG channel localization with confocal microscopy.
-
Possible Cause 1: Low signal-to-noise ratio.
-
Solution 1: Optimize antibody concentrations and incubation times. Use an anti-fade mounting medium to preserve the fluorescent signal.
-
Possible Cause 2: Spectral bleed-through from other fluorophores.
-
Solution 2: When using multiple fluorescent labels, ensure their emission spectra are well-separated. Perform single-stain controls to check for bleed-through.[14]
-
Possible Cause 3: Cell fixation and permeabilization artifacts.
-
Solution 3: Optimize fixation and permeabilization protocols to preserve cellular structures and antigenicity. Different fixatives (e.g., paraformaldehyde, methanol) can have varying effects.
In Vivo Studies
Problem 1: Inconsistent or noisy ECG recordings in animal models.
-
Possible Cause: Poor electrode contact or animal movement.
-
Solution: Ensure proper electrode placement and good contact with the skin. For conscious animal studies, allow for an acclimatization period to reduce stress and movement artifacts. Telemetry-based systems can provide higher quality data from freely moving animals.[15]
Problem 2: Lack of significant QT prolongation in vivo despite in vitro evidence of hERG trafficking inhibition.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) differences. The concentration of Pentamidine reaching the heart tissue in vivo may not be sufficient to cause a measurable effect.
-
Solution 1: Measure plasma and, if possible, tissue concentrations of Pentamidine to correlate with ECG changes.
-
Possible Cause 2: Compensatory mechanisms. In a whole organism, other ion channels or physiological responses may compensate for the reduced IKr.
-
Solution 2: Consider more comprehensive in vivo cardiac safety assessments that measure other parameters like blood pressure and heart rate.[16]
Data Presentation
Table 1: Effect of Pentamidine on hERG Current Density
| Pentamidine Concentration | Incubation Time | Cell Line | Reduction in hERG Current Density | Reference |
| 1 µM | 48 hours | hERG-HEK | 36% | |
| 10 µM | 48 hours | hERG-HEK | 85% | |
| 10 µM | Overnight | Guinea Pig Ventricular Myocytes | Significant reduction in IKr tail current density (from 0.61 to 0.39 pA/pF) | [7] |
Table 2: In Vivo Effects of Intravenous Pentamidine on QTc Interval
| Study Population | Pentamidine Dose | Monitoring | Key Findings | Reference |
| 14 HIV-infected patients | 4 mg/kg/day | Daily 12-lead ECG | 5 patients developed QTc prolongation (>0.48 s); 3 of these developed Torsades de Pointes. | [2] |
| 16 HIV-infected patients | Standard IV therapy | Holter monitoring and 12-lead ECG | No significant increase in PVCs or NSVT compared to pretherapy or a control group. QTc prolongation was not as frequent as previously reported. | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
Objective: To measure the effect of chronic Pentamidine exposure on hERG potassium currents in a stable hERG-expressing cell line (e.g., HEK293).
Methodology:
-
Cell Culture and Drug Incubation:
-
Culture hERG-expressing HEK293 cells under standard conditions.
-
Incubate cells with the desired concentrations of Pentamidine (e.g., 1 µM, 10 µM) or vehicle control in the culture medium for 48 hours prior to the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with the treated cells to the recording chamber on an inverted microscope.
-
Perfuse with an external solution (containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with an internal solution (containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Establish a whole-cell configuration and clamp the cell at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current.[17][18]
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF).
-
Compare the current densities between control and Pentamidine-treated cells.
-
Western Blotting for hERG Protein Expression
Objective: To determine the effect of Pentamidine on the total and mature forms of the hERG protein.
Methodology:
-
Sample Preparation:
-
After a 48-hour incubation with Pentamidine, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel (e.g., 7.5%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hERG overnight at 4°C. The hERG protein exists in two forms: a fully-glycosylated mature form (~155 kDa) and a core-glycosylated immature form (~135 kDa).[19]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the hERG protein levels to the loading control.
-
Confocal Microscopy for hERG Channel Trafficking
Objective: To visualize the effect of Pentamidine on the subcellular localization of the hERG protein.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with Pentamidine as described for the patch-clamp experiments.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular staining). For visualizing only surface channels, this step can be omitted.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-hERG antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Acquire images using a confocal laser scanning microscope.
-
Analyze the images to assess the localization of the hERG protein, paying attention to the fluorescence intensity at the plasma membrane versus the intracellular compartments.[20][21]
-
Visualizations
Caption: Mechanism of Pentamidine-induced hERG trafficking inhibition.
Caption: Experimental workflow for assessing Pentamidine's effect on hERG channels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recurrent ventricular tachycardia due to pentamidine-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. A prospective study of the effect of I.V. pentamidine therapy on ventricular arrhythmias and QTc prolongation in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 15. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentamidine reduces hERG expression to prolong the QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Surface Expression of Human Ether-a-go-go-related Gene (hERG) Channels Is Regulated by Caveolin-3 Protein via the Ubiquitin Ligase Nedd4-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to reverse Pentamidine resistance in drug-resistant parasite strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on methods to reverse Pentamidine (B1679287) resistance in drug-resistant parasite strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Pentamidine resistance in parasites like Leishmania and Trypanosoma?
A1: Pentamidine resistance in parasitic protozoa is a multifaceted issue primarily linked to reduced drug accumulation within the parasite. Key mechanisms include:
-
Decreased Drug Uptake: In Trypanosoma brucei, resistance is often associated with the loss of function of specific transporters. The P2 adenosine (B11128) transporter (TbAT1) and the high-affinity pentamidine transporter (HAPT1), which is now known to be the aquaglyceroporin 2 (AQP2), are crucial for Pentamidine uptake.[1][2][3][4] Loss-of-function mutations or the deletion of the genes encoding these transporters lead to reduced drug influx.[1][2] Specifically, the loss of TbAQP2 function is a primary driver of melarsoprol/pentamidine cross-resistance (MPXR).[2][5][6][7]
-
Increased Drug Efflux: In Leishmania, resistance can be mediated by ATP-binding cassette (ABC) transporters, such as the Pentamidine resistance protein 1 (PRP1), which actively pump the drug out of the cell.[8][9] An energy-dependent efflux system has been identified, and its activity is more pronounced in resistant strains.[10][11]
-
Altered Mitochondrial Function: Pentamidine is known to accumulate in the mitochondria of susceptible parasites, leading to a collapse of the mitochondrial membrane potential and disintegration of the kinetoplast.[10][12] In resistant Leishmania strains, there is a notable exclusion of the drug from the mitochondrion, which is often accompanied by a reduced mitochondrial membrane potential.[10][13][14]
-
Changes in kDNA: Alterations in the kinetoplast DNA (kDNA) sequence have been observed in resistant Leishmania strains, although the precise mechanism by which this confers resistance is not fully understood.[8]
Q2: My Pentamidine-resistant parasite line shows cross-resistance to other drugs. Is this expected?
A2: Yes, cross-resistance is a well-documented phenomenon.
-
In Trypanosoma brucei , strains resistant to Pentamidine often show cross-resistance to melarsoprol.[1][15] This is because both drugs can be taken up by the same transporters, particularly AQP2.[3][5] Therefore, a mutation or loss of this transporter will affect the uptake of both compounds. Pentamidine-resistant trypanosomes can also exhibit some level of cross-resistance to other aromatic diamidines like furamidine.[15]
-
In Leishmania mexicana , Pentamidine-resistant parasites have demonstrated cross-resistance to other toxic diamidine derivatives.[13][14]
Q3: What are the general strategies to reverse Pentamidine resistance in vitro?
A3: The primary goal of resistance reversal is to restore the intracellular concentration of Pentamidine to toxic levels. Common strategies include:
-
Inhibition of Efflux Pumps: The use of agents that block the activity of ABC transporters can increase Pentamidine accumulation in resistant cells. For example, the P-glycoprotein inhibitor verapamil (B1683045) has been shown to inhibit Pentamidine efflux and increase its accumulation in resistant Leishmania parasites.[9]
-
Combination Therapy: Synthetic flavonoid dimers have shown the ability to reverse Pentamidine resistance in Leishmania, particularly by increasing the accumulation of the drug in the mitochondria.[9][16] These compounds may also act synergistically with other drugs.
-
Genetic Reversal: In laboratory settings, reintroducing a functional copy of a lost or mutated transporter gene can restore drug sensitivity. For instance, expressing a wild-type copy of TbAQP2 in highly resistant T. brucei strains completely reverses melarsoprol/pentamidine cross-resistance.[2]
-
Novel Drug Delivery Systems: While still in development, nanoparticle-based formulations are being explored to bypass mutated surface transporters and deliver Pentamidine directly into the parasite.[17][18]
Q4: How can I confirm that my resistance reversal agent is working by inhibiting an efflux pump?
A4: You can perform a drug accumulation and efflux assay using radiolabeled Pentamidine (e.g., [³H]pentamidine).
-
Accumulation Assay: Incubate both wild-type and resistant parasite strains with [³H]pentamidine in the presence and absence of your potential reversal agent. A successful agent will cause the resistant strain to accumulate significantly more radiolabeled drug, approaching the levels seen in the wild-type strain.
-
Efflux Assay: Pre-load the parasites with [³H]pentamidine, then wash and resuspend them in a drug-free medium with and without the reversal agent. Measure the amount of radioactivity remaining in the cells over time. An efflux pump inhibitor will reduce the rate at which the resistant cells expel the drug.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in drug sensitivity assays for Pentamidine.
| Possible Cause | Troubleshooting Step |
| Inconsistent parasite density in assays. | Ensure accurate cell counting and consistent seeding density across all wells and experiments. Use a hemocytometer or an automated cell counter. |
| Variability in drug stock solution. | Prepare fresh drug dilutions for each experiment from a concentrated, validated stock. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| Fluctuations in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator settings to ensure a stable environment for parasite growth. |
| Evolution of resistance during the experiment. | If culturing for extended periods, periodically re-assess the IC50 of your parental and resistant lines to check for stability.[15] |
Problem 2: A potential resistance reversal agent is toxic to the parasites on its own.
| Possible Cause | Troubleshooting Step |
| The agent has its own anti-parasitic activity. | Determine the IC50 of the agent alone. In combination experiments, use the agent at a sub-lethal concentration (e.g., well below its IC50) that does not significantly inhibit parasite growth on its own. |
| Synergistic toxicity with Pentamidine. | Perform a checkerboard assay with a range of concentrations for both Pentamidine and the reversal agent to identify concentrations that are synergistic in killing the parasites without being overly toxic. |
Problem 3: Difficulty in expressing a functional transporter protein (e.g., AQP2) in a resistant parasite line.
| Possible Cause | Troubleshooting Step |
| Codon usage mismatch between the gene and the parasite. | Synthesize the gene with codons optimized for the specific parasite species you are working with. |
| Incorrect localization of the expressed protein. | Use epitope tags (e.g., HA, FLAG) to track the protein's expression and localization via immunofluorescence microscopy. Ensure it is targeted to the correct membrane (e.g., the flagellar pocket for AQP2 in bloodstream-form T. brucei).[5][6] |
| The expressed protein is unstable or misfolded. | Mutations can affect protein stability.[19][20] Ensure you are using the correct wild-type sequence. Perform Western blotting to confirm the expression of a full-length protein. |
Quantitative Data Summary
The following tables summarize quantitative data on Pentamidine resistance and its reversal from various studies.
Table 1: In Vitro Pentamidine Susceptibility in Trypanosoma brucei Strains
| Strain | Relevant Genotype/Phenotype | Pentamidine IC50 (nM) | Resistance Factor (Fold) | Reference |
| T. brucei S427/118 | Wild-type (parental) | ~1.5 | 1 | [21] |
| T. brucei PR32.6 | Pentamidine-resistant clone | ~39 | 26 | [21] |
| T. brucei aqp2/aqp3 null | AQP2 and AQP3 knockout | >100 | >15 | [5] |
| T. brucei aqp2/aqp3 null + AQP2 | AQP2 re-expressed | ~5 | Reversal | [5] |
Table 2: Effect of Reversal Agents on Pentamidine Accumulation in Leishmania mexicana
| Cell Line | Treatment | [³H]Pentamidine Accumulation | Effect | Reference |
| Wild-type | None | High | - | [10] |
| Resistant | None | Low | - | [10] |
| Resistant | Verapamil (50 µM) | Increased | Reversal of resistance | [10] |
| Resistant | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Increased | Reversal of resistance | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
// Sensitive Pathway Pentamidine_ext -> AQP2 [label="Uptake", color="#34A853", fontcolor="#34A853"]; Pentamidine_ext -> P2 [label="Uptake", color="#34A853", fontcolor="#34A853"]; AQP2 -> Pentamidine_int [color="#34A853"]; P2 -> Pentamidine_int [color="#34A853"]; Pentamidine_int -> Mito_accum [label="Sequestration", color="#34A853", fontcolor="#34A853"]; Mito_accum -> kDNA [label="Inhibition of\nTopoisomerase II", color="#34A853", fontcolor="#34A853"]; kDNA -> {node [label="Parasite Death", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];} [color="#34A853"];
// Resistance Mechanisms AQP2 -> {node [label="Loss of Function\n(Mutation/Deletion)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];} [label="Resistance", color="#EA4335", fontcolor="#EA4335", style=dashed]; Pentamidine_int -> EffluxPump [label="Efflux", color="#EA4335", fontcolor="#EA4335", dir=back]; EffluxPump -> Pentamidine_ext [color="#EA4335"]; Mito_accum -> {node [label="Reduced Accumulation/\nExclusion", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];} [label="Resistance", color="#EA4335", fontcolor="#EA4335", style=dashed]; }
Caption: Key mechanisms of Pentamidine action and resistance in parasites.
Caption: Workflow for studying Pentamidine resistance and its reversal.
Key Experimental Protocols
Protocol 1: In Vitro Pentamidine Susceptibility Assay (IC50 Determination)
This protocol is adapted for axenically grown parasites like Leishmania promastigotes or bloodstream-form Trypanosoma brucei.
Materials:
-
Parasite culture in log phase of growth.
-
Complete culture medium (e.g., HMI-9 for T. brucei, M199 for Leishmania).
-
Pentamidine isethionate salt.
-
Resazurin sodium salt solution (e.g., 0.5 mM in PBS).
-
96-well flat-bottom microtiter plates.
-
Sterile PBS.
Procedure:
-
Parasite Seeding: Harvest log-phase parasites, centrifuge, and resuspend in fresh medium. Adjust the density to 2 x 10⁵ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate (final cell number: 2 x 10⁴ cells/well).
-
Drug Dilution: Prepare a serial dilution of Pentamidine in the culture medium. A common starting concentration is 100 µM. Perform 2-fold or 3-fold serial dilutions. Add 100 µL of each drug concentration to the wells in triplicate. Include drug-free wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours under appropriate conditions for your parasite (e.g., 37°C, 5% CO₂ for T. brucei).
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours. Resazurin (blue) is reduced by viable cells to the fluorescent product resorufin (B1680543) (pink).
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from a "medium only" control. Plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
Protocol 2: [³H]Pentamidine Accumulation Assay
This protocol measures the uptake of radiolabeled Pentamidine.
Materials:
-
[³H]Pentamidine.
-
Log-phase parasites (wild-type and resistant strains).
-
Transport buffer (e.g., HPMI buffer: 20 mM HEPES, 137 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 24 mM NaHCO₃, 5.5 mM D-glucose, pH 7.4).
-
Silicone oil mixture (e.g., Dow-Corning 550 and 556, 4:1 v/v).
-
1.5 mL microcentrifuge tubes.
-
Scintillation fluid and vials.
Procedure:
-
Cell Preparation: Harvest 1 x 10⁸ parasites per time point/condition. Wash twice with ice-cold transport buffer and resuspend in the same buffer to a final density of 1 x 10⁸ cells/mL.
-
Assay Setup: In a microcentrifuge tube, layer 200 µL of the silicone oil mixture over 100 µL of a terminating solution (e.g., 10% sucrose). Keep on ice.
-
Initiate Uptake: Pre-warm the cell suspension to the desired temperature (e.g., 37°C) for 5 minutes. To initiate the uptake, add [³H]Pentamidine to a final concentration (e.g., 1 µM). If testing a reversal agent, add it to the cell suspension before the radiolabeled drug.
-
Time Points: At designated time points (e.g., 0, 1, 5, 10, 30 minutes), take a 100 µL aliquot of the cell suspension and layer it on top of the oil in the prepared microcentrifuge tube.
-
Cell Separation: Immediately centrifuge the tube at high speed (e.g., 13,000 x g) for 1 minute. The parasites will be pelleted through the oil layer into the terminating solution, separating them from the extracellular radiolabel.
-
Lysis and Counting: Aspirate the top aqueous and oil layers. Freeze-thaw the tube to lyse the cell pellet. Add scintillation fluid, vortex thoroughly, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to pmol of Pentamidine using the specific activity of the radiolabel. Plot the amount of accumulated Pentamidine over time. The initial rate of uptake can be calculated from the linear portion of the curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Drug Resistance in Leishmania spp. | MDPI [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melarsoprol- and pentamidine-resistant Trypanosoma brucei rhodesiense populations and their cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Approaches to Overcome Transport Related Drug Resistance in Trypanosomatid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties – ScienceOpen [scienceopen.com]
- 19. Instability of aquaglyceroporin (AQP) 2 contributes to drug resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution, function and roles in drug sensitivity of trypanosome aquaglyceroporins | Parasitology | Cambridge Core [cambridge.org]
- 21. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pentamidine treatment regimens to prevent relapse in trypanosomiasis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pentamidine (B1679287) treatment regimens to prevent relapse in trypanosomiasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pentamidine against trypanosomes?
A1: Pentamidine's trypanocidal activity is multifaceted. It is actively transported into the parasite and is thought to interfere with several critical cellular functions, including DNA, RNA, phospholipid, and protein synthesis.[1] The drug binds to adenine-thymine (AT)-rich regions of the parasite's DNA.[1] It also inhibits type II topoisomerase in the parasite's mitochondria, leading to the breakdown of the mitochondrial genome.[1] Furthermore, pentamidine can disrupt the mitochondrial membrane potential.[2]
Q2: What are the known mechanisms of pentamidine resistance in trypanosomes?
A2: Resistance to pentamidine in Trypanosoma brucei is primarily associated with reduced drug accumulation within the parasite.[2][3] This is often due to the loss or modification of carrier proteins responsible for transporting pentamidine into the mitochondria.[1][3] Specifically, the loss of the high-affinity pentamidine transporter (HAPT1), which is now known to be the aquaglyceroporin TbAQP2, is a key factor in resistance.[3][4] The P2 aminopurine transporter, encoded by the TbAT1 gene, has also been implicated in pentamidine uptake, and its loss can confer a modest level of resistance.[4][5]
Q3: What is the standard pentamidine regimen for first-stage Human African Trypanosomiasis (HAT)?
A3: For first-stage HAT caused by Trypanosoma brucei gambiense, the recommended off-label dosage of pentamidine is 4 mg/kg of body weight administered intramuscularly once daily for 7 to 10 days.[6][7] It is considered the drug of choice for the initial hemolymphatic stage of the disease.[2][8]
Q4: Why is pentamidine not effective for the second (neurological) stage of HAT?
A4: Pentamidine does not effectively cross the blood-brain barrier.[2][9] Therefore, it cannot reach the trypanosomes that have invaded the central nervous system (CNS) in the second stage of the disease.[9] While it has been reported to have some efficacy in the early phase of CNS involvement, other drugs like eflornithine (B1671129) (in combination with nifurtimox) are the standard treatment for late-stage HAT.[2][10]
Q5: What are the common adverse effects of pentamidine treatment?
A5: Pentamidine can cause a range of adverse effects, some of which can be serious. Common side effects include pain at the injection site, nausea, vomiting, and diarrhea.[9][11] More severe potential toxicities include hypoglycemia (low blood sugar), hypotension (low blood pressure), nephrotoxicity (kidney damage), and pancreatitis.[8][9][12] Careful monitoring of patients during therapy is crucial.[8]
Troubleshooting Experimental Issues
Q1: My in vitro pentamidine efficacy assay shows inconsistent IC50 values. What could be the cause?
A1: Inconsistent IC50 values in in vitro assays can arise from several factors:
-
Parasite density: Ensure that the initial parasite density in your assays is consistent across all experiments. Variations in starting cell numbers can significantly impact the calculated IC50.
-
Drug stability: Prepare fresh pentamidine solutions for each experiment. The stability of the drug in culture media over time can vary.
-
Assay method: The choice of viability assay (e.g., AlamarBlue, isothermal microcalorimetry) can influence results. Ensure the chosen method is validated for your specific Trypanosoma strain and that incubation times are optimized.[13][14]
-
Parasite strain variability: Different strains of T. brucei can exhibit varying sensitivities to pentamidine. Ensure you are using a well-characterized and consistent parasite line.
-
Media composition: Variations in the composition of the culture medium can affect both parasite growth and drug activity. Use a consistent and quality-controlled medium for all assays.
Q2: I am observing a high relapse rate in my in vivo mouse model of HAT despite treating with the standard pentamidine regimen. What should I investigate?
A2: A high relapse rate in an in vivo model warrants a systematic investigation:
-
Drug administration: Verify the accuracy of the pentamidine dosage and the administration route (intramuscular or intravenous). Inconsistent administration can lead to suboptimal drug exposure.
-
Parasite strain: The Trypanosoma strain used in the model may have inherent resistance to pentamidine. Consider testing the in vitro susceptibility of the strain to confirm its sensitivity.
-
Immune status of the mice: The immune response of the host plays a role in clearing the parasites. If using immunocompromised mice, the required drug efficacy might be higher.
-
Timing of treatment initiation: The stage of infection at which treatment is initiated can impact the outcome. Late initiation of treatment may lead to a higher parasite burden and an increased risk of relapse.
-
Monitoring for CNS involvement: Even in early-stage models, some parasites may cross the blood-brain barrier. Pentamidine's poor CNS penetration could lead to relapse originating from the CNS. Consider examining the cerebrospinal fluid (CSF) of the mice for the presence of trypanosomes post-treatment.
Q3: How can I determine if my trypanosome isolates have developed resistance to pentamidine?
A3: To assess pentamidine resistance in trypanosome isolates, a combination of phenotypic and genotypic approaches is recommended:
-
In vitro susceptibility testing: Perform a standard drug sensitivity assay to determine the IC50 value of pentamidine for your isolates and compare it to a known sensitive reference strain. A significant increase in the IC50 value is indicative of resistance.
-
Molecular analysis: Investigate the genes known to be involved in pentamidine resistance. Sequence the TbAT1 and TbAQP2 genes to identify any mutations or deletions that could lead to a loss of transporter function.
-
Drug uptake assays: If possible, perform radiolabeled pentamidine uptake assays to directly measure the accumulation of the drug in your isolates compared to a sensitive strain. Reduced uptake is a hallmark of resistance.[3]
Quantitative Data Summary
Table 1: Standard Pentamidine Treatment Regimens for Human African Trypanosomiasis (T. b. gambiense, First Stage)
| Parameter | Value | Reference |
| Dosage | 4 mg/kg body weight | [6][7] |
| Administration Route | Intramuscular (IM) or Intravenous (IV) | [9][11] |
| Frequency | Once daily | [6] |
| Duration | 7-10 days | [6][7] |
| Cure Rate (Early-Late Stage) | Approximately 94% | [15] |
Table 2: Factors Associated with Pentamidine Treatment Relapse in Early-Stage T. b. gambiense HAT
| Risk Factor | Observation | Reference |
| Elevated CSF White Cell Count | Relapse rate of 5% in patients with 0-10 cells/mm³ in CSF. A CSF white cell count of 6-10 cells/mm³ was a significant risk factor for relapse compared to 0-5 cells/mm³. | [16] |
| Age | Relapses were more frequent in children (0-17 years) compared to adults. | [17] |
| Combined Therapy | A study on a combination of pentamidine and suramin (B1662206) showed a relapse rate of 7.5% in early-stage patients. | [17] |
Detailed Experimental Protocols
Protocol 1: In Vitro Pentamidine Susceptibility Assay using AlamarBlue
This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of pentamidine against bloodstream form Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream form culture
-
Complete HMI-9 medium
-
Pentamidine isethionate salt
-
AlamarBlue® reagent
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (570 nm excitation, 585 nm emission)
Methodology:
-
Parasite Culture: Maintain T. brucei bloodstream forms in complete HMI-9 medium at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Prepare a stock solution of pentamidine isethionate in sterile distilled water or DMSO. Perform serial dilutions of the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay.
-
Assay Setup: a. Seed the inner 60 wells of a 96-well plate with 100 µL of parasite suspension at a density of 2 x 10^4 cells/mL. b. Add 100 µL of the serially diluted pentamidine solutions to the wells containing the parasites. Include wells with parasites and medium only as a positive control (no drug) and wells with medium only as a negative control (background). c. Add 200 µL of sterile water to the outer wells to prevent evaporation.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
AlamarBlue Addition: Add 20 µL of AlamarBlue® reagent to each well and incubate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 570 nm and an emission wavelength of 585 nm.
-
Data Analysis: a. Subtract the background fluorescence (medium only) from all experimental values. b. Express the results as a percentage of the fluorescence of the positive control (no drug). c. Plot the percentage of viability against the logarithm of the pentamidine concentration and determine the IC50 value using a suitable non-linear regression model.
Protocol 2: In Vivo Efficacy of Pentamidine in a Mouse Model of Acute HAT
This protocol outlines a method to evaluate the efficacy of pentamidine in a mouse model of acute T. brucei infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei strain known to be sensitive to pentamidine
-
Pentamidine isethionate salt
-
Phosphate-buffered saline (PBS)
-
Microscope and hemocytometer
-
Sterile syringes and needles
Methodology:
-
Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream form trypanosomes suspended in 200 µL of PBS.
-
Parasitemia Monitoring: Starting from day 3 post-infection, monitor parasitemia daily by collecting a small drop of blood from the tail vein and counting the number of parasites using a hemocytometer under a microscope.
-
Treatment Initiation: When a stable parasitemia is established (typically around 10^7 parasites/mL), randomize the mice into treatment and control groups.
-
Drug Administration: a. Prepare a solution of pentamidine in sterile PBS. b. Treat the mice in the experimental group with the desired dose of pentamidine (e.g., 4 mg/kg) via intramuscular injection once daily for 7 consecutive days. c. Administer an equal volume of PBS to the control group.
-
Post-Treatment Monitoring: a. Continue to monitor parasitemia in all mice daily for at least 60 days post-treatment. b. A mouse is considered cured if no parasites are detected in the blood for the entire follow-up period. c. Monitor the mice for any signs of drug toxicity, such as weight loss or changes in behavior.
-
Data Analysis: a. Plot the mean parasitemia levels over time for both the treated and control groups. b. Calculate the percentage of cured mice in the treatment group. c. Analyze survival data using Kaplan-Meier survival curves.
Visualizations
Caption: Pentamidine's mechanism of action in trypanosomes.
Caption: Mechanism of pentamidine resistance in trypanosomes.
Caption: Experimental workflow for in vivo pentamidine efficacy testing.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of the high-affinity pentamidine transporter is responsible for high levels of cross-resistance between arsenical and diamidine drugs in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. African trypanosomiasis - Wikipedia [en.wikipedia.org]
- 11. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 12. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 13. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment outcomes and risk factors for relapse in patients with early-stage human African trypanosomiasis (HAT) in the Republic of the Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 17. Relapses following treatment of early-stage Trypanosoma brucei gambiense sleeping sickness with a combination of pentamidine and suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions in Animal Studies with Pentamidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing injection site reactions (ISRs) in animal studies involving Pentamidine (B1679287). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of injection site reactions (ISRs) with Pentamidine in animal models?
A1: Common signs of ISRs following Pentamidine administration in animal models, such as rodents, can range from mild to severe and may appear immediately or be delayed.[1] Observations include:
-
Erythema (redness): Localized redness at the injection site.[1]
-
Edema (swelling): Fluid accumulation and swelling around the injection area.[1]
-
Pain and Discomfort: Animals may exhibit behaviors indicative of pain, such as guarding the injection site, vocalization upon touch, or changes in posture and activity.
-
Induration (hardening): Hardening of the skin and underlying tissue at the injection site.[1]
-
Pruritus (itching): Animals may be observed scratching or biting the injection area.[1]
-
Abscess formation: Localized collection of pus.[2]
-
Necrosis: Tissue death at the injection site, which can lead to ulceration and sloughing of the skin.[1]
Q2: What are the potential causes of ISRs when administering Pentamidine?
A2: ISRs from Pentamidine administration can be attributed to several factors:
-
Drug Properties: Pentamidine itself can be irritating to tissues. Its mechanism of action, which involves interfering with DNA, RNA, and protein synthesis, may contribute to local tissue damage.[2]
-
Formulation Characteristics:
-
pH and Osmolality: Formulations with a pH or osmolality that is not close to physiological levels can cause pain and irritation upon injection.[3][4] Solutions with a pH below 4 or above 11 are known to cause pain.[3]
-
Excipients: Certain excipients in the formulation, such as preservatives or solubilizing agents, may have irritant properties.
-
-
Injection Technique:
-
Improper Needle Placement: Intramuscular injections that inadvertently hit a nerve or subcutaneous injections that are too shallow (intradermal) can cause significant irritation.
-
Injection Volume and Speed: Large injection volumes or rapid injection can distend the tissue and cause pain and inflammation.
-
Needle Gauge: Using a needle with a larger gauge than necessary can cause more tissue trauma.
-
-
Animal-related Factors: The species, strain, and individual sensitivity of the animal can influence the severity of the reaction.
Q3: Are there any formulation strategies to reduce Pentamidine-induced ISRs?
A3: Yes, several formulation strategies are being explored to minimize the local toxicity of Pentamidine. One promising approach is the use of nanocarriers, such as liposomes.[5][6] Encapsulating Pentamidine in liposomes can alter its pharmacokinetic profile and potentially reduce direct contact of the drug with the tissue at the injection site, thereby decreasing irritation.[5][7] Studies have shown that liposomal formulations of Pentamidine can be effective and may reduce systemic side effects.[5][6][7]
Troubleshooting Guide for Injection Site Reactions
This guide provides a step-by-step approach to troubleshooting and mitigating ISRs observed during your experiments.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Immediate vocalization or withdrawal upon injection | Pain due to formulation properties (e.g., pH, osmolality) or injection technique. | - Review and optimize the formulation's pH and osmolality to be as close to physiological levels as possible. - Consider warming the formulation to room or body temperature before injection.[8] - Decrease the injection speed. |
| Erythema and edema observed within 24-48 hours post-injection | Inflammatory response to the drug or vehicle. | - Assess and score the reaction severity using a standardized scale (see Experimental Protocols). - Review and refine the injection technique (needle size, injection site rotation).[9] - Evaluate the components of the vehicle for potential irritants. Consider using an alternative, more biocompatible vehicle.[10] - Reduce the concentration of Pentamidine if possible, while maintaining therapeutic efficacy. |
| Hardening of tissue (induration) at the injection site | Chronic inflammation and fibrotic response. | - Ensure proper rotation of injection sites for repeated dosing.[9] - Massage the injection site gently after administration to help disperse the substance.[9] - Consider alternative administration routes if feasible for the study goals. |
| Abscess formation or signs of infection | Contamination of the injectate or injection site. | - Ensure strict aseptic technique during formulation preparation and administration. - Use sterile, single-use needles and syringes for each animal. - Disinfect the injection site with an appropriate antiseptic. |
| Tissue necrosis and ulceration | Severe local toxicity of the drug, high concentration, or extravasation (for IV). | - Immediately consult with a veterinarian. - For subcutaneous injections, consider further dilution of the drug. - For intravenous injections, ensure proper catheter placement and monitor for any signs of leakage. |
| Animal exhibits signs of systemic distress (e.g., lethargy, ruffled fur) along with ISRs | Systemic toxicity of Pentamidine. | - Monitor the animal closely for other adverse effects. - Consult with a veterinarian for supportive care. - Re-evaluate the dose and administration schedule. |
Data Presentation
A systematic approach to recording and analyzing ISR data is crucial for interpreting study outcomes. The following table provides a template for summarizing quantitative data on Pentamidine-induced ISRs. Note: Specific quantitative data for Pentamidine-induced ISRs in preclinical models is not extensively available in the public domain. Researchers are encouraged to generate this data within their studies.
| Animal Model | Pentamidine Formulation | Administration Route & Dose | Incidence of ISRs (%) | Mean Severity Score (Erythema) | Mean Severity Score (Edema) | Observations |
| e.g., Sprague-Dawley Rat | e.g., Pentamidine isethionate in 0.9% Saline | e.g., SC, 4 mg/kg | Data to be generated | Data to be generated | Data to be generated | e.g., Mild, transient erythema noted at 24h. |
| e.g., BALB/c Mouse | e.g., Liposomal Pentamidine | e.g., SC, 4 mg/kg | Data to be generated | Data to be generated | Data to be generated | e.g., No visible signs of ISRs observed. |
Experimental Protocols
1. Protocol for Assessment and Scoring of Injection Site Reactions
This protocol provides a standardized method for evaluating the severity of ISRs.
-
Time Points for Observation: Observe and score the injection sites at regular intervals post-administration (e.g., 1, 6, 24, 48, and 72 hours).
-
Scoring System: Use a simple and consistent scoring system. The FDA Toxicity Grading Scale can be adapted for preclinical studies.[11]
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 (Mild) | Faint, barely perceptible redness | Barely perceptible swelling |
| 2 (Moderate) | Definite redness | Moderate swelling, raised injection site |
| 3 (Severe) | Intense redness | Marked swelling, extending beyond the injection site |
| 4 (Very Severe) | Deep, beefy-red erythema with or without eschar formation | Severe, extensive swelling with induration |
-
Procedure:
-
Gently restrain the animal.
-
Visually inspect the injection site for erythema and edema.
-
Gently palpate the injection site to assess for induration.
-
Record the scores for erythema and edema at each time point.
-
Photograph the injection sites at each observation point for a visual record.
-
2. Protocol for Subcutaneous (SC) Injection in Rodents to Minimize ISRs
-
Materials:
-
Sterile Pentamidine formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% alcohol swabs
-
-
Procedure:
-
Preparation: Warm the Pentamidine solution to room temperature.[8] Ensure the solution is clear and free of precipitates.
-
Animal Restraint: Gently but firmly restrain the animal. For mice, the scruff of the neck is a common restraint method.
-
Site Selection: Choose a site with loose skin, such as the interscapular area. Rotate injection sites for subsequent injections.[9]
-
Injection:
-
Swab the injection site with 70% alcohol and allow it to dry.
-
Create a "tent" of skin by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate briefly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and use a new sterile needle and syringe at a different site.[8]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if needed.
-
-
Post-injection: Return the animal to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Signaling Pathway for Drug-Induced Injection Site Reaction
Caption: Generalized signaling pathway of a drug-induced injection site reaction.
Experimental Workflow for Investigating and Mitigating ISRs
References
- 1. Injection site reaction - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PAIN ON I.V. INJECTION OF SOME ANAESTHETIC AGENTS IS EVOKED BY THE UNPHYSIOLOGICAL OSMOLALITY OR pH OF THEIR FORMULATIONS | Scilit [scilit.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery system: targeting of pentamidines to specific sites using sugar grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective enhancement of pentamidine uptake in the lung by aerosolization and delivery in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ichor.bio [ichor.bio]
- 10. researchgate.net [researchgate.net]
- 11. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Oral Pentamidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of pentamidine (B1679287) and its analogs. Pentamidine's therapeutic potential is often limited by its poor oral absorption.[1][2] This guide explores various strategies to overcome this challenge, focusing on formulation and chemical modification techniques.
Section 1: General Troubleshooting & FAQs
This section addresses common issues and initial considerations when working with oral formulations of pentamidine analogs.
Question: My pentamidine analog exhibits very low oral bioavailability. What are the primary reasons for this?
Answer: The low oral bioavailability of pentamidine and its analogs is typically due to a combination of factors:
-
Poor Membrane Permeability: Pentamidine is a highly polar, cationic molecule at physiological pH, which limits its ability to pass through the lipid bilayers of the intestinal epithelium.[3]
-
Low Aqueous Solubility: While pentamidine isethionate is water-soluble, analogs may have varying solubility that can impact dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[4][5]
-
Efflux Transporter Activity: Pentamidine analogs may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen, reducing net absorption.[6][7]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[8][9]
Question: What initial characterization is essential before selecting a bioavailability enhancement strategy?
Answer: A thorough pre-formulation assessment is critical. Key parameters to investigate include:
-
Physicochemical Properties: Determine the analog's aqueous solubility, pKa, logP (lipophilicity), and solid-state characteristics (crystallinity).
-
Permeability Assessment: Use in vitro models like the Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[6][7][10] An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[7]
-
Metabolic Stability: Evaluate the analog's stability in the presence of liver microsomes or S9 fractions to predict its susceptibility to first-pass metabolism.
The following workflow can guide your decision-making process for selecting an appropriate enhancement strategy.
Section 2: Troubleshooting Specific Enhancement Techniques
This section provides guidance on common challenges encountered when applying specific bioavailability enhancement strategies to pentamidine analogs.
Prodrug Approach
Question: I've designed a prodrug of my pentamidine analog, but in vivo conversion to the active parent drug is inefficient. What are the potential issues?
Answer: Inefficient prodrug conversion can undermine this strategy. Consider the following:
-
Enzymatic Lability: The linker used in the prodrug must be susceptible to cleavage by enzymes present in the target tissue (e.g., esterases in the plasma or liver).[11] If the linker is too stable, the active drug will not be released.
-
Prodrug Metabolism: The prodrug itself might be metabolized through pathways that do not lead to the release of the active drug.
-
Suboptimal Physicochemical Properties: The prodrug's properties (solubility, permeability) might prevent it from reaching the site of enzymatic conversion.
Troubleshooting Steps:
-
In Vitro Stability Assays: Test the prodrug's stability and conversion rate in plasma, liver microsomes, and intestinal homogenates from the species used in your in vivo studies.
-
Vary the Linker: Synthesize analogs with different linkers (e.g., esters of varying chain lengths, carbonates) to modulate the rate of enzymatic cleavage.
-
Characterize Metabolites: Use techniques like LC-MS/MS to identify all metabolites of the prodrug to understand its metabolic fate.
The diagram below illustrates the desired pathway for a successful prodrug strategy.
Lipid-Based Nanoformulations
Question: I am developing Solid Lipid Nanoparticles (SLNs) for my pentamidine analog, but the drug loading is low and the particles are unstable. What can I do?
Answer: Low drug loading and instability are common hurdles in SLN formulation.[12]
-
Low Drug Loading: This often occurs with hydrophilic drugs like pentamidine isethionate, which have poor partitioning into the lipid matrix. The drug may be expelled from the lipid core during recrystallization.
-
Instability (Aggregation/Growth): This can be caused by insufficient surfactant concentration, inappropriate lipid choice, or suboptimal process parameters during homogenization.
Troubleshooting Steps:
-
Lipid Screening: Test a variety of solid lipids (e.g., tristearin, glyceryl behenate, myristic acid) to find one with better compatibility and solubilizing capacity for your analog.[13]
-
Surfactant Optimization: Screen different surfactants (e.g., Poloxamer 188, Tween 80) and optimize the concentration.[13] A combination of surfactants can sometimes improve stability.
-
Modify the Drug Form: If using a salt form (e.g., isethionate), consider using the free base of the analog to increase its lipophilicity and improve partitioning into the lipid core.
-
Process Parameter Optimization: Systematically vary homogenization parameters such as pressure, number of cycles, and temperature to minimize particle size and polydispersity.[14]
Table 1: Example Formulation Parameters for Rifaximin-Loaded SLNs This data for a different drug provides a baseline for expected performance of SLNs formulated with C14 lipids.[13]
| Parameter | Value |
| Lipid | Myristic Acid |
| Surfactant | Poloxamer 188 |
| Drug:Lipid Ratio | 1:5 |
| Particle Size (nm) | 250 ± 20 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Zeta Potential (mV) | -30 ± 3 |
Section 3: Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments in bioavailability enhancement studies.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization[13][14]
Objective: To formulate SLNs encapsulating a pentamidine analog to improve oral delivery.
Materials:
-
Solid Lipid (e.g., 1-Tetradecanol or Myristic Acid)
-
Pentamidine Analog
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
-
High-Pressure Homogenizer
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Disperse or dissolve the pentamidine analog in the molten lipid with continuous stirring to form a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). Ensure the temperature is maintained above the lipid's melting point throughout this process.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature or in an ice bath. This allows the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay[6][15]
Objective: To assess the intestinal permeability of a pentamidine analog and determine if it is a substrate for efflux pumps.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound (pentamidine analog) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to ensure monolayer integrity.[15]
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed (37°C) buffer.
-
Add the dosing solution containing the test compound to the apical (donor) side.
-
Add fresh buffer to the basolateral (receiver) side. . Incubate at 37°C with gentle shaking (e.g., 50 rpm).[15]
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side, replacing the volume with fresh buffer.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the dosing solution to the basolateral side and sample from the apical side to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the pentamidine analog in the collected samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is subject to active efflux.[7]
-
Protocol 3: In Vitro Drug Release from Nanoparticles[16][17]
Objective: To determine the release profile of a pentamidine analog from a nanoformulation (e.g., SLNs).
Materials:
-
Nanoparticle dispersion
-
Release medium (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking water bath or incubator
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis)
Methodology:
-
Setup: Place a known volume/concentration of the nanoparticle dispersion into a dialysis bag.
-
Immersion: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium. This ensures sink conditions.
-
Incubation: Incubate the system at 37°C with continuous, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the release profile.
The workflow for a typical in vitro release study is shown below.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Diacetyldiamidoximeester of pentamidine, a prodrug for treatment of protozoal diseases: synthesis, in vitro and in vivo biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming Pentamidine's Blood-Brain Barrier Limitations
This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the central nervous system (CNS) penetration of Pentamidine (B1679287). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is Pentamidine's ability to cross the blood-brain barrier (BBB) so limited?
A1: Pentamidine's poor BBB penetration is attributed to several factors. It is a highly polar, positively charged molecule at physiological pH, which inherently limits its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[1][2] Furthermore, Pentamidine is actively removed from the brain endothelial cells by efflux transporters, such as P-glycoprotein (P-gp) and potentially Multidrug Resistance-Associated Proteins (MRPs), which act as "gatekeepers" to prevent xenobiotics from entering the CNS.[3][4][5][6]
Q2: What are the key physicochemical properties of Pentamidine that hinder its BBB permeability?
A2: The primary physicochemical properties of Pentamidine that limit its BBB penetration include its molecular weight of 340.4 g/mol and its positively charged nature due to two amidine groups.[1][7] These characteristics contribute to its low lipophilicity, making it difficult to traverse the tightly packed lipid membranes of the BBB.
Q3: Are there any natural influx transporters for Pentamidine at the BBB?
A3: Research suggests that Pentamidine may interact with multiple transporters. Organic Cation Transporter 1 (OCT1) has been identified as being involved in the uptake of Pentamidine into brain endothelial cells.[8] However, this uptake is counteracted by powerful efflux mechanisms, resulting in a net low accumulation in the brain.[8]
Section 2: Troubleshooting Guide - Experimental Hurdles
Q1: My in vivo experiments show very low brain concentrations of Pentamidine. How can I determine if this is due to poor permeability or active efflux?
A1: To differentiate between poor passive permeability and active efflux, you can conduct in vivo studies using P-gp deficient mice or co-administer Pentamidine with a known P-gp inhibitor, such as cyclosporin (B1163) A, quinidine, or verapamil.[3][9] A significant increase in the brain-to-plasma concentration ratio in the presence of an inhibitor or in P-gp deficient models would strongly suggest that P-gp-mediated efflux is a major limiting factor.[3]
Q2: I'm using an in vitro Transwell BBB model, but my permeability results are inconsistent. What could be the issue?
A2: Inconsistencies in in vitro BBB models, such as the Transwell system, can arise from several factors.[10] It is crucial to ensure the integrity of the endothelial cell monolayer by regularly measuring Trans-Endothelial Electrical Resistance (TEER). Low or variable TEER values indicate a "leaky" barrier.[11] The choice of cell line (e.g., primary cells, immortalized cell lines like hCMEC/D3, or iPSC-derived models) can also significantly impact the results, as they express different levels of tight junction proteins and efflux transporters.[11][12]
Q3: My nanoparticle formulation for Pentamidine shows good encapsulation efficiency but fails to improve brain delivery in vivo. What should I investigate?
A3: Several factors could be at play. First, assess the stability of your nanoparticles in biological fluids. Aggregation or premature drug release in the bloodstream can prevent them from reaching the BBB. Second, consider the surface properties of your nanoparticles. Unmodified nanoparticles may be rapidly cleared by the reticuloendothelial system. Surface modification with polyethylene (B3416737) glycol (PEG) or targeting ligands (e.g., antibodies against transferrin or insulin (B600854) receptors) can improve circulation time and facilitate receptor-mediated transcytosis across the BBB.[13][14][15]
Section 3: Quantitative Data Summary
The following tables summarize key data regarding Pentamidine's BBB permeability and the impact of various experimental factors.
Table 1: Pentamidine Brain Accumulation in Murine Models
| Experimental Model | Brain Region | Pentamidine Concentration (% of administered dose) | Citation |
| Healthy Mice (Perfusion) | Brain Homogenate | ~0.013% | [3] |
| Healthy Mice (Perfusion) | Brain Parenchyma | ~0.005% | [3] |
| Healthy Mice (Perfusion) | Capillary Endothelium | ~0.04% | [3] |
| P-gp Deficient Mice | Brain Parenchyma | 1.5 to 3.0 times higher than wild-type | [3] |
Table 2: Effect of Co-administered Drugs on Pentamidine Brain Uptake
| Co-administered Drug | Effect on Pentamidine Brain Uptake | Citation |
| Suramin | Affected CNS distribution | [3] |
| Melarsoprol | Significant decrease | [3] |
| Nifurtimox | Increase (up to 5-fold in hypothalamus) | [3] |
| Eflornithine | No effect | [3] |
Section 4: Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol provides a general framework for assessing the permeability of Pentamidine formulations across a brain endothelial cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of Pentamidine or a Pentamidine-loaded nanocarrier.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable cell line.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
Pentamidine solution or formulation.
-
Lucifer yellow or a fluorescently-labeled dextran (B179266) (for monolayer integrity check).
-
Analytical equipment for quantifying Pentamidine (e.g., HPLC, LC-MS/MS).
Methodology:
-
Cell Seeding: Seed the hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.[10]
-
Monolayer Integrity: Measure the TEER values to confirm the formation of tight junctions. A TEER value above the established baseline for the cell line indicates a functional barrier.[11]
-
Permeability Assay:
-
Replace the medium in both the apical (donor) and basolateral (receiver) chambers with a transport buffer.
-
Add the Pentamidine solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Integrity Post-Assay: At the end of the experiment, add a low-permeability marker like Lucifer yellow to the apical chamber and measure its flux to the basolateral side to confirm the monolayer's integrity was maintained.[16]
-
Quantification: Analyze the concentration of Pentamidine in the collected samples using a validated analytical method.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Section 5: Visualizations
References
- 1. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnological approaches for pentamidine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentamidine Movement across the Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers: Effect of Trypanosome Infection, Combination Therapy, P-Glycoprotein, and Multidrug Resistance-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of P-glycoprotein in blood-brain barrier transport of pentazocine in rats using brain uptake index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Lomidine (Pentamidine) and Suramin for the Treatment of African Trypanosomiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health concern in sub-Saharan Africa. The treatment of this parasitic disease has historically relied on a limited arsenal (B13267) of drugs, with Lomidine (pentamidine) and Suramin (B1662206) being mainstays for the treatment of the first, or hemolymphatic, stage of the disease. This guide provides an objective, data-driven comparison of these two critical trypanocidal agents, intended to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound (pentamidine) and Suramin are both effective treatments for first-stage African trypanosomiasis, however, they are typically employed against different subspecies of the parasite. Pentamidine (B1679287) is the drug of choice for Trypanosoma brucei gambiense infections, which account for the majority of HAT cases, while Suramin is used for the more acute Trypanosoma brucei rhodesiense infections.[1][2][3] Direct head-to-head clinical trials comparing the two drugs are scarce, largely due to their differential use based on the causative subspecies. This guide, therefore, presents a detailed comparison based on available data for each drug, focusing on their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and safety.
Data Presentation
Table 1: In Vitro Activity of Pentamidine and Suramin against Trypanosoma brucei
| Drug | Trypanosoma brucei subspecies | IC50 (nM) | Reference |
| Pentamidine | T. b. brucei | 5.3 | [4] |
| Pentamidine | T. b. gambiense | 70-92 | [5] |
| Suramin | T. b. brucei | ~35 | [6] |
| Suramin | T. b. rhodesiense | IC50 values in the micromolar range for inhibition of glycolytic enzymes | [6][7] |
Note: IC50 values can vary depending on the specific strain and assay conditions.
Table 2: Clinical Efficacy of Pentamidine for Stage 1 T. b. gambiense HAT
| Study/Drug | Number of Patients | Treatment Regimen | Cure Rate (%) | Follow-up Period | Reference |
| Pentamidine | 137 | 4 mg/kg intramuscularly once daily for 7 days | 95 | 12 months | [8] |
Note: Data from a comparator arm of a clinical trial for pafuramidine.
Table 3: Adverse Effects of Pentamidine and Suramin
| Drug | Common Adverse Effects | Severe Adverse Effects |
| Pentamidine | Hypotension, hypoglycemia, injection site pain, nausea, vomiting, diarrhea.[9][10] | Nephrotoxicity, pancreatitis, cardiac arrhythmias, severe hypoglycemia. |
| Suramin | Nausea, vomiting, pruritus, urticaria, fever, peripheral neuropathy.[10] | Anaphylactic shock, nephrotoxicity, exfoliative dermatitis, adrenal cortical damage. |
Disclaimer: Direct comparative frequency data from head-to-head trials are not available. The listed adverse effects are based on general clinical use of each drug.
Mechanisms of Action
This compound (Pentamidine)
Pentamidine's trypanocidal activity is multifaceted, primarily targeting the parasite's genetic material and mitochondrial function. It is a DNA-binding agent with a preference for AT-rich sequences, which are abundant in the kinetoplast DNA (kDNA) of trypanosomes.[11][12][13] This interaction is thought to interfere with DNA replication and transcription. Furthermore, pentamidine inhibits type II DNA topoisomerase in the parasite's mitochondria, leading to cleavage of the minicircle DNA that constitutes the kDNA network.[11] The drug also disrupts polyamine transport and biosynthesis, which are essential for cell proliferation and differentiation.[14]
Caption: Proposed mechanism of action for this compound (Pentamidine).
Suramin
Suramin is a large, polyanionic molecule with a complex and polypharmacological mechanism of action.[15] It is known to inhibit a wide range of enzymes, with a significant impact on the parasite's energy metabolism. Bloodstream form trypanosomes are heavily reliant on glycolysis for ATP production. Suramin inhibits several key glycolytic enzymes, including hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase, thereby disrupting the parasite's primary energy source.[6][15][16] More recently, a DNA helicase, RuvBL1, has been identified as another target of suramin, and mutations in this enzyme have been linked to suramin resistance.[6][15] Inhibition of RuvBL1 is thought to interfere with DNA replication and repair processes.
Caption: Proposed mechanism of action for Suramin.
Experimental Protocols
In Vitro Susceptibility Testing (IC50 Determination)
A common method for determining the in vitro activity of trypanocidal drugs is the Alamar Blue™ (resazurin) assay. This colorimetric assay measures the metabolic activity of viable cells.
Protocol: Alamar Blue™ Assay
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Parasites are seeded into 96- or 384-well microtiter plates at a density of approximately 2 x 10^4 cells/well.
-
Compound Addition: The test compounds (this compound or Suramin) are serially diluted and added to the wells. A positive control (e.g., a known trypanocidal drug) and a negative control (vehicle only) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Alamar Blue™ Addition: Alamar Blue™ reagent is added to each well, and the plates are incubated for an additional 4-24 hours.
-
Measurement: The fluorescence or absorbance is measured using a microplate reader. The reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells is indicative of cell viability.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.[14][17][18][19][20]
Caption: Workflow for in vitro IC50 determination using the Alamar Blue™ assay.
In Vivo Efficacy Testing
Mouse models are commonly used to evaluate the in vivo efficacy of anti-trypanosomal compounds.
Protocol: Mouse Model of Acute African Trypanosomiasis
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected intraperitoneally with a defined number of bloodstream form trypanosomes (e.g., 1 x 10^4 T. b. brucei).
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear.
-
Treatment Initiation: When a patent parasitemia is established, mice are randomly assigned to treatment groups.
-
Drug Administration: The test compounds are administered via a clinically relevant route (e.g., intraperitoneal or intramuscular injection) for a defined period (e.g., 4 consecutive days). A vehicle control group and a positive control group (treated with a known effective drug) are included.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. Mice are monitored for up to 60 days post-treatment to detect any relapse. Survival is a key secondary endpoint.[21][22][23][24]
Caption: Workflow for in vivo efficacy testing in a mouse model.
Conclusion
This compound (pentamidine) and Suramin are both vital drugs in the fight against African trypanosomiasis, each with a distinct role based on the infecting subspecies. While a direct head-to-head clinical comparison is lacking, this guide provides a comprehensive overview of their individual characteristics based on available scientific data. Pentamidine's mechanism is centered on the disruption of the parasite's kinetoplast DNA and polyamine metabolism, whereas suramin exhibits a broader inhibitory profile, most notably against glycolytic enzymes and a key DNA helicase. The provided experimental protocols offer standardized methods for the preclinical evaluation of these and novel anti-trypanosomal compounds. Further research into the detailed molecular interactions of these drugs and the mechanisms of resistance will be crucial for the development of next-generation therapies for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Navigating the Resistance Maze: A Comparative Guide to Novel Pentamidine Analogues
For researchers, scientists, and drug development professionals, the emergence of parasitic resistance to conventional therapies presents a formidable challenge. Pentamidine (B1679287), a cornerstone in the treatment of devastating diseases like leishmaniasis and human African trypanosomiasis, is increasingly compromised by resistant parasite strains. This guide offers a comprehensive comparison of novel pentamidine analogues, presenting their efficacy against resistant parasites, supported by experimental data and detailed methodologies.
The development of novel pentamidine analogues is a critical frontier in antiparasitic drug discovery. These next-generation compounds are being engineered to overcome existing resistance mechanisms, primarily by evading recognition by drug efflux pumps or by utilizing alternative uptake pathways into the parasite. This guide synthesizes the latest findings on the efficacy of these analogues, providing a valuable resource for the scientific community engaged in the fight against parasitic diseases.
Efficacy of Novel Pentamidine Analogues Against Resistant Parasites: A Quantitative Comparison
The following table summarizes the in vitro efficacy (IC50 values) of various novel pentamidine analogues compared to the parent drug, pentamidine, and other standard treatments against wild-type (WT) and resistant (RES) strains of Leishmania and Trypanosoma brucei. Lower IC50 values indicate higher potency.
| Compound/Drug | Parasite Strain | IC50 (µM) - WT | IC50 (µM) - RES | Fold Resistance | Reference |
| Pentamidine | L. donovani | 1.5 ± 0.2 | 25.6 ± 3.1 | 17.1 | [1] |
| Analogue 1a | L. donovani | 0.8 ± 0.1 | 2.1 ± 0.3 | 2.6 | [1] |
| Analogue 2b | L. donovani | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.4 | [1] |
| Pentamidine | T. b. brucei | 0.005 ± 0.001 | 0.12 ± 0.02 | 24.0 | [2] |
| Analogue 3c | T. b. brucei | 0.003 ± 0.0005 | 0.015 ± 0.003 | 5.0 | [2] |
| Melarsoprol (B1676173) | T. b. brucei | 0.004 ± 0.001 | 0.08 ± 0.01 | 20.0 | [3] |
| 28DAP010 | T. b. gambiense | Not Reported | No cross-resistance | Not Applicable | [4] |
| OGHL00133 | T. b. brucei | 0.0051 ± 0.0008 | Not Reported | Not Reported | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the efficacy of novel pentamidine analogues.
In Vitro Antileishmanial Drug Screening
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.
-
Cell Culture and Differentiation: Human monocytic cell lines (e.g., THP-1) are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Parasite Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized parasites are removed by washing.
-
Compound Exposure: The infected macrophages are then exposed to serial dilutions of the test compounds and reference drugs (e.g., pentamidine, amphotericin B) for a defined period (e.g., 72 hours).
-
Quantification of Parasite Load: The intracellular parasite burden is quantified. This can be achieved through various methods, including:
-
Microscopy: Giemsa staining followed by microscopic counting of amastigotes per macrophage.
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase, where the signal is proportional to the number of viable parasites.
-
Resazurin-based assays: Measuring the metabolic activity of viable parasites.[7]
-
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value is then determined by non-linear regression analysis.[7]
-
Cytotoxicity Assay: In parallel, the 50% cytotoxic concentration (CC50) of the compounds is determined on the host macrophage cell line to assess selectivity. The selectivity index (SI) is calculated as CC50/IC50.[7]
In Vivo Efficacy Testing in a Murine Model of Trypanosomiasis
This protocol describes the evaluation of a compound's efficacy in an acute mouse model of Trypanosoma brucei infection.
-
Animal Model: Female BALB/c mice are commonly used.[8]
-
Infection: Mice are infected intraperitoneally (i.p.) with a specific number of bloodstream form trypanosomes (e.g., 1 x 10^4 to 5 x 10^4).[9]
-
Treatment Initiation: Treatment with the test compound, vehicle control, and a positive control drug (e.g., pentamidine or diminazene (B1218545) aceturate) is initiated a few days post-infection when parasitemia is established.[8][9]
-
Drug Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 5-7 consecutive days).[8]
-
Monitoring of Parasitemia: Parasitemia is monitored every 1-2 days by collecting a small blood sample from the tail vein and counting the parasites using a hemocytometer.[9]
-
Bioluminescence Imaging (for transgenic parasites): For parasite strains expressing luciferase, in vivo imaging can be used to non-invasively monitor the parasite burden throughout the infection and in response to treatment.[10][11][12]
-
Endpoint: The primary endpoint is the clearance of parasites from the blood and the survival of the treated mice. A curative effect is typically defined as the absence of parasites in the blood for a defined period post-treatment (e.g., 30-60 days).
Visualizing the Mechanisms and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
A comparative study of Pentamidine's mechanism of action in different protozoa
A Guide for Researchers and Drug Development Professionals
Pentamidine (B1679287), an aromatic diamidine, has been a stalwart in the chemotherapeutic arsenal (B13267) against a range of protozoan infections for decades. Its efficacy against kinetoplastids such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and various Leishmania species, as well as the atypical fungus Pneumocystis jirovecii (a major cause of pneumonia in immunocompromised individuals), is well-documented. However, the precise molecular mechanisms underpinning its antiparasitic activity are complex, multifaceted, and intriguingly, appear to vary between different protozoan genera. This guide provides a comparative overview of pentamidine's mechanism of action, supported by available experimental data, to aid researchers and drug development professionals in understanding its therapeutic effects and the challenges of drug resistance.
Comparative Efficacy of Pentamidine
The in vitro susceptibility to pentamidine varies among different protozoan species and even between different life-cycle stages of the same parasite. This variability is often linked to differences in drug uptake, intracellular accumulation, and the specific molecular targets within the organism.
| Protozoan Species | Strain/Stage | IC50 (µM) | Reference |
| Trypanosoma brucei brucei | BS221 | 0.0019 | [1] |
| Trypanosoma brucei rhodesiense | STIB900 | 0.004 | |
| Trypanosoma congolense | - | 0.169 (100.45 ng/mL) | [2] |
| Leishmania mexicana | Promastigote | 0.5 - 1.0 | [3] |
| Leishmania mexicana | Amastigote | 0.30 ± 0.05 | [3] |
| Leishmania donovani | Wild-type | ~0.8 | |
| Leishmania donovani | Resistant (R8) | 40 | |
| Leishmania infantum | Promastigote | - | [4] |
| Pneumocystis jirovecii | - | In vitro culture is challenging; IC50 data is not readily available. |
Multi-Target Mechanism of Action: A Comparative Overview
Pentamidine's trypanocidal and leishmanicidal activities stem from its ability to interfere with multiple, essential cellular processes. While there is overlap, the relative importance of each target appears to differ between protozoa.
DNA Intercalation and Topoisomerase II Inhibition
A primary and well-characterized mechanism of pentamidine is its interaction with DNA. The dicationic nature of the molecule allows it to bind to the minor groove of AT-rich DNA sequences. This is particularly relevant in kinetoplastids (Trypanosoma and Leishmania), which possess a unique mitochondrial DNA structure called the kinetoplast (kDNA).
-
Trypanosoma brucei : Pentamidine binds to the AT-rich regions of kDNA minicircles, leading to the linearization of these molecules. This action is believed to be mediated through the inhibition of mitochondrial type II topoisomerase, an enzyme crucial for kDNA replication and segregation. The resulting damage to the kDNA network can lead to a dyskinetoplastic state, which is lethal for the parasite.
-
Leishmania spp. : Similar to trypanosomes, pentamidine's interaction with kDNA is a key aspect of its mechanism. Studies have shown that pentamidine treatment can lead to the disintegration of the kinetoplast.[3] However, some research suggests that in certain pentamidine-resistant Leishmania strains, alterations in the kDNA minicircle composition, specifically a reduction in AT-rich binding sites, may contribute to reduced drug efficacy.
-
Pneumocystis jirovecii : While P. jirovecii is now classified as a fungus, it was historically considered a protozoan, and pentamidine remains a crucial therapeutic agent. Pentamidine is known to inhibit topoisomerase enzymes in P. jirovecii, interfering with DNA replication.[5]
Figure 1: Pentamidine's interaction with kinetoplast DNA and topoisomerase II in trypanosomatids.
Disruption of Mitochondrial Function
The mitochondrion is a critical target for pentamidine in protozoa. The accumulation of the drug within this organelle leads to a cascade of detrimental effects.
-
Trypanosoma and Leishmania : A key and early event following pentamidine treatment is the collapse of the mitochondrial membrane potential (ΔΨm). This dissipation of the electrochemical gradient disrupts ATP synthesis and other essential mitochondrial functions. In Leishmania, resistance to pentamidine has been associated with a reduced mitochondrial membrane potential, which in turn limits the accumulation of the cationic drug within the mitochondrion.[3]
-
Pneumocystis jirovecii : While the specifics of mitochondrial disruption in P. jirovecii are less characterized compared to kinetoplastids, it is known that pentamidine can act as an uncoupler of oxidative phosphorylation in mitochondria, which would disrupt energy production.[6]
Inhibition of Macromolecular Synthesis
Pentamidine's interference extends to the fundamental processes of RNA and protein synthesis.
-
Inhibition of tRNA Aminoacylation : Studies have demonstrated that pentamidine can bind to tRNA and inhibit its aminoacylation, a critical step in protein synthesis. This non-specific binding, driven by hydrophobic interactions, disrupts the tRNA's structure and function. The intracellular concentration of pentamidine in trypanosomes can reach levels sufficient to inhibit translation.[5]
-
Interference with RNA and Protein Synthesis : The binding of pentamidine to DNA can directly impede transcription (RNA synthesis). The subsequent inhibition of protein synthesis is a downstream effect of both impaired transcription and direct interference with the translational machinery. In Leishmania infantum, pentamidine has been shown to induce programmed cell death associated with the inhibition of DNA synthesis.[4]
Drug Transport and Resistance
The selective accumulation of pentamidine within the parasite is paramount for its efficacy and is a key determinant of its selective toxicity. Consequently, alterations in drug transport are a major mechanism of resistance.
-
Trypanosoma brucei : Pentamidine uptake is mediated by multiple transporters, including the P2 adenosine (B11128) transporter and specific high- and low-affinity pentamidine transporters. The aquaglyceroporin AQP2 has also been implicated in pentamidine uptake, and mutations in this transporter are associated with resistance.
-
Leishmania spp. : In Leishmania, pentamidine is taken up by high-affinity transporters. Resistance can emerge through decreased drug accumulation, which can be a result of either reduced uptake or increased efflux.[3] In some resistant strains, the drug is excluded from the mitochondrion, preventing it from reaching its key targets.[3]
Figure 2: Pentamidine transport and resistance mechanisms in protozoa.
Experimental Protocols
A variety of in vitro assays are employed to investigate the mechanism of action of pentamidine and to assess parasite susceptibility.
In Vitro Susceptibility Assay (IC50 Determination)
Objective: To determine the concentration of pentamidine that inhibits parasite growth by 50%.
General Protocol:
-
Parasite Culture: Cultivate the protozoan parasites (Trypanosoma bloodstream forms, Leishmania promastigotes or amastigotes) in their respective appropriate culture media under standard conditions.
-
Drug Dilution: Prepare a serial dilution of pentamidine isethionate in the culture medium.
-
Incubation: Add a defined number of parasites to each well of a 96-well plate containing the different drug concentrations. Include a drug-free control. Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine parasite viability using a suitable method:
-
Resazurin-based assays: Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin. Fluorescence is measured to quantify viability.
-
Microscopic counting: Direct counting of motile parasites using a hemocytometer.
-
SYBR Green I-based assays: This dye intercalates with DNA and its fluorescence is proportional to the amount of cellular material.
-
-
Data Analysis: Plot the percentage of parasite inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Figure 3: Workflow for determining the in vitro IC50 of pentamidine.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of pentamidine on the mitochondrial membrane potential of protozoa.
General Protocol:
-
Parasite Preparation: Harvest parasites from culture and wash them in a suitable buffer (e.g., PBS).
-
Drug Treatment: Incubate the parasites with different concentrations of pentamidine for a defined period. Include a positive control (e.g., FCCP, a known uncoupler of oxidative phosphorylation) and a negative control (untreated cells).
-
Fluorescent Staining: Add a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or Rhodamine 123).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, it remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
TMRM/Rhodamine 123: These dyes accumulate in mitochondria with high ΔΨm. A decrease in fluorescence intensity indicates a loss of membrane potential.
-
-
Data Interpretation: Compare the fluorescence profiles of treated and untreated cells to determine the extent of mitochondrial depolarization induced by pentamidine.
Conclusion
Pentamidine's mechanism of action against protozoa is a compelling example of a multi-target drug. Its ability to disrupt fundamental cellular processes, including DNA integrity, mitochondrial function, and macromolecular synthesis, contributes to its potent antiparasitic activity. The differential susceptibility of various protozoa to pentamidine underscores the importance of parasite-specific factors, particularly the efficiency of drug uptake and the specific molecular architecture of its targets. A deeper understanding of these comparative mechanisms is crucial for the development of novel therapeutic strategies to combat protozoan diseases and to overcome the growing challenge of drug resistance. Future research should focus on obtaining more comprehensive and directly comparable quantitative data across a wider range of protozoan pathogens to refine our understanding of this important antiparasitic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Pentamidine Uptake in Sensitive vs. Resistant Leishmania
For Researchers, Scientists, and Drug Development Professionals
Pentamidine (B1679287), a crucial second-line drug for treating leishmaniasis, faces a growing challenge due to the emergence of resistant Leishmania strains.[1][2][3] Understanding the molecular mechanisms that differentiate pentamidine uptake in sensitive versus resistant parasites is paramount for developing novel therapeutic strategies and overcoming drug resistance. This guide provides a comprehensive comparative analysis of these mechanisms, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Pentamidine Uptake
| Parameter | Sensitive Leishmania | Resistant Leishmania | Reference |
| Primary Uptake Mechanism | Carrier-mediated transport, accumulation in the mitochondrion | Reduced carrier-mediated uptake, exclusion from the mitochondrion | [4][5] |
| Drug Accumulation | High intracellular concentration | Substantially decreased intracellular concentration | [4][5] |
| Apparent Vmax for Uptake | Higher | Reduced | [4][5] |
| Apparent Affinity (Km) of Transporter | Unaltered | Unaltered | [4][5] |
| Mitochondrial Membrane Potential | Normal | Reduced | [4][5] |
| Drug Efflux | Limited | Increased proportion of drug available for efflux | [5][6] |
| IC50 (Pentamidine) | Lower | 18 to 75-fold higher | [6] |
Delving Deeper: The Mechanisms of Pentamidine Transport and Resistance
Pentamidine enters Leishmania parasites through a carrier-mediated process.[4][5][7] In sensitive parasites, the drug is actively transported across the plasma membrane and subsequently accumulates to high concentrations within the mitochondrion, a key target for its cytotoxic action.[1][4] This accumulation is driven by the mitochondrial membrane potential.[4][5]
Resistance to pentamidine in Leishmania is a multifactorial phenomenon primarily characterized by a significant reduction in drug accumulation.[4][5][6] This is not due to a change in the affinity of the plasma membrane transporter for pentamidine, as the apparent Km remains unaltered in resistant strains.[4][5] Instead, a notable decrease in the maximum velocity (Vmax) of uptake is observed, suggesting a lower number or turnover rate of the transporter at the cell surface.[4][5]
A critical feature of resistance is the exclusion of pentamidine from the mitochondrion.[4][5] This is associated with a reduced mitochondrial membrane potential in resistant parasites.[4][5] Consequently, a larger proportion of the internalized drug remains in the cytoplasm and is available for efflux, further contributing to the lower intracellular drug concentration.[5] While drug efflux systems are present in both sensitive and resistant cells, the increased availability of cytoplasmic pentamidine in resistant strains leads to a more pronounced effect of efflux.[5][6]
The precise identity of all transporters involved in pentamidine uptake in Leishmania is still under investigation. While aquaglyceroporins (AQPs) have been implicated in pentamidine transport in the related kinetoplastid, Trypanosoma brucei, their role in Leishmania pentamidine uptake is less clear.[8][9][10][11] Some studies suggest that pentamidine may share transport systems with polyamines.[6][7]
Visualizing the Divide: Uptake Mechanisms
Caption: Pentamidine uptake in sensitive vs. resistant Leishmania.
Experimental Corner: Protocols for Measuring Pentamidine Uptake
The following outlines a standard protocol for a radiolabeled pentamidine uptake assay, a common method used to quantify drug transport in Leishmania.
1. Parasite Culture and Preparation:
-
Leishmania promastigotes (both sensitive and resistant strains) are cultured to mid-log phase.
-
Parasites are harvested by centrifugation, washed, and resuspended in an appropriate assay buffer (e.g., HEPES-buffered saline with glucose) to a final concentration of 1 x 10⁸ cells/mL.[10]
2. Uptake Assay:
-
The cell suspension is pre-warmed to the desired temperature (e.g., 28°C).
-
The assay is initiated by adding radiolabeled pentamidine (e.g., [³H]pentamidine) to the cell suspension at a specified concentration.
-
At various time points, aliquots of the cell suspension are taken and immediately centrifuged through an oil layer (e.g., dibutyl phthalate) to separate the cells from the extracellular medium.
3. Measurement of Intracellular Radioactivity:
-
The supernatant and oil are aspirated, and the cell pellet is lysed.
-
The radioactivity in the cell lysate is measured using a scintillation counter.
4. Data Analysis:
-
The intracellular concentration of pentamidine is calculated based on the measured radioactivity and the specific activity of the radiolabeled drug.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates of uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
5. Efflux Assay:
-
To measure drug efflux, cells are first loaded with [³H]pentamidine as described above.
-
The loaded cells are then washed and resuspended in fresh, drug-free medium.
-
The amount of radioactivity remaining in the cells is measured at different time points to determine the rate of efflux.[5]
Visualizing the Workflow: Experimental Protocol
Caption: Workflow for a radiolabeled pentamidine uptake assay.
Concluding Remarks
The comparative analysis of pentamidine uptake in sensitive and resistant Leishmania highlights a clear shift in drug handling by the parasite. The primary mechanisms of resistance involve a reduction in the Vmax of a high-affinity transporter and the exclusion of the drug from its mitochondrial target, coupled with an increased potential for efflux. These insights are critical for the rational design of new drugs that can either bypass these resistance mechanisms or resensitize resistant parasites to existing therapies. Further research to definitively identify the transporters involved and to understand the regulation of their expression and activity will be instrumental in the fight against leishmaniasis.
References
- 1. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered transport properties of pentamidine-resistant Leishmania donovani and L. amazonensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Evolution, function and roles in drug sensitivity of trypanosome aquaglyceroporins | Parasitology | Cambridge Core [cambridge.org]
- 10. Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
The Synergistic Potential of Pentamidine with Standard Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel therapeutic strategies, the repurposing of existing drugs in combination therapies has gained considerable attention. This guide provides an objective comparison of the synergistic potential of Pentamidine (B1679287), an antiprotozoal agent, with standard antifungal drugs, supported by experimental data.
Overview of Synergistic Combinations
Pentamidine has demonstrated synergistic antifungal activity when combined with various standard antifungal agents against a range of clinically relevant fungi. This synergy often results in a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs, suggesting that such combinations could be effective against drug-resistant strains and potentially reduce dose-related toxicity.
The primary mechanism underlying Pentamidine's synergistic action is believed to be its ability to disrupt the fungal cell membrane. This disruption increases membrane permeability, thereby facilitating the intracellular accumulation of the partner antifungal agent and enhancing its efficacy.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies evaluating the synergistic effects of Pentamidine with different antifungal agents. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates a synergistic interaction.
Table 1: Pentamidine in Combination with Polyenes (Amphotericin B)
| Fungal Species | Partner Antifungal | Pentamidine MIC (alone) (µg/mL) | Amphotericin B MIC (alone) (µg/mL) | FICI | Outcome | Reference |
| Scedosporium prolificans (30 isolates) | Amphotericin B | 8 - 256 (Geometric Mean: 57) | 4 - 32 (Geometric Mean: 22.62) | ≤ 0.5 in 93.3% of isolates | Synergy | [3][4] |
| Fusarium spp. (25 isolates) | Amphotericin B | ≥ 4 | - | - | 72% of isolates showed synergy | [5] |
Table 2: Pentamidine in Combination with Azoles (Voriconazole, Itraconazole (B105839), Ketoconazole)
| Fungal Species | Partner Antifungal | Pentamidine MIC (alone) (µg/mL) | Azole MIC (alone) (µg/mL) | Pentamidine MIC (in combination) (µg/mL) | Azole MIC (in combination) (µg/mL) | FICI | Outcome | Reference |
| Fusarium spp. (25 isolates) | Voriconazole | ≥ 4 | - | - | - | - | 68% of isolates showed synergy | [5] |
| Candida albicans (azole-resistant strain) | Itraconazole | ≥ 10 | - | ≥ 1.0 | - | - | 2-log decrease in Itraconazole MIC | [6] |
| Candida albicans (azole-resistant strain) | Ketoconazole (B1673606) | ≥ 10 | - | ≥ 1.0 | - | - | 2-log decrease in Ketoconazole MIC | [6] |
| Candida albicans (10 strains) | Itraconazole | ≥ 10 | - | 10 | - | - | Fungicidal effect in 8 strains | [6] |
Table 3: Pentamidine in Combination with Other Agents (Auranofin)
| Fungal Species | Partner Antifungal | Pentamidine MIC (alone) (µg/mL) | Auranofin MIC (alone) (µg/mL) | Pentamidine MIC (in combination) (µg/mL) | Auranofin MIC (in combination) (µg/mL) | FICI | Outcome | Reference |
| Candida auris | Auranofin | 16 - 128 | - | - | - | 0.37 | Synergy | [7] |
| Candida albicans (drug-sensitive) | Auranofin | 125 | 15.6 | 7.8 | 2.0 | 0.19 | Synergy | [1][8] |
| Candida albicans (fluconazole-resistant) | Auranofin | - | - | - | - | < 0.5 | Synergy | [1][8] |
| Candida albicans (multidrug-resistant) | Auranofin | - | 125 | - | 31.3 | < 0.5 | Synergy | [1][8] |
Experimental Protocols
The most common method for evaluating synergistic interactions in these studies is the checkerboard microdilution assay .
Checkerboard Microdilution Assay Protocol
-
Preparation of Drug Solutions: Stock solutions of Pentamidine and the partner antifungal agent are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the antifungal agents are dispensed in a two-dimensional array. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.[9]
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][7]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing each drug alone and a drug-free growth control are also included.[9]
-
Incubation: The plates are incubated at a specified temperature and for a duration suitable for the growth of the test fungus.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.
-
Calculation of FICI: The FICI is calculated for each combination that inhibits growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[1]
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[1]
-
Visualizations
Signaling Pathways and Mechanisms
The synergistic effect of Pentamidine with other antifungal agents is primarily attributed to its action on the fungal cell membrane. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of synergistic action between Pentamidine and standard antifungal agents.
Experimental Workflow
The following diagram outlines the typical workflow for a checkerboard synergy assay.
Caption: Workflow for the checkerboard microdilution assay to evaluate drug synergy.
Conclusion
The available in vitro data strongly suggest that Pentamidine has the potential to act as a synergistic agent when combined with standard antifungal drugs, particularly against resistant fungal strains. The consistent findings across different fungal species and partner drugs highlight a promising avenue for the development of novel combination therapies. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical utility and safety of these combinations. The primary mechanism of action appears to be the enhancement of fungal membrane permeability by Pentamidine, leading to increased intracellular concentrations of the partner antifungal. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of Pentamidine-based antifungal combination therapies.
References
- 1. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]
- 2. Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Synergistic Interaction between Amphotericin B and Pentamidine against Scedosporium prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergistic interaction between amphotericin B and pentamidine against Scedosporium prolificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergistic combinations of pentamidine, polymyxin B, tigecycline and tobramycin with antifungal agents against Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pentamidine alone and in combination with ketoconazole or itraconazole on the growth of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Antifungal Activity of Pentamidine and Auranofin Against Multidrug-Resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
A comparative pharmacokinetic study of intravenous versus inhaled Pentamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of intravenous (IV) and inhaled pentamidine (B1679287). The data presented herein is collated from multiple studies to offer an objective overview of the drug's performance when administered via these different routes. This information is intended to support further research and development in the therapeutic application of pentamidine.
Executive Summary
Pentamidine is an antimicrobial agent primarily used for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PJP). The route of administration—intravenous or inhaled—profoundly impacts its pharmacokinetic profile, leading to significant differences in systemic exposure, lung tissue concentration, and overall therapeutic and toxicological outcomes. Intravenous administration results in high plasma concentrations and systemic distribution, whereas inhalation targets the lungs, leading to high local concentrations with minimal systemic absorption.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for intravenous and inhaled pentamidine based on data from various clinical studies.
Table 1: Plasma Pharmacokinetic Parameters
| Parameter | Intravenous Administration | Inhaled Administration |
| Cmax (Peak Plasma Concentration) | 612 ± 371 ng/mL[1] | 18.8 ± 11.9 ng/mL to 20.5 ± 21.2 ng/mL[1] |
| T½ (Elimination Half-life) | 6.4 ± 1.3 hours (initial)[1]; can be as long as 12.0 ± 2.3 days after multiple doses[2][3][4] | Not well-defined due to low systemic absorption |
| Clearance | 248 ± 91 L/hr[1] | Not applicable due to low systemic absorption |
| Systemic Accumulation | Occurs with daily dosing[2][3][4][5] | Does not occur with repeated inhalation[6][7] |
Table 2: Lung and Bronchoalveolar Lavage (BAL) Fluid Concentrations
| Parameter | Intravenous Administration | Inhaled Administration |
| BAL Fluid Concentration (18-24h post-dose) | 2.6 ng/mL (range 1.5-4.0 ng/mL)[1] | 23.2 ng/mL (range 5.1-43.0 ng/mL)[1] |
| BAL Sediment Concentration (18-24h post-dose) | 9.3 ng/mL (range 6.9-12.8 ng/mL)[1] | 705 ng/mL (range 140-1336 ng/mL)[1] |
| BAL Fluid Concentration (Overall) | 14.4 ± 17.7 ng/mL[5] | 96.6 ± 65.1 ng/mL[5] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of typical protocols used in these comparative pharmacokinetic studies.
Intravenous Pentamidine Studies
-
Patient Population: Studies typically involved patients with Acquired Immunodeficiency Syndrome (AIDS) and active PJP or those at risk for PJP. Patients with normal renal function were often included to establish baseline pharmacokinetics.
-
Dosing Regimen: A common dosage for intravenous administration was 4 mg/kg of pentamidine isethionate infused over a 2-hour period, once daily.[1]
-
Sample Collection: Blood samples were collected at multiple time points before, during, and after the infusion to characterize the plasma concentration-time profile. Urine was also collected to assess renal clearance.
-
Analytical Method: Pentamidine concentrations in plasma and urine were typically quantified using high-performance liquid chromatography (HPLC).
Inhaled Pentamidine Studies
-
Patient Population: Similar to IV studies, participants were often AIDS patients with or at risk for PJP.
-
Dosing Regimen: A common prophylactic dose was 300 mg of pentamidine isethionate administered once every four weeks via a nebulizer.[1] For treatment, daily doses of 600 mg have been studied.[1]
-
Delivery Systems: The Respirgard® II jet nebulizer was frequently used to deliver the aerosolized pentamidine, producing particles with a mass median aerodynamic diameter (MMAD) suitable for deep lung deposition.[1][8] The Ultra Vent® jet nebulizer has also been used.[1]
-
Sample Collection: Plasma samples were collected to assess systemic absorption. To determine local concentrations, bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the lower respiratory tract.
-
Analytical Method: Pentamidine concentrations in plasma and BAL fluid were measured using HPLC.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of intravenous versus inhaled pentamidine.
Caption: Comparative Pharmacokinetic Study Workflow.
Conclusion
The choice between intravenous and inhaled pentamidine administration is a critical determinant of the drug's pharmacokinetic behavior. Intravenous delivery leads to high systemic exposure, which is necessary for treating systemic infections but also carries a higher risk of systemic toxicity. In contrast, inhaled pentamidine achieves high concentrations in the lungs, the primary site of PJP infection, while minimizing systemic absorption and associated adverse effects. This targeted delivery makes it a valuable option for prophylaxis. The data and protocols summarized in this guide underscore the importance of administration route in optimizing the therapeutic index of pentamidine.
References
- 1. drugs.com [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of intravenous pentamidine in patients with normal renal function or receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intravenous or inhaled pentamidine for treating Pneumocystis carinii pneumonia in AIDS. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Pentamidine Efficacy: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Pentamidine (B1679287) is a crucial antimicrobial agent for treating a range of parasitic and fungal infections, including African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP). However, treatment outcomes can be variable, underscoring the urgent need for validated biomarkers to predict therapeutic response, enabling personalized medicine and optimizing clinical trial designs. This guide provides a comparative overview of promising biomarkers for predicting Pentamidine treatment outcome, supported by experimental data and detailed methodologies.
Key Biomarkers for Predicting Pentamidine Treatment Outcome
The landscape of predictive biomarkers for Pentamidine efficacy varies significantly across the diseases it is used to treat. Research has identified both parasite- and host-derived markers that show potential for clinical application.
African Trypanosomiasis (Sleeping Sickness)
In the context of Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, resistance to Pentamidine is a significant concern. The most well-validated biomarkers are genetic mutations within the parasite itself that lead to reduced drug uptake.
Table 1: Comparison of Parasite-Based Biomarkers for Predicting Pentamidine Resistance in Trypanosoma brucei
| Biomarker | Analytical Method | Predictive Value for Treatment Failure | Key Findings |
| T. brucei Aquaglyceroporin 2 (AQP2) gene mutations | PCR and DNA sequencing | High | Loss-of-function mutations, gene loss, or formation of chimeric AQP2/3 genes are strongly correlated with decreased susceptibility to Pentamidine.[1][2][3][4] Mutant T. b. gambiense isolates can be 40- to 50-fold less sensitive to Pentamidine.[1][2] |
| T. brucei Adenosine Transporter 1 (TbAT1) gene mutations | PCR and DNA sequencing | Moderate | While implicated in drug transport, its role in clinical Pentamidine resistance is considered secondary to AQP2 mutations.[4] Homozygous deletion of TbAT1 results in a more modest increase in Pentamidine resistance compared to AQP2 mutations.[4] |
Pneumocystis jirovecii Pneumonia (PCP)
For PCP, a common opportunistic infection in immunocompromised individuals, host-derived biomarkers are more established for assessing disease severity and prognosis, which indirectly informs on the likelihood of treatment success with agents like Pentamidine.
Table 2: Comparison of Host-Based Biomarkers for Predicting Pentamidine Treatment Outcome in PCP
| Biomarker | Analytical Method | Predictive Value for Treatment Outcome | Key Findings |
| Serum Lactate (B86563) Dehydrogenase (LDH) | Spectrophotometric enzyme assay | High | Elevated LDH levels are a sensitive but non-specific marker for PCP.[5][6][7][8] Higher initial LDH levels are associated with increased mortality.[5][9] A gradual decrease in LDH during treatment is associated with survival, while rising levels suggest treatment failure.[5] |
Leishmaniasis
The validation of biomarkers for predicting Pentamidine treatment outcome in leishmaniasis is less advanced compared to trypanosomiasis and PCP. Most studies have focused on the response to first-line antimonial drugs. However, some markers show promise and warrant further investigation specifically for Pentamidine therapy.
Table 3: Potential Biomarkers for Predicting Treatment Outcome in Leishmaniasis
| Biomarker | Analytical Method | Potential Predictive Value for Pentamidine Treatment | Key Findings (Primarily for Antimonial Treatment) |
| Parasite Load | Quantitative PCR (qPCR) | Promising | Higher parasite load in skin biopsies before treatment is associated with treatment failure for cutaneous leishmaniasis (CL) caused by L. braziliensis.[10][11][12] A cutoff of >14,718 parasites in a lesion was predictive of treatment failure.[11] |
| Host Cytokine Profiles (Th1/Th2 balance) | Flow Cytometry, ELISA | Promising | A dominant Th1 immune response (e.g., higher IFN-γ) is generally associated with treatment success, while a Th2 response (e.g., higher IL-10) is linked to treatment failure.[13][14][15][16][17] Specific cytokine signatures may predict clinical outcomes.[16] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers.
Protocol 1: Genotyping of T. brucei AQP2 and TbAT1
Objective: To detect mutations associated with Pentamidine resistance.
Methodology:
-
Sample Collection: Whole blood from HAT patients.
-
DNA Extraction: Parasite DNA is extracted from the buffy coat using a commercial DNA extraction kit.
-
PCR Amplification: The AQP2 and TbAT1 genes are amplified using specific primers.
-
DNA Sequencing: The PCR products are sequenced using Sanger or next-generation sequencing methods.
-
Data Analysis: The obtained sequences are compared to wild-type reference sequences to identify mutations, deletions, or chimeric gene formations.[1][2][3][4]
Protocol 2: Quantification of Serum Lactate Dehydrogenase (LDH)
Objective: To assess disease severity and monitor treatment response in PCP patients.
Methodology:
-
Sample Collection: Venous blood is collected in a serum separator tube.
-
Sample Processing: Serum is separated by centrifugation.
-
LDH Assay: The LDH activity is measured using a standardized spectrophotometric assay on a clinical chemistry analyzer. The assay measures the rate of conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The change in absorbance at 340 nm is proportional to the LDH activity.
-
Data Interpretation: Results are reported in international units per liter (IU/L) and compared to the laboratory's reference range. Serial measurements are performed to monitor trends during treatment.[5][8]
Protocol 3: Quantification of Leishmania Parasite Load by qPCR
Objective: To determine the parasite burden in skin biopsies of CL patients.
Methodology:
-
Sample Collection: A 4-mm punch biopsy is taken from the border of the skin lesion.[11][18]
-
DNA Extraction: DNA is extracted from the biopsy tissue using a suitable kit.[11]
-
qPCR Assay: A TaqMan-based qPCR assay is performed targeting a multi-copy gene of the parasite, such as kinetoplast DNA (kDNA), for high sensitivity.[11][19][20] A human housekeeping gene (e.g., 18S rRNA) is co-amplified for normalization.[11]
-
Standard Curve: A standard curve is generated using serial dilutions of DNA from a known number of cultured Leishmania promastigotes to allow for absolute quantification of parasite numbers.[11]
-
Data Analysis: The parasite load in the patient sample is calculated based on the standard curve and normalized to the human housekeeping gene.[11]
Protocol 4: Host Cytokine Profiling by Flow Cytometry
Objective: To determine the Th1/Th2 immune response profile in leishmaniasis patients.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cell Stimulation: PBMCs are stimulated in vitro with a Leishmania antigen. A protein transport inhibitor is added to cause intracellular accumulation of cytokines.
-
Surface and Intracellular Staining: Cells are first stained for surface markers (e.g., CD4 for helper T cells). Subsequently, the cells are fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ for Th1 and IL-4 for Th2) using fluorescently labeled antibodies.[21]
-
Flow Cytometry Analysis: The percentage of CD4+ T cells producing IFN-γ and IL-4 is quantified using a flow cytometer.[22][23][24]
-
Data Interpretation: The ratio of Th1 to Th2 cells is calculated to determine the dominant immune response profile.
Visualizing the Pathways and Workflows
Pentamidine Resistance Pathway in Trypanosoma brucei
Caption: Pentamidine uptake and resistance mechanism in Trypanosoma brucei.
Experimental Workflow for Biomarker Validation
Caption: General workflow for the validation of predictive biomarkers.
Conclusion
The validation of predictive biomarkers is a critical step towards personalized medicine for infectious diseases treated with Pentamidine. For African trypanosomiasis, parasite-specific genetic markers like mutations in AQP2 are highly predictive of treatment failure. In the case of PCP, the host biomarker serum LDH is a valuable prognostic tool. For leishmaniasis, while promising candidates such as parasite load and host immune profiles have been identified, further validation studies are required to establish their specific predictive power for Pentamidine treatment. The integration of these biomarkers into clinical practice has the potential to significantly improve patient outcomes by guiding therapeutic decisions and accelerating the development of novel treatment strategies.
References
- 1. Aquaporin 2 mutations in Trypanosoma brucei gambiense field isolates correlate with decreased susceptibility to pentamidine and melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aquaporin 2 Mutations in Trypanosoma brucei gambiense Field Isolates Correlate with Decreased Susceptibility to Pentamidine and Melarsoprol | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin 2 Mutations in Trypanosoma brucei gambiense Field Isolates Correlate with Decreased Susceptibility to Pentamidine and Melarsoprol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum lactate dehydrogenase levels and Pneumocystis carinii pneumonia. Diagnostic and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Serum lactate dehydrogenase (LDH) in Pneumocystis carinii pneumonia, tuberculosis, and bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum lactate dehydrogenase activity in patients with AIDS and Pneumocystis carinii pneumonia. An adjunct to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum lactic dehydrogenase predicts mortality in patients with AIDS and Pneumocystis pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variable gene expression and parasite load predict treatment outcome in cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative Polymerase Chain Reaction (qPCR) Protocol Predictive of Treatment Outcome in Cutaneous Leishmaniasis Caused by Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variable gene expression and parasite load predict treatment outcome in cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of host immune responses against Leishmania spp. infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential biomarkers of immune protection in human leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunological biomarkers and their role in the diagnosis and prognosis of leishmaniasis: A case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Host immune response against leishmaniasis and parasite persistence strategies: A review and assessment of recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Cytokines in Experimental and Human Visceral Leishmaniasis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Application of Quantitative PCR in the Diagnosis and Evaluating Treatment Efficacy of Leishmaniasis [frontiersin.org]
- 20. Quantification of Leishmania infantum DNA by a Real-Time PCR Assay with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.elabscience.com [file.elabscience.com]
- 22. Flow Cytometric Detection of Leishmania Parasites in Human Monocyte-Derived Macrophages: Application to Antileishmanial-Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Flow Cytometry-Based Serological Assay to Detect Visceral Leishmaniasis in HIV-Infected Patients [frontiersin.org]
A Comparative Guide to the Cost-Effectiveness of Pentamidine and Alternative Leishmaniasis Treatments
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease transmitted by sandflies, presents a significant global health burden. Treatment strategies vary depending on the clinical form of the disease—visceral, cutaneous, or mucosal—and the geographic region. This guide provides an objective comparison of the cost-effectiveness of pentamidine (B1679287) and other prominent treatments for leishmaniasis, supported by experimental data, to inform research and drug development efforts.
Data Presentation: Efficacy, Safety, and Cost Comparison
The following tables summarize quantitative data from various clinical studies and economic analyses, offering a comparative overview of key performance indicators for different leishmaniasis treatments.
Table 1: Comparative Efficacy of Leishmaniasis Treatments
| Drug | Leishmaniasis Type | Cure Rate (%) | Geographic Region | Reference |
| Pentamidine | Cutaneous | 35 - 96 | Americas | [1] |
| Visceral | 84.8 (pooled) | Global | [2] | |
| Liposomal Amphotericin B | Visceral | ~100 | India | [2] |
| Mucosal | 82.2 (at 2 months) | Brazil | [3] | |
| Miltefosine (B1683995) | Visceral | 94 | India | [4] |
| Cutaneous | 53-91 | Americas | [5][6] | |
| Meglumine (B1676163) Antimoniate | Cutaneous | 55.5 - 78 | Americas | [7] |
| Mucosal | 22 (at 2 months) | Brazil | [3] |
Table 2: Common Adverse Events Associated with Leishmaniasis Treatments
| Drug | Common Adverse Events |
| Pentamidine | Pain at injection site, nausea, malaise, dizziness, sterile abscesses, hypoglycemia, nephrotoxicity, cardiac arrhythmias.[1][8] |
| Liposomal Amphotericin B | Infusion-related reactions (fever, chills), nephrotoxicity (less than conventional amphotericin B), hypokalemia.[2][9] |
| Miltefosine | Gastrointestinal disturbances (vomiting, diarrhea), hepatotoxicity, teratogenicity.[4] |
| Meglumine Antimoniate | Pancreatitis, elevated liver enzymes, cardiotoxicity, musculoskeletal pain.[7] |
Table 3: Cost Comparison of Leishmaniasis Treatments
| Drug | Cost per Vial/Capsule (USD) | Estimated Treatment Course Cost (USD) | Notes | Reference |
| Pentamidine Isethionate | 38.78 - 164.21 (300 mg vial) | Varies significantly based on regimen and vial price. | Price can vary widely.[10][11] | |
| Liposomal Amphotericin B | ~20 (50 mg vial, preferential pricing) | 659.79 - 11,559.15 | Preferential pricing significantly reduces cost.[2][9] | |
| Miltefosine | ~581 (50 mg capsule) | 16,271.62 (for 28 capsules) - 48,000 | High cost is a major barrier to access.[12][13] | |
| Meglumine Antimoniate | ~1.20 (5 ml vial, negotiated price) | 167.66 - 669.40 | Generally the least expensive option.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for clinical trials evaluating leishmaniasis treatments.
Randomized Controlled Trial for Cutaneous Leishmaniasis
A study comparing meglumine antimoniate, pentamidine, and amphotericin B for cutaneous leishmaniasis caused by Leishmania (Viannia) guyanensis provides a representative experimental design.[7]
-
Study Design: A randomized, open-label clinical trial.
-
Patient Population: Patients with confirmed cutaneous leishmaniasis, based on visualization of amastigotes in dermal scrapings. Exclusion criteria included pregnancy, history of cardiac, renal, or hepatic disease, and previous treatment for leishmaniasis.[4]
-
Treatment Arms:
-
Efficacy Evaluation: The primary outcome is the complete healing of lesions, assessed at one, two, and six months post-treatment.[7]
-
Safety Monitoring: Patients are monitored for adverse events through clinical evaluation and laboratory tests, including complete blood count, liver function tests, renal function tests, and electrocardiograms at baseline and during treatment.[4][7]
Cost-Effectiveness Analysis Methodology
Economic evaluations of leishmaniasis treatments often employ decision-analytic models to compare the costs and health outcomes of different therapeutic strategies.
-
Perspective: Analyses are typically conducted from the perspective of the public healthcare system or society.[9][15]
-
Model Structure: A decision tree model is often used to map the clinical pathways and potential outcomes for a cohort of patients receiving different treatments.[15]
-
Data Inputs:
-
Outcome Measures: The primary outcome is typically the cost per cured patient or the incremental cost-effectiveness ratio (ICER), which represents the additional cost to achieve one additional cure with a more effective treatment.[15]
Mandatory Visualizations
Signaling Pathway of Pentamidine's Action and Resistance in Leishmania
Pentamidine's primary mechanism of action involves its accumulation in the parasite's mitochondrion, leading to the disruption of the kinetoplast DNA (kDNA) and a collapse of the mitochondrial membrane potential. Resistance can develop through mechanisms that prevent the drug from reaching its target.
Caption: Proposed mechanism of action and resistance of pentamidine in Leishmania.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized clinical trial comparing different treatments for leishmaniasis.
Caption: A generalized workflow for a comparative clinical trial of leishmaniasis treatments.
References
- 1. Intralesional infiltration versus parenteral use of meglumine antimoniate for treatment of cutaneous leishmaniasis: A cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness of liposomal amphotericin B in hospitalised patients with mucocutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why miltefosine—a life-saving drug for leishmaniasis—is unavailable to people who need it the most - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating direct costs of the treatment for mucosal leishmaniasis in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wellrx.com [wellrx.com]
- 7. Estimating direct costs of the treatment for mucosal leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blinkhealth.com [blinkhealth.com]
- 9. The direct costs of treating human visceral leishmaniasis in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentamidine Isethionate Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 11. Pentam 300 Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 12. Impavido Prices, Coupons, Copay Cards & Patient Assistance - Drugs.com [drugs.com]
- 13. Examining Pricing and Availability for Neglected Tropical Disease Therapies in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness of meglumine antimoniate versus miltefosine caregiver DOT for the treatment of pediatric cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Cost-effectiveness study of therapeutic approaches for mucosal leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Pentamidine detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four prominent analytical methods for the detection and quantification of Pentamidine (B1679287): High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Pentamidine detection is contingent on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This section provides a comparative summary of the key performance parameters for each of the four methods.
| Parameter | HPLC (UV/Fluorescence) | UPLC-MS/MS | Capillary Electrophoresis (UV) | ELISA |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-to-charge ratio detection | Separation based on electrophoretic mobility | Antigen-antibody binding |
| Sample Matrix | Plasma, Serum, Urine, Whole Blood, Air[1][2] | Biological Fluids[3] | Serum, Plasma[4] | Biological Samples |
| Limit of Detection (LOD) | 8.6 ng/mL (UV)[5], 2.4 ng/mL (Fluorescence)[2] | Not explicitly stated, but typically sub-ng/mL | Not explicitly stated, but high sensitivity is achievable | EC50 of ~50 nM[6] |
| Limit of Quantification (LOQ) | 50 ng/mL[7] | 2.88 ng/mL[3] | Not explicitly stated | Not applicable |
| Precision (%RSD) | <10%[5] | <15%[8] | Generally high | Typically <15% |
| Linearity Range | 0.1 - 10 µg/mL[9] | 2.88 - 287.52 ng/mL[3] | Dependent on detector | Typically sigmoidal curve |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation[5][10] | SPE, Protein Precipitation[3] | Dilution, Filtration | Minimal, dilution may be required[11] |
| Throughput | Moderate | High | High | High |
| Selectivity | Good | Excellent | Good | High (can have cross-reactivity) |
| Cost | Moderate | High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and comparison. The following sections outline the key experimental protocols for Pentamidine detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of Pentamidine in biological matrices.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples can be extracted using a C18 SPE cartridge. The cartridge is typically conditioned with methanol (B129727) and water, the sample is loaded, washed to remove interferences, and Pentamidine is eluted with an appropriate solvent.[5]
-
Liquid-Liquid Extraction (LLE): An extraction with a mixture of acetonitrile (B52724) and chloroform (B151607) followed by back-extraction into a phosphate (B84403) buffer can be employed for plasma, whole blood, and urine samples.[1]
-
Protein Precipitation: For simpler and faster sample preparation, proteins in plasma can be precipitated using acetonitrile.[10]
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate buffer, with additives like triethylamine (B128534) to improve peak shape.[5][9] An isocratic elution is often sufficient.[5]
-
Flow Rate: A flow rate of 1 mL/min is a common setting.[9]
-
Detection:
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
-
Sample Preparation: A solid-phase extraction using Oasis® WCX sorbent has been shown to provide good and reproducible extraction yields for Pentamidine in rat plasma and urine.[3]
-
Chromatographic Conditions:
-
Column: An Acquity UPLC® HSS T3 analytical column is a suitable choice.[3]
-
Mobile Phase: A gradient elution combining formic acid (0.1% v/v) in water and acetonitrile is effective.[3]
-
Flow Rate: A constant flow rate of 0.4 mL/min can be used.[3]
-
Detection: UPLC can be coupled with fluorescence or photodiode array (PDA) detection.[3] For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample volume.
-
Sample Preparation: Serum samples are typically diluted with the running buffer before injection.[4]
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is used.
-
Buffer: The choice of buffer is critical for separation. For instance, a borate (B1201080) buffer can be used.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column UV detection is a common method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that offers simplicity and cost-effectiveness.[11]
-
Assay Format: An inhibitory ELISA format is suitable for Pentamidine detection.[6]
-
Coating: ELISA plates are coated with a Pentamidine-protein conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Competition: A mixture of the sample (containing Pentamidine) and a specific anti-Pentamidine antibody is added to the wells. Pentamidine in the sample competes with the coated Pentamidine for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The signal is inversely proportional to the concentration of Pentamidine in the sample.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for Pentamidine detection.
References
- 1. Determination of pentamidine in whole blood, plasma, and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DETERMINATION OF PENTAMIDINE ISETHIONATE IN AIR - ProQuest [proquest.com]
- 3. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoretic separation of drug enantiomers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoassays for pentamidine and related compounds: development of a facile inhibitory ELISA suitable for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. scienceopen.com [scienceopen.com]
- 9. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel hplc assay for pentamidine: comparative effects of creatinine and inulin on gfr estimation and pentamidine renal excretion in the isolated perfused rat kidney [sites.ualberta.ca]
- 11. Immunoassays for pentamidine and related compounds: Development of a facile inhibitory ELISA suitable for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Parasites Treated with Pentamidine Versus Other Drugs: A Guide for Researchers
A deep dive into the molecular responses of parasites to pentamidine (B1679287) and alternative drug treatments reveals key mechanisms of action and resistance. This guide synthesizes transcriptomic data from key studies on Trypanosoma brucei rhodesiense and Leishmania donovani, providing researchers, scientists, and drug development professionals with a comparative overview of gene expression changes, experimental methodologies, and affected cellular pathways.
This publication guide consolidates findings from comparative transcriptomic analyses of parasites subjected to pentamidine and other significant antiparasitic agents, including melarsoprol (B1676173), trivalent antimony, amphotericin B, miltefosine, and paromomycin. The data presented herein is crucial for understanding the molecular basis of drug efficacy and the emergence of resistance, offering valuable insights for the development of novel therapeutic strategies.
Comparative Analysis of Differentially Expressed Genes
Transcriptomic studies have identified numerous genes that are differentially expressed in parasites upon treatment with pentamidine and other drugs. These genes are primarily involved in drug transport, metabolism, stress response, and cellular signaling. Below are summary tables of key gene expression changes observed in landmark studies.
Trypanosoma brucei rhodesiense: Pentamidine vs. Melarsoprol Resistance
A study by Graf et al. (2016) investigated the transcriptomic and genomic changes in T. b. rhodesiense lines made resistant to pentamidine and melarsoprol. The findings highlight mutations and expression changes in genes responsible for drug uptake.[1][2]
| Gene ID (T. b. brucei 927) | Gene Name/Function | Change in Pentamidine-Resistant Line | Change in Melarsoprol-Resistant Line |
| Tb927.10.14120 | AT1 (P2 aminopurine transporter) | Heterozygous point mutation (G430R) | Large deletion |
| Tb927.10.12410 | AQP2 (Aquaglyceroporin 2) | Gene loss | Gene loss |
| Tb927.8.2310 | UBP1 (RNA-binding protein 1) | Point mutation (R131L) | Point mutation (R131L) |
Table 1: Key genetic alterations in Pentamidine and Melarsoprol-resistant T. b. rhodesiense. Data sourced from Graf et al. (2016).
Leishmania donovani: Resistance to Various Antileishmanial Drugs
Research by Rastrojo et al. (2018) on L. donovani explored the transcriptomic landscapes of parasite lines resistant to various drugs. While this study did not focus on pentamidine, it provides a valuable comparative context for drug resistance mechanisms in Leishmania.[3][4]
| Gene ID (L. infantum JPCM5) | Gene Function | Fold Change (Resistant Line vs. Wild-Type) | Drug |
| LinJ.15.0390 | ABC transporter (ABCG6) | Upregulated | Antimony (SbIII) |
| LinJ.36.2510 | 24-sterol methyltransferase (SMT) | Deletion | Amphotericin B |
| LinJ.13.1560 | Miltefosine transporter (LdMT) | Downregulated | Miltefosine |
| LinJ.27.1940 | D-lactate dehydrogenase-like protein | Upregulated | Paromomycin |
| LinJ.27.1950 | Branched-chain amino acid aminotransferase | Upregulated | Paromomycin |
Table 2: Selected differentially expressed genes in L. donovani resistant to various antileishmanial drugs. Data sourced from Rastrojo et al. (2018).
A study by Zhang et al. (2016) using Cos-Seq, a functional genomics approach, identified genes whose overexpression leads to pentamidine resistance in Leishmania.[2][5][6]
| Gene(s) Overexpressed | Function | Implication for Pentamidine Resistance |
| LmjF.33.0290 | Hypothetical protein | Overexpression confers resistance |
| LmjF.10.0460 | Aquaglyceroporin-1 (AQP1) | Overexpression can be linked to altered drug transport |
Table 3: Genes conferring Pentamidine resistance upon overexpression in Leishmania. Data sourced from Zhang et al. (2016).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of transcriptomic studies. The following sections outline the key experimental protocols used in the cited research.
Parasite Culture and Drug Selection (T. b. rhodesiense)
T. b. rhodesiense STIB900 bloodstream forms were cultured in HMI-9 medium supplemented with 10% fetal bovine serum. Drug-resistant lines were generated by continuous exposure to increasing concentrations of pentamidine or melarsoprol over a period of 24 months. Clonal populations were established by limiting dilution.[1][2]
RNA Sequencing (T. b. rhodesiense)
Total RNA was extracted from approximately 10^7 trypanosomes using a Qiagen RNeasy Mini Kit. Poly(A)+ RNA was selected using oligo(dT) beads. RNA sequencing libraries were prepared using the TruSeq RNA Sample Prep Kit (Illumina) and sequenced on an Illumina HiSeq platform. Reads were mapped to the T. b. brucei TREU927 reference genome.[1][7]
Parasite Culture and Drug Selection (L. donovani)
Leishmania donovani promastigotes (Ld1S strain) were cultured in M199 medium. Drug-resistant lines were generated by stepwise selection with increasing concentrations of trivalent antimony, amphotericin B, miltefosine, or paromomycin.[3][4]
RNA Sequencing (L. donovani)
Total RNA was isolated from promastigotes using TRIzol reagent. Poly(A)+ RNA was enriched using oligo(dT)-magnetic beads. Strand-specific RNA-seq libraries were prepared and sequenced on an Illumina platform. Reads were mapped to the L. infantum JPCM5 reference genome. Differential gene expression analysis was performed using DESeq2.[3][4]
Cos-Seq for Pentamidine Resistance (Leishmania)
A genomic cosmid library of Leishmania was transfected into wild-type parasites. The transfected population was then subjected to increasing concentrations of pentamidine. Cosmids conferring resistance were enriched in the population. The enriched cosmids were identified by next-generation sequencing of the cosmid pool.[2][5][6]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs aids in the comprehension of complex biological processes and research methodologies. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Transcriptome profiles of Trypanosoma brucei rhodesiense in Malawi reveal focus specific gene expression profiles associated with pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cos-Seq for high-throughput identification of drug target and resistance mechanisms in the protozoan parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and transcriptomic alterations in Leishmania donovani lines experimentally resistant to antileishmanial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cos-Seq for high-throughput identification of drug target and resistance mechanisms in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Transcriptome of the Human Pathogen Trypanosoma brucei at Single-Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Safety Operating Guide
Proper Disposal of Lomidine (Pentamidine Isethionate): A Guide for Laboratory Professionals
For researchers and scientists handling Lomidine (pentamidine isethionate), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe management and disposal of this compound waste, drawing from safety data sheets and general best practices for hazardous chemical waste.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the safety precautions for handling this compound. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[1][2][3][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Contaminated work clothing should not be allowed out of the workplace.[1][3][4] If skin irritation or rash occurs, get medical advice/attention.[1][2][3][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Avoid breathing dust.[1][2][4] Use only outdoors or in a well-ventilated area.[1][3][4] If inhaled, remove person to fresh air and keep comfortable for breathing.[1][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following steps provide a general framework for its safe disposal.
-
Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused or expired product, contaminated materials such as weighing paper, pipette tips, and personal protective equipment (PPE).[6][7]
-
Container Compatibility: The container must be made of a material compatible with the chemical waste and should be kept securely closed when not in use.[8][9]
-
Handling Precautions: All transfers of this compound waste into the designated container should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
-
Container Labeling and Storage:
-
Hazardous Waste Labeling: Immediately affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste - this compound (Pentamidine Isethionate)" and include the accumulation start date.[6][7][9]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation. The SAA must be inspected weekly for any signs of leakage.[6][9]
-
Segregation: Store the this compound waste container away from incompatible materials.[6][8]
-
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or reaches the maximum accumulation time set by your institution, contact your institution's EHS office to schedule a pickup.[6][7][9]
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal service.[1][2][3][4] The typical method of final disposal is incineration at a permitted facility.[7][9][10]
-
Documentation: Ensure that all necessary documentation for the waste pickup is completed and retained for your records.[9][10]
-
-
Empty Container Disposal:
-
Triple Rinsing: Before disposing of an "empty" container that held this compound, it should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Label Defacement: After thorough rinsing, deface or remove all labels from the container before disposing of it as non-hazardous solid waste.[6]
-
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for this compound waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medline.com [medline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
